trans-Clomiphene Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747361 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-65-7 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
trans-Clomiphene Hydrochloride mechanism of action on pituitary
The mechanism of action of trans-clomiphene hydrochloride at the pituitary is a well-defined example of targeted endocrine modulation. By acting as a potent estrogen receptor antagonist, it effectively disrupts the negative feedback loop that governs gonadotropin secretion. [1][28]This leads to a robust and sustained increase in the pituitary output of LH and FSH, thereby stimulating endogenous testosterone production without the suppressive effects of exogenous androgen therapy. [17][24]The scientific integrity of this mechanism is supported by a logical framework of in vitro and in vivo studies that confirm its molecular interactions, functional antagonism, and ultimate physiological effects. This targeted approach makes trans-clomiphene a valuable agent for conditions characterized by secondary hypogonadism where preservation of the natural HPG axis function is desired. [18][23]
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An In-Depth Technical Guide to the Chemical Synthesis and Purification of trans-Clomiphene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Clomiphene, a cornerstone in fertility treatment, is a nonsteroidal triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1] It is synthesized as a mixture of two geometric isomers: trans-(E)-clomiphene (enclomiphene) and cis-(Z)-clomiphene (zuclomiphene).[1][2] These isomers possess distinct and opposing pharmacological profiles. Trans-clomiphene is a potent estrogen receptor antagonist and is primarily responsible for the desired therapeutic effect of ovulation induction.[3][4] Conversely, cis-clomiphene exhibits weak estrogenic activity, has a significantly longer biological half-life, and may contribute to certain side effects.[3][4][5] This dichotomy underscores the critical importance of isolating the pure trans-isomer for targeted therapeutic applications. This guide provides a detailed technical examination of the synthetic pathways and purification strategies employed to produce high-purity trans-clomiphene, with a focus on the underlying chemical principles and field-proven methodologies.
The Rationale for Isomer-Specific Synthesis
Clomiphene citrate functions by binding to estrogen receptors in the hypothalamus, which blocks the negative feedback mechanism of endogenous estrogen.[6][7] This deception prompts the hypothalamus to increase the secretion of Gonadotropin-Releasing Hormone (GnRH), subsequently stimulating the pituitary gland to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[6][7][8] This hormonal cascade promotes follicular development and ovulation.
The anti-estrogenic activity of the trans-isomer, enclomiphene, is the driver of this therapeutic action.[4] The cis-isomer, zuclomiphene, being estrogenic, does not contribute to ovulation induction and its accumulation in the body is undesirable.[4][9] Therefore, the development of robust and scalable methods to synthesize and purify trans-clomiphene is not merely an academic exercise but a crucial step in enhancing the drug's efficacy and safety profile.
Chemical Synthesis of Clomiphene Isomers
The synthesis of clomiphene, a triphenylethylene derivative, typically involves a multi-step process that culminates in the creation of the characteristic trisubstituted alkene core. While various approaches exist, a common and industrially viable route begins with a tertiary alcohol precursor and proceeds via a one-pot dehydration and chlorination sequence.[10][11]
Core Synthetic Pathway
A widely adopted method involves a two-step, one-pot reaction starting from 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.[10][11][12] This approach is favored for its efficiency, minimizing the need to isolate intermediates and thereby improving overall yield.
Step 1: Acid-Catalyzed Dehydration The initial step is the dehydration of the tertiary alcohol to form the triphenylethylene backbone. This is an elimination reaction typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).[10][11] The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the carbon-carbon double bond.
Step 2: Electrophilic Chlorination Following the removal of water generated during dehydration, the resulting alkene is chlorinated. N-chlorosuccinimide (NCS) is a frequently used chlorinating agent for this transformation.[10] The reaction proceeds via electrophilic addition to the double bond, yielding the final product as a mixture of trans- and cis-clomiphene. The choice of solvent and the presence of an acid during this step can significantly influence the final isomeric ratio, with the combination of dichloromethane and acetic acid reported to favor the formation of the desired trans-isomer.[13]
Caption: One-pot synthesis of clomiphene from its alcohol precursor.
Purification: The Critical Separation of Geometric Isomers
The primary challenge following synthesis is the efficient separation of the trans and cis isomers. Two principal methodologies have proven effective: diastereomeric salt crystallization for large-scale production and chromatographic separation for analytical and preparative purposes.
Diastereomeric Salt Formation and Fractional Crystallization
This classical chemical resolution technique remains the most robust method for industrial-scale purification. The principle relies on converting the mixture of geometric isomers (which are enantiomeric with respect to each other in a chiral environment) into diastereomeric salts by reacting them with a chiral acid. These diastereomeric salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
A Validated Protocol:
-
Salt Formation: The crude clomiphene free base mixture is dissolved in a suitable organic solvent, such as methanol. Racemic (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BPA) is added as the resolving agent.[10][11][13]
-
Selective Precipitation: The trans-clomiphene-BPA salt is significantly less soluble in methanol than its cis-counterpart. Upon stirring, it selectively precipitates out of the solution.[13] This step is highly effective, capable of yielding a salt with a trans:cis ratio exceeding 98:2.[13]
-
Isolation and Liberation: The precipitated salt is isolated by filtration. To recover the purified isomer, the salt is treated with a base (e.g., an aqueous ammonia solution) and extracted into an organic solvent. This breaks the ionic bond, liberating the trans-clomiphene free base.[10][11]
-
Final Citrate Salt Preparation: The purified trans-clomiphene free base is then converted to its stable and pharmaceutically acceptable citrate salt. This is achieved by reacting the base with citric acid (often citric acid monohydrate) in a solvent like acetone, from which the final high-purity trans-clomiphene citrate crystallizes.[13][14]
Chromatographic Separation
Chromatographic methods offer high-resolution separation and are indispensable for analytical quality control and smaller-scale preparative purification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for both quantifying and separating clomiphene isomers.[15][16][17]
-
Stationary Phase: A C18 column is most commonly employed, providing excellent separation based on the differential hydrophobicity of the isomers.[16][18][]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer. The addition of a modifier like trifluoroacetic acid (TFA) or phosphoric acid is often necessary to ensure sharp peak shapes.[18][][20][21] A common isocratic system is a 70:30 (v/v) mixture of methanol and water containing 0.05% TFA.[18][]
-
Detection: The triphenylethylene chromophore allows for sensitive UV detection, typically at wavelengths of 245 nm or 295 nm.[18][]
Capillary Electrophoresis (CE): CE is another powerful technique noted for its high separation efficiency. The separation of clomiphene isomers via CE is often enhanced by the use of cyclodextrins as chiral selectors or buffer additives, which form transient inclusion complexes with the isomers, leading to differences in their electrophoretic mobility.[22][23]
Caption: Purification workflow for isolating trans-clomiphene.
Analytical Validation and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and isomeric ratio of the final product. A multi-technique approach ensures a comprehensive characterization.
| Parameter | Analytical Technique | Purpose & Expected Outcome |
| Isomeric Purity | High-Performance Liquid Chromatography (HPLC) | To determine the area percentage of the trans-isomer relative to the cis-isomer. A successful purification should yield trans-clomiphene with a purity of >99%.[13] |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To quantify any process-related impurities or degradation products. Total impurities should typically be below 0.5%. |
| Structural Identity | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure of the trans-isomer and ensure the absence of structural analogues.[] |
| Molecular Weight | Mass Spectrometry (MS), often LC-MS | To confirm the correct molecular weight of the compound (m/z for clomiphene: 406.18 [M+H]⁺).[24] |
| Crystalline Form & Purity | Melting Point Analysis / DSC | To confirm the crystalline form and provide a rapid assessment of purity. The reported melting point for trans-clomiphene monocitrate prepared with citric acid monohydrate is approximately 147°C.[13][14] |
Conclusion
The synthesis and purification of trans-clomiphene present a classic challenge in stereoselective chemistry, where the therapeutic value is intrinsically linked to a single geometric isomer. The one-pot dehydration-chlorination pathway offers an efficient route to the crude isomeric mixture. For large-scale manufacturing, diastereomeric salt crystallization with binaphthyl-phosphoric acid stands out as a highly effective and validated method for isolating the trans-isomer. For analytical and high-purity applications, reversed-phase HPLC provides unparalleled resolving power. The successful execution of these protocols, underpinned by rigorous analytical validation, is essential for the development of advanced, isomer-pure SERM therapies that maximize clinical benefit while minimizing off-target effects.
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pharmacokinetics and metabolism of enclomiphene in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Enclomiphene
Foreword
Enclomiphene, the (E)-stereoisomer of clomiphene citrate, represents a targeted approach in the management of secondary hypogonadism. As a selective estrogen receptor modulator (SERM), its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Unlike its parent compound, clomiphene, which contains a mixture of the antiestrogenic enclomiphene and the more estrogenic zuclomiphene, pure enclomiphene offers a distinct pharmacological profile.[1][2][3][4][5] This guide, intended for researchers and drug development professionals, provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of enclomiphene, grounded in established experimental evidence. We will explore the causality behind its metabolic pathways, the analytical methodologies required for its characterization, and the clinical implications of its pharmacokinetic variability.
Core Pharmacokinetic Profile: An Overview
The clinical activity of enclomiphene is governed by its journey through the body. Understanding its ADME properties is fundamental to optimizing dosing strategies and predicting its therapeutic window. Enclomiphene is administered orally and is characterized by rapid absorption and a relatively short elimination half-life, though its pharmacodynamic effects on the hypothalamic-pituitary-gonadal (HPG) axis persist longer than its serum presence would suggest.[2][6][7]
Absorption
Following oral administration, enclomiphene is readily and rapidly absorbed.[6][8] Clinical studies have consistently demonstrated that maximum serum concentrations (Cmax) are achieved within 2 to 3 hours post-ingestion.[2][6] The absorption kinetics follow a first-order process.[6]
Distribution
While comprehensive tissue distribution studies in humans are limited, evidence suggests some degree of tissue accumulation. This is inferred from observations that serum levels do not return to baseline within 24 hours of a single dose, indicating a distribution phase into tissues followed by a slower elimination from these compartments.[6] This contrasts with its cis-isomer, zuclomiphene, which has a much longer half-life and accumulates significantly more in the body.[1][9]
Metabolism
The biotransformation of enclomiphene is a critical determinant of its activity and clearance. Metabolism occurs primarily in the liver and proceeds through Phase I and Phase II reactions.
-
Phase I Metabolism: This phase involves the modification of the parent drug structure, primarily through oxidation (hydroxylation) and N-dealkylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[10][11]
-
Primary Enzyme - CYP2D6: In vitro studies using human liver microsomes and recombinant CYP enzymes have definitively identified CYP2D6 as the principal enzyme responsible for the metabolism of enclomiphene.[10][12][13] The rate of enclomiphene metabolism correlates strongly with the amount of CYP2D6 present.[12]
-
Minor Contributing Enzymes: Other CYPs, including CYP3A4, CYP2C19, CYP2C8, and CYP2B6, play a minor role in forming various metabolites.[10][14] The contribution of CYP3A4 appears to be more substantial in the presence of high cytochrome b5 levels.[10]
-
Key Phase I Metabolites: The primary metabolic transformations lead to the formation of several key metabolites, including:
-
(E)-4-hydroxyclomiphene: A major metabolite formed through hydroxylation, primarily by CYP2D6.[10][11] This metabolite is highly active, exhibiting potent estrogen receptor antagonism.[10][15]
-
(E)-N-desethylclomiphene: Formed via de-ethylation of the side chain.[10]
-
(E)-4-hydroxy-N-desethylclomiphene: This metabolite undergoes both hydroxylation and N-dealkylation and is also a potent estrogen receptor inhibitor.[10][15]
-
-
-
Phase II Metabolism: Following Phase I oxidation, the hydroxylated metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include glucuronidation and sulfation, forming glucuronide and sulfo-conjugates that are then eliminated.[11]
Excretion
Enclomiphene and its metabolites are eliminated from the body primarily through the feces, indicative of significant biliary excretion and enterohepatic circulation.[8][11] Early studies with radiolabeled clomiphene showed that approximately 42% of the dose was excreted in the feces, with only about 8% found in the urine.[8] The elimination half-life (t1/2) of enclomiphene is approximately 10-12 hours.[6][7][14]
Quantitative Pharmacokinetic Data
Summarizing data from clinical studies allows for a clear comparison of key pharmacokinetic parameters.
| Parameter | Value | Source(s) |
| Route of Administration | Oral | [6][8] |
| Time to Cmax (Tmax) | ~2–3 hours | [2][6] |
| Elimination Half-Life (t1/2) | ~10–12 hours | [6][7][14] |
| Primary Metabolizing Enzyme | CYP2D6 | [10][12][13] |
| Major Active Metabolites | (E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomiphene | [10][15] |
| Primary Route of Excretion | Fecal | [8] |
| Steady-State Maximization | Reached at 25 mg/day dose | [6][16] |
Visualizing the Metabolic Pathway and Experimental Workflows
To fully grasp the biotransformation and the methods used to study it, visual diagrams are indispensable.
Enclomiphene Metabolic Pathway
The following diagram illustrates the primary Phase I and Phase II metabolic routes for enclomiphene.
Caption: Primary metabolic pathways of enclomiphene in vivo.
Pharmacodynamic and Pharmacokinetic Relationship
A noteworthy aspect of enclomiphene is the apparent dissociation between its pharmacokinetic profile and its pharmacodynamic effects. While the drug is cleared from the serum relatively quickly (t1/2 ~10 hours), its stimulatory effects on Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and total testosterone persist for at least seven days after cessation of treatment.[2][6][16] This sustained action is likely due to the drug's mechanism of resetting the sensitivity of the HPG axis, a biological change that does not immediately revert upon drug clearance. There is no direct temporal link between peak serum enclomiphene levels and peak LH secretion, which remains uniformly elevated with sustained dosing.[6][16][17]
Factors Influencing Metabolism and Clinical Response
The Critical Role of CYP2D6 Polymorphisms
The heavy reliance on CYP2D6 for the bioactivation of enclomiphene to its potent hydroxylated metabolites introduces a significant source of inter-individual variability.[12][15] Genetic polymorphisms in the CYP2D6 gene can categorize individuals into distinct phenotypes:
-
Extensive Metabolizers (EMs): Individuals with normal enzyme activity.
-
Poor Metabolizers (PMs): Individuals with deficient or absent enzyme activity.
-
Intermediate and Ultrarapid Metabolizers: Representing a spectrum of activities.
In vitro experiments have shown that liver microsomes from CYP2D6 poor metabolizers exhibit no detectable metabolism of enclomiphene.[12] Clinical studies have confirmed that subjects with non-functional CYP2D6 alleles have dramatically lower concentrations of the active (E)-4-hydroxyclomiphene metabolite.[15] This genetic variability is a crucial consideration in clinical trials and patient treatment, as it may directly impact therapeutic efficacy.
Potential for Drug-Drug Interactions
Given the central role of CYP2D6 and the minor involvement of CYP3A4, there is a clear potential for drug-drug interactions.
-
CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors (e.g., quinidine, bupropion, fluoxetine) would be expected to significantly decrease the formation of active metabolites, potentially reducing the efficacy of enclomiphene. Quinidine has been shown to completely inhibit enclomiphene metabolism in liver microsomes.[12]
-
CYP3A4 Inhibitors: While less critical, potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) could slightly alter the metabolic profile, though studies show ketoconazole has no significant effect on overall enclomiphene metabolism.[12]
Experimental Protocols for In Vivo and In Vitro Analysis
A robust technical guide must include the methodologies used to derive the foundational data. The following protocols are standard frameworks in drug metabolism research.
Protocol: In Vitro Metabolism Using Human Liver Microsomes (HLMs)
This experiment is designed to identify the primary metabolizing enzymes and characterize the metabolites formed.
-
Preparation:
-
Thaw pooled HLMs (from multiple donors to average genetic variability) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-generating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Prepare stock solutions of enclomiphene and control compounds.
-
-
Incubation:
-
Pre-warm the HLM suspension and reaction mixture to 37°C.
-
Initiate the reaction by adding enclomiphene to the HLM suspension, followed immediately by the NADPH-generating system. A typical final enclomiphene concentration is 25 µM.[12]
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[18]
-
-
Self-Validation (Enzyme Inhibition):
-
To confirm the role of specific CYPs, run parallel incubations including known chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[12] A significant reduction in metabolite formation in the presence of a specific inhibitor validates that enzyme's role.
-
Caption: Workflow for an in vitro enclomiphene metabolism study.
Protocol: Human Pharmacokinetic Study
This protocol outlines the design for a clinical study to determine the pharmacokinetic profile of enclomiphene in human subjects.
-
Subject Recruitment:
-
Enroll healthy male volunteers meeting specific inclusion/exclusion criteria.
-
Obtain informed consent.
-
-
Study Design:
-
Employ a randomized, single-dose or multi-dose, crossover or parallel-group design.
-
Example: A single-blind study with different dose groups (e.g., 6.25 mg, 12.5 mg, 25 mg) and a comparator arm.[19]
-
-
Dosing and Sampling:
-
Administer a single oral dose of enclomiphene citrate after an overnight fast.
-
Collect serial blood samples into appropriate anticoagulant tubes at pre-defined time points: pre-dose (0 h), and post-dose at 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours.[19]
-
For multi-dose studies, trough levels are taken before the next dose, and a full 24-hour profile is assessed at steady state (e.g., after 6 weeks).[19]
-
-
Sample Processing:
-
Immediately centrifuge blood samples to separate plasma.
-
Store plasma samples frozen at -70°C or below until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.
-
Conclusion
The in vivo disposition of enclomiphene is characterized by rapid oral absorption, hepatic metabolism driven predominantly by CYP2D6, and fecal excretion. Its biotransformation yields highly active hydroxylated metabolites that contribute significantly to its overall pharmacological effect. The dependence on CYP2D6 introduces a critical element of genetic variability that can influence patient response. A comprehensive understanding of this pharmacokinetic and metabolic profile, achieved through rigorous in vitro and in vivo experimental methodologies, is essential for the continued development and rational clinical application of enclomiphene as a targeted therapy for male hypogonadism.
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Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. (Source: PMC - NIH)
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How Long Does Enclomiphene Stay in Your System? (Source: Good Health by Hims)
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CYP2D6 is primarily responsible for the metabolism of clomiphene. (Source: PubMed)
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What is the difference between enclomiphene and clomiphene (clomiphene citrate) in fertility treatment? (Source: Dr.Oracle)
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A Detailed Look at Enclomiphene Citrate. (Source: Maximus Tribe)
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Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. (Source: Oxford Academic)
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What Is Enclomiphene? A Full Research-Focused Overview. (Source: Max Muscle Labs)
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Study of Clomiphene metabolism by LC/MS/MS. (Source: Doping Analysis (15))
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Enclomiphene Citrate Stimulates Serum Testosterone in Men With Low Testosterone Within 14 Days. (Source: ResearchGate)
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Pharmacokinetics of serum enclomiphene citrate. After 6 weeks of... (Source: ResearchGate)
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A Head-to-Head Comparison of Enclomiphene Citrate and Clomiphene Citrate for Male Hypogonadism and Infertility. (Source: Benchchem)
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Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. (Source: PMC - PubMed Central)
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Understanding Enclomiphene: Mechanism, Dosage, and What to Expect. (Source: Vita Bella Health)
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Enclomiphene | C26H28ClNO. (Source: PubChem - NIH)
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Enclomiphene: Benefits, Side Effects & How It Works. (Source: BodySpec)
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A Technical Guide to the Discovery, Characterization, and Differential Pharmacology of Clomiphene Isomers: Enclomiphene and Zuclomiphene
Introduction
Clomiphene citrate, a cornerstone in the treatment of anovulatory infertility for over half a century, is a selective estrogen receptor modulator (SERM) with a complex and fascinating history.[1][2][3][4] While widely recognized for its efficacy, a deeper understanding of its chemical nature reveals a tale of two distinct molecules. Clomiphene citrate is not a single entity but a mixture of two geometric isomers: enclomiphene and zuclomiphene.[2][5][6][7][8] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of clomiphene, the elucidation of its isomeric composition, and the subsequent characterization of the distinct pharmacological profiles of its constituent isomers. We will delve into the methodologies for their separation and quantification, their differential mechanisms of action, and the clinical significance of their unique properties.
Part 1: The Genesis of a Fertility Drug - Discovery and Early Development of Clomiphene
The story of clomiphene begins in 1956, when chemist Frank Palopoli and his team at the William S. Merrell Company synthesized the compound, initially designated as MRL-41.[1][2][9] The initial explorations into its biological activity were varied, with one of the early, and in retrospect, ironic, considerations being its potential use as a contraceptive.[1][9] However, through further preclinical and clinical investigations, its ability to induce ovulation in anovulatory women became apparent.[1][10] This pivotal shift in understanding led to its development as a fertility-enhancing agent.
The journey to market was not without its challenges. The William S. Merrell Company faced scrutiny for other products in its portfolio, which could have jeopardized the regulatory path for clomiphene.[1] Nevertheless, the compelling clinical data on its efficacy in inducing ovulation led to its approval by the U.S. Food and Drug Administration (FDA) in 1967, ushering in a new era of assisted reproduction.[1][2]
Part 2: Unveiling the Dichotomy - The Isomeric Nature of Clomiphene
A critical aspect of clomiphene's chemistry is its existence as a mixture of two geometric isomers. This stereoisomerism is a result of the substituted ethylene core of the molecule. The two isomers are:
-
Enclomiphene ((E)-clomiphene): The trans-isomer.
-
Zuclomiphene ((Z)-clomiphene): The cis-isomer.
Pharmaceutical preparations of clomiphene citrate typically contain a mixture of these two isomers, with enclomiphene being the more abundant, generally in a ratio of approximately 62% enclomiphene to 38% zuclomiphene.[2][7] However, the United States Pharmacopeia specifies a broader range, requiring that clomiphene preparations contain between 30% and 50% zuclomiphene.[2]
Figure 1: Chemical Structures of Clomiphene Isomers
Part 3: Methodologies for Isomer Separation and Quantification
The distinct pharmacological profiles of enclomiphene and zuclomiphene necessitate their accurate separation and quantification for research and clinical monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.
Experimental Protocol: HPLC for Isomer Separation
This protocol provides a general framework for the separation of clomiphene isomers. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 50:50 (v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.
-
Detection: UV detection at 295 nm.
-
Sample Preparation:
-
For pharmaceutical dosage forms, tablets are crushed, and the powder is dissolved in a suitable solvent like methanol.
-
The solution is then filtered through a 0.45 µm filter before injection.
-
-
Analysis: The retention times for enclomiphene and zuclomiphene are determined by injecting standards of the individual isomers. The peak areas are then used to calculate the concentration of each isomer in the sample.
Experimental Protocol: LC-MS/MS for Quantification in Biological Matrices
This protocol outlines a method for the sensitive quantification of clomiphene isomers in plasma, crucial for pharmacokinetic studies.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient elution is often used, with mobile phase A consisting of an aqueous solution with a volatile additive (e.g., 0.1% formic acid in water) and mobile phase B being an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ESI mode.
-
Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for enclomiphene and zuclomiphene are monitored. A common transition is m/z 406.2 → 100.1 for both isomers.
-
-
Data Analysis: A calibration curve is constructed using standards of known concentrations, and the concentrations of the isomers in the samples are determined by interpolation.
Figure 2: Experimental Workflow for Isomer Separation and Analysis
Part 4: Differential Pharmacology and Mechanism of Action
The clinical effects of clomiphene citrate are a composite of the distinct actions of its two isomers. Enclomiphene is primarily responsible for the therapeutic effects, while zuclomiphene has a different pharmacological profile and may contribute to side effects.[6][7][11]
Receptor Binding and Activity
Enclomiphene and zuclomiphene are both SERMs, meaning they exhibit tissue-selective estrogenic and anti-estrogenic effects. Their primary targets are the estrogen receptors, ERα and ERβ.
-
Enclomiphene acts as a potent estrogen receptor antagonist .[6][7] It competitively inhibits the binding of estradiol to estrogen receptors, particularly in the hypothalamus and pituitary gland.
-
Zuclomiphene is a partial estrogen receptor agonist .[6][7] It has some estrogenic activity, which can oppose the desired anti-estrogenic effects of enclomiphene in certain tissues.
| Isomer | Primary Activity |
| Enclomiphene | Estrogen Receptor Antagonist |
| Zuclomiphene | Partial Estrogen Receptor Agonist |
Table 1: Primary Activity of Clomiphene Isomers at the Estrogen Receptor
Pharmacokinetics
A crucial difference between the two isomers lies in their pharmacokinetic profiles.
| Parameter | Enclomiphene | Zuclomiphene |
| Half-life | Relatively short | Significantly longer |
| Accumulation | Minimal | Prone to accumulation with long-term use |
Table 2: Comparative Pharmacokinetics of Enclomiphene and Zuclomiphene
The longer half-life of zuclomiphene leads to its accumulation in the body with repeated dosing.[4][12] This accumulation is a significant consideration, as the sustained estrogenic activity of zuclomiphene may contribute to some of the side effects associated with long-term clomiphene citrate therapy.[6][7]
Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The primary therapeutic effect of clomiphene in treating infertility and hypogonadism is mediated by enclomiphene's action on the HPG axis.
-
Estrogen Receptor Blockade: Enclomiphene blocks the negative feedback of estrogen on the hypothalamus.[6]
-
Increased GnRH Release: This blockade leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2][6]
-
Increased Gonadotropin Secretion: The increased GnRH stimulation prompts the anterior pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][6]
-
Gonadal Stimulation:
Zuclomiphene, with its partial agonist activity, does not effectively block the estrogenic negative feedback and may even exert some estrogenic effects, which can counteract the desired therapeutic outcome.
Figure 3: Differential Effects of Clomiphene Isomers on the HPG Axis
Part 5: Clinical Development and Significance of Isomer-Specific Formulations
The recognition of the distinct and often opposing pharmacological profiles of enclomiphene and zuclomiphene has led to the development of enclomiphene citrate as a standalone therapeutic agent.[7] This is particularly relevant for the treatment of secondary male hypogonadism, where the goal is to increase endogenous testosterone production without compromising fertility.[6][13]
Clinical trials have demonstrated that enclomiphene is effective at increasing testosterone, LH, and FSH levels in men with secondary hypogonadism.[13][14][15] A key advantage of enclomiphene over traditional testosterone replacement therapy is its ability to preserve spermatogenesis.[13]
| Study Population | Enclomiphene Dosage | Change in Total Testosterone | Change in LH | Change in FSH |
| Men with secondary hypogonadism | 12.5 mg/day | Increased to normal range | Significant increase | Significant increase |
| Men with secondary hypogonadism | 25 mg/day | Increased to normal range | Significant increase | Significant increase |
Table 3: Summary of Clinical Trial Data on the Efficacy of Enclomiphene in Men with Secondary Hypogonadism
The development of a pure enclomiphene formulation aims to provide the therapeutic benefits of clomiphene while minimizing the potential side effects associated with the long-term accumulation of the estrogenic isomer, zuclomiphene.[6][11][12] These side effects can include mood swings, hot flashes, and other estrogen-related adverse events.[6][11]
Conclusion
The history of clomiphene is a compelling example of how a deeper understanding of stereochemistry can refine and improve therapeutic interventions. From its initial synthesis as a single compound to the recognition of its dual isomeric nature, the journey of clomiphene has led to the development of a more targeted and potentially safer therapeutic option in the form of enclomiphene. For researchers and drug development professionals, the story of clomiphene's isomers underscores the critical importance of characterizing the individual components of isomeric drug mixtures to optimize efficacy and minimize adverse effects. The continued investigation into the distinct properties of these isomers will undoubtedly lead to further advancements in the fields of reproductive medicine and endocrinology.
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ResearchGate. (2017). The Isomers of Clomiphene Citrate have Dissimilar Dispositions Once Ingested: Results of a Mouse ADME Study. [Link]
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Concierge MD. (2025). A Deep Dive: The Science Behind Enclomiphene Therapy. [Link]
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Human Reproduction Update. (1996). Development, pharmacology and clinical experience with clomiphene citrate. [Link]
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PubMed. (2016). Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment. [Link]
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ScienceDaily. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]
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PubMed. (1986). A comparison of the effects on follicular development between clomiphene citrate, its two separate isomers and spontaneous cycles. [Link]
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Brown University. (2017). 50 years ago, Clomid gave birth to the era of assisted reproduction. [Link]
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National Institutes of Health. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. [Link]
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Wikipedia. (n.d.). Clomifene. [Link]
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News-Medical.net. (n.d.). Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. [Link]
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ClinicalTrials.gov. (n.d.). A Multi-Center Study in Men With Acquired Hypogonadotropic Hypogonadism to Compare Changes in Body Composition and Metabolic Parameters With Diet and Exercise in Conjunction With Treatment With 12.5 mg or 25 mg Enclomiphene. [Link]
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National Institutes of Health. (n.d.). Clomiphene. [Link]
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Saffati, G., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. [Link]
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National Institutes of Health. (2024). Clomiphene. [Link]
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ResearchGate. (n.d.). (PDF) Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. [Link]
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ResearchGate. (n.d.). Clomiphene citrate and its isomers can induce ovulation in laboratory mice. [Link]
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A Deep Dive into the Estrogen Receptor Binding Affinity of trans-Clomiphene Hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trans-clomiphene, also known as enclomiphene, is the more potently anti-estrogenic stereoisomer of clomiphene citrate, a widely utilized selective estrogen receptor modulator (SERM).[1][2] Its therapeutic efficacy is intrinsically linked to its specific binding affinity and subsequent modulation of estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive exploration of the molecular interactions between trans-clomiphene and estrogen receptors. It delves into the structural basis of its binding, the causal factors influencing experimental design for affinity determination, and detailed, field-proven protocols for both cell-free and cell-based binding assays. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of SERMs and nuclear receptor pharmacology.
Introduction: The Molecular Pharmacology of trans-Clomiphene
Clomiphene citrate is a non-steroidal triphenylethylene derivative comprised of two geometric isomers: trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene).[1][3] While both isomers interact with estrogen receptors, they exhibit distinct pharmacological profiles. Trans-clomiphene primarily functions as an estrogen receptor antagonist, whereas cis-clomiphene displays mixed agonist and antagonist properties.[4][5] This functional divergence underscores the importance of studying the isomers in isolation to accurately delineate their mechanisms of action.
Trans-clomiphene's primary mechanism involves competitive binding to estrogen receptors, particularly in the hypothalamus.[6][] This blockade of estrogen's negative feedback leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[5][6] In men, this cascade results in increased testicular production of testosterone, making trans-clomiphene a therapeutic candidate for secondary hypogonadism.[8][9]
The tissue-selective action of SERMs like trans-clomiphene is a result of their ability to induce unique conformational changes in the estrogen receptor upon binding.[10][11] This altered receptor conformation dictates the recruitment of either co-activator or co-repressor proteins, ultimately leading to tissue-specific gene expression.[12][13] The relative binding affinity of trans-clomiphene for ERα and ERβ is a critical determinant of its overall pharmacological effect, as these two receptor subtypes often mediate different, and sometimes opposing, physiological responses.[14]
Quantifying the Interaction: Estrogen Receptor Binding Affinity
The strength of the interaction between a ligand and its receptor is quantified by the binding affinity, typically reported as the dissociation constant (Kd) or the inhibitory constant (Ki).[15] A lower Kd or Ki value signifies a higher binding affinity. For trans-clomiphene, determining its binding affinity for ERα and ERβ is fundamental to understanding its potency and selectivity.
| Parameter | Description | Significance in trans-Clomiphene Research |
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A direct measure of the affinity between trans-clomiphene and a specific estrogen receptor subtype. |
| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to 50% of the receptors in the presence of a radiolabeled ligand. | Allows for the determination of the affinity of an unlabeled compound, such as trans-clomiphene, in a competitive binding assay. |
| IC50 (Half maximal inhibitory concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. | In a competitive binding assay, the IC50 is used to calculate the Ki value. |
| Bmax (Maximum number of binding sites) | Represents the total concentration of receptors in a given preparation. | Determined in saturation binding assays and is crucial for assay optimization and data interpretation.[16] |
Methodologies for Determining Estrogen Receptor Binding Affinity
A variety of techniques can be employed to measure ligand-binding affinity.[17][18] For nuclear receptors like the estrogen receptor, competitive radioligand binding assays and cell-based reporter assays are the gold standard methodologies due to their robustness and sensitivity.[19][20]
Competitive Radioligand Binding Assay
This cell-free assay directly measures the ability of a test compound (trans-clomiphene) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to estrogen receptors.[21][22] The source of receptors can be tissue homogenates (e.g., rat uterine cytosol, which is rich in ERα) or purified recombinant human ERα or ERβ.[23]
Experimental Rationale: The choice of a radiolabeled ligand with high affinity and specificity for the estrogen receptor is paramount for a successful assay. [³H]-estradiol is commonly used due to its well-characterized binding properties. The separation of bound from free radioligand is a critical step, typically achieved through filtration.[16]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Prepare rat uterine cytosol or use commercially available recombinant human ERα or ERβ. Determine the protein concentration of the receptor preparation.[23]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[23]
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [³H]-estradiol (typically at or below its Kd value).
-
Increasing concentrations of unlabeled trans-clomiphene hydrochloride or a reference compound (e.g., unlabeled 17β-estradiol).
-
Receptor preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter pre-treated with a substance like polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of trans-clomiphene. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Estrogen Receptor Reporter Assay
This method provides a functional measure of a compound's activity by quantifying the transcriptional activation of a reporter gene under the control of an estrogen-responsive element (ERE).[24][25] Mammalian cells are engineered to express either ERα or ERβ and contain a reporter gene (e.g., luciferase) linked to an ERE.[26][27]
Experimental Rationale: This assay format offers the advantage of assessing a compound's activity within a cellular context, accounting for factors like cell permeability and metabolism. It can distinguish between agonist and antagonist activity. For antagonist activity, the assay is run in the presence of a known estrogen agonist (e.g., 17β-estradiol). A decrease in the reporter signal indicates antagonism.[25][26]
Workflow Diagram:
Caption: Workflow for a cell-based estrogen receptor reporter assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T) stably transfected with an expression vector for human ERα or ERβ and an ERE-luciferase reporter plasmid.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of trans-clomiphene hydrochloride in the appropriate cell culture medium.
-
Treatment:
-
Agonist Mode: Replace the cell culture medium with medium containing the different concentrations of trans-clomiphene.
-
Antagonist Mode: Replace the cell culture medium with medium containing a fixed concentration of 17β-estradiol (typically its EC50) and the various concentrations of trans-clomiphene.
-
-
Incubation: Incubate the plate for a period sufficient for gene transcription and protein expression (e.g., 24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of trans-clomiphene to determine the EC50 (concentration for 50% of maximal activation).
-
Antagonist Mode: Plot the percentage inhibition of the estradiol-induced signal against the log concentration of trans-clomiphene to determine the IC50.
-
Data Interpretation and Key Considerations
When evaluating the estrogen receptor binding affinity of trans-clomiphene, it is crucial to consider the following:
-
Receptor Subtype Selectivity: Compare the Ki or IC50 values for ERα and ERβ. A significant difference in these values indicates receptor subtype selectivity, which can have important implications for the drug's tissue-specific effects. Trans-clomiphene generally acts as an antagonist at both receptors, though its behavior at ERα can be influenced by the cellular context.[14]
-
Comparison to Reference Compounds: Always include reference compounds with known affinities, such as 17β-estradiol (a potent agonist) and other SERMs like tamoxifen or raloxifene, to validate the assay and provide a context for the affinity of trans-clomiphene.
-
Assay Conditions: Be aware that assay conditions, such as temperature, pH, and buffer composition, can influence binding affinities. Consistency in these parameters is essential for reproducible results.
-
Cell-Free vs. Cell-Based Assays: Discrepancies between the results of cell-free and cell-based assays can provide valuable insights into a compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
Conclusion
A thorough understanding of the estrogen receptor binding affinity of trans-clomiphene hydrochloride is fundamental for advancing its research and clinical development. The methodologies outlined in this guide, particularly competitive radioligand binding assays and cell-based reporter assays, provide robust and reliable means to quantify this critical pharmacological parameter. By carefully designing and executing these experiments, researchers can elucidate the molecular basis of trans-clomiphene's mechanism of action, paving the way for the development of next-generation SERMs with improved efficacy and safety profiles.
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molecular structure and stereoisomerism of enclomiphene
An In-Depth Technical Guide to the Molecular Structure and Stereoisomerism of Enclomiphene
Introduction
Enclomiphene is a non-steroidal selective estrogen receptor modulator (SERM) that has garnered significant interest for its therapeutic potential, particularly in the management of secondary hypogonadism in men.[1][2] It is not a new molecular entity in the broadest sense, but rather one of two distinct geometric isomers that constitute the well-known drug, clomiphene citrate.[3][4][5] Clomiphene citrate is a racemic mixture containing approximately 62% enclomiphene, the (E)-isomer, and 38% zuclomiphene, the (Z)-isomer.[1][3][6]
The critical insight driving the development of pure enclomiphene is the profound pharmacological divergence between the two isomers. Enclomiphene functions primarily as a potent estrogen receptor antagonist, while zuclomiphene exhibits partial estrogen agonist properties.[1][4][7][8] This fundamental difference in their interaction with the estrogen receptor dictates their physiological effects. Enclomiphene's antagonist activity is responsible for the desired therapeutic effect of increasing gonadotropin secretion and, consequently, testosterone production.[1][9][10] Conversely, the estrogenic and long-acting nature of zuclomiphene can counteract these benefits and contribute to undesirable side effects.[3][5][8]
This guide provides a comprehensive technical examination of enclomiphene's molecular architecture, the stereochemical principles that define its identity, the methodologies for its resolution and characterization, and the structural basis for its specific mechanism of action.
Section 1: Molecular Structure of Enclomiphene
Chemical Identity
The precise chemical identity of enclomiphene is foundational to understanding its function.
-
IUPAC Name: 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine[1][11]
-
Molar Mass: 405.97 g·mol⁻¹[1]
The molecule is often utilized as a citrate salt, enclomiphene citrate (CAS No. 7599-79-3), to improve its stability and bioavailability.[13][14]
Core Scaffold and Functional Groups
Enclomiphene is a triphenylethylene derivative, a structural class known for its members' ability to interact with estrogen receptors.[1][11] Its architecture is comprised of several key functional groups that dictate its chemical behavior and biological activity:
-
Triphenylethylene Core: A central carbon-carbon double bond is substituted with three phenyl rings and a chlorine atom. This highly conjugated system is crucial for the molecule's shape and receptor binding affinity.
-
Alkene Double Bond: This C=C bond is the source of enclomiphene's geometric isomerism. Its rigidity prevents free rotation, locking the substituents into distinct spatial arrangements.
-
Ether Linkage: A phenoxy group is connected via an ether linkage to a flexible side chain.
-
Diethylaminoethyl Side Chain: This tertiary amine side chain is basic and can be protonated at physiological pH, influencing the molecule's solubility and interactions.[11]
Physicochemical Properties
The physical properties of enclomiphene are critical for its formulation and pharmacokinetic profile.
| Property | Value | Source |
| Physical Form | White to beige powder | |
| Melting Point | 116.5-118 °C | [11] |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water. | [15] |
| LogP | 7.2 | [11] |
Section 2: Stereoisomerism of the Clomiphene Congeners
The stereochemistry of clomiphene is the central determinant of its biological activity. The existence of two non-superimposable, spatially distinct isomers, enclomiphene and zuclomiphene, arises from the substituted double bond in its core structure.
Geometric (E/Z) Isomerism
The restricted rotation around the central C=C double bond, with each carbon atom bearing two different substituent groups (a phenyl group and a chloro-substituted phenyl group on one, and two different phenyl groups on the other), gives rise to geometric isomerism. Using the Cahn-Ingold-Prelog (CIP) priority rules:
-
Enclomiphene ((E)-isomer): The (E) designation, from the German entgegen (opposite), indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. It is also referred to as the trans-isomer.[1][11]
-
Zuclomiphene ((Z)-isomer): The (Z) designation, from the German zusammen (together), indicates that the higher-priority groups are on the same side of the double bond. It is also referred to as the cis-isomer.[1]
Caption: Geometric Isomers of Clomiphene.
Stereochemistry and Pharmacological Divergence
The three-dimensional arrangement of the isomers directly impacts how they fit into the ligand-binding pocket of the estrogen receptor, leading to vastly different pharmacological outcomes. This structure-activity relationship is the scientific rationale for isolating enclomiphene.
| Feature | Enclomiphene | Zuclomiphene |
| Isomer Type | (E)-isomer / trans | (Z)-isomer / cis |
| Primary MOA | Estrogen Receptor Antagonist[1][2][4][7] | Partial Estrogen Receptor Agonist[4][7][8] |
| Effect on HPG Axis | Blocks negative feedback, ↑ LH/FSH[4][9][10] | Weakly estrogenic, can oppose antagonist effect |
| Elimination Half-life | Short (~10 hours)[5] | Long (~30-50 days), leads to accumulation[5] |
Section 3: Synthesis, Resolution, and Characterization
The production of pure enclomiphene for pharmaceutical use requires a robust process for separating it from its isomeric counterpart, zuclomiphene, followed by rigorous analytical confirmation of its identity and purity.
Resolution of Enclomiphene from the Isomeric Mixture
The most common and industrially scalable method for resolving the geometric isomers of clomiphene is through diastereomeric salt formation and fractional crystallization. This classic chemistry technique exploits the different physical properties (e.g., solubility) of diastereomeric salts formed between the racemic amine mixture and a chiral acid.
This protocol is based on established methods described in the patent literature.[16][17][18][19] The causality behind this choice is that the chiral BPA resolving agent forms two different diastereomeric salts with the enclomiphene and zuclomiphene isomers. These diastereomers have different solubilities in a given solvent system, allowing the less soluble enclomiphene-BPA salt to crystallize preferentially.
Step-by-Step Methodology:
-
Dissolution: Dissolve clomiphene citrate (mixture of isomers) in a suitable solvent, such as methanol, with gentle heating (e.g., 40-45°C) to ensure complete dissolution.[19]
-
Resolving Agent Addition: Prepare a separate solution of racemic binaphthyl-phosphoric acid (BPA) in the same solvent. Add the BPA solution slowly to the clomiphene citrate solution. Approximately 0.5 molar equivalents of BPA relative to the total clomiphene is typically used.[19]
-
Crystallization: Stir the combined mixture at a controlled temperature (e.g., 20-30°C) for a sufficient period (e.g., 1-2 hours) to allow for the selective precipitation of the less soluble Enclomiphene-BPA salt.[19]
-
Isolation: Filter the resulting suspension to collect the solid precipitate. Wash the collected solid (the enclomiphene-BPA salt) with a small amount of cold solvent to remove residual mother liquor containing the more soluble zuclomiphene salt.
-
Liberation of Free Base: Treat the isolated enclomiphene-BPA salt with a basic aqueous solution (e.g., NH₃ solution) and extract the liberated enclomiphene free base into a suitable organic solvent like ethyl acetate.[20]
-
Final Salt Formation (Optional): To the organic solution containing the purified enclomiphene free base, add a solution of citric acid in a solvent like ethanol to precipitate the final product, enclomiphene citrate.[20]
-
Drying: Dry the final crystalline product under vacuum at an appropriate temperature (e.g., 65°C).[18]
Caption: Workflow for the Resolution of Enclomiphene.
Analytical Characterization and Stereochemical Assignment
A suite of analytical techniques is required to confirm the identity, purity, and correct stereochemical assignment of the final enclomiphene product. Each technique provides a unique piece of the structural puzzle, creating a self-validating system of characterization.
| Technique | Purpose & Rationale |
| HPLC | Primary method for determining isomeric purity. A well-developed HPLC method can separate enclomiphene from zuclomiphene, allowing for precise quantification of each isomer and ensuring the final product meets purity specifications (e.g., <0.4% zuclomiphene).[21] |
| LC-MS/MS | High-sensitivity quantification in biological matrices. Used to measure low concentrations of enclomiphene and zuclomiphene in plasma, which is essential for pharmacokinetic studies.[22][23] |
| ¹H and ¹³C NMR | Structural confirmation. Provides detailed information about the chemical environment of each proton and carbon atom, confirming the overall molecular connectivity and functional groups.[24][25] |
| X-ray Crystallography | Definitive stereochemical assignment. Single-crystal X-ray diffraction provides an unambiguous 3D structure of the molecule, confirming the trans or (E) configuration of the substituents around the double bond.[16][26][27] |
| Powder X-ray Diffraction (PXRD) | Solid-state characterization. Used to identify specific crystalline forms (polymorphs) of enclomiphene citrate, which is important for manufacturing consistency and stability.[16][26] |
This protocol outlines a general approach for the separation and quantification of enclomiphene and zuclomiphene.
Step-by-Step Methodology:
-
Column Selection: Utilize a reverse-phase C18 column of small particle size (e.g., < 2 µm) for high-resolution separation (e.g., ACQUITY UPLC BEH C18 1.7µm).[22]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water) with a modifier like formic or trifluoroacetic acid (e.g., methanol-water 70:30 v/v with 0.05% TFA).[22][23] The acidic modifier helps to ensure sharp peak shapes for the basic analyte.
-
Standard Preparation: Accurately prepare standard solutions of enclomiphene and zuclomiphene at known concentrations to be used for peak identification (based on retention time) and for creating a calibration curve.
-
Sample Preparation: Dissolve the enclomiphene sample to be tested in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Data Acquisition and Analysis: Inject the sample and standards. The isomers will separate based on their differential interaction with the stationary phase, resulting in distinct peaks. Enclomiphene typically has a longer retention time than zuclomiphene in reverse-phase systems.[22] Calculate the area percentage of the enclomiphene peak relative to the total area of all peaks to determine its purity.
Section 4: Mechanism of Action - A Stereochemical Perspective
The therapeutic action of enclomiphene is a direct consequence of its (E)-stereochemistry, which confers its estrogen receptor antagonist properties within the central nervous system.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
In males, the HPG axis is a classic endocrine negative feedback loop. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). LH acts on the Leydig cells in the testes to produce testosterone. Testosterone (and its metabolite, estradiol) then signals back to the hypothalamus and pituitary to inhibit the release of GnRH and LH/FSH, maintaining hormonal homeostasis.
Enclomiphene's Antagonistic Action
Enclomiphene's structure allows it to bind to estrogen receptors (ERs) in the hypothalamus.[10][28][29] By occupying these receptors without activating them, it acts as a competitive antagonist, effectively blocking the receptors from sensing endogenous estradiol.[4][7][9] The hypothalamus interprets this blockade as a state of low estrogen. In response, it ceases its negative feedback, leading to an increased pulsatile release of GnRH.[4][10] This, in turn, stimulates the pituitary to upregulate the secretion of LH and FSH, which drives the testes to produce more testosterone and support spermatogenesis.[8][28][29] This mechanism restores testosterone levels by stimulating the body's own endocrine pathways.[29][30]
The Confounding Effect of Zuclomiphene
In contrast, the cis-configuration of zuclomiphene allows it to act as a partial agonist at the same estrogen receptors.[7][8] This estrogen-like activity can partially mimic the negative feedback that enclomiphene is meant to block, thereby reducing the overall efficacy of the clomiphene mixture. Furthermore, its long half-life leads to accumulation in the body, potentially increasing the risk of estrogen-related side effects.[5]
Caption: Differential Effects on the HPG Axis.
Conclusion
The molecular structure and, more specifically, the stereoisomerism of enclomiphene are inextricably linked to its pharmacological function. As the (E)-isomer of clomiphene, its three-dimensional architecture enables it to act as a pure estrogen receptor antagonist at the hypothalamus, effectively stimulating the endogenous production of testosterone. This stands in stark contrast to its (Z)-isomer, zuclomiphene, whose partial agonist properties can be counterproductive. The ability to resolve and produce pure enclomiphene, verified through a rigorous combination of chromatographic and spectroscopic techniques, is paramount to harnessing its full therapeutic potential for conditions such as secondary hypogonadism while minimizing the confounding effects of its geometric counterpart.
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Navigating the Preclinical Gauntlet: A Technical Guide to the Toxicological Evaluation of Enclomiphene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth examination of the preclinical toxicology studies essential for the development of enclomiphene, a selective estrogen receptor modulator (SERM). As the trans-isomer of clomiphene citrate, enclomiphene's unique pharmacological profile as a pure estrogen antagonist necessitates a thorough and tailored non-clinical safety evaluation. This document moves beyond a simple checklist of studies, offering a rationale-driven exploration of the experimental design, regulatory expectations, and interpretation of findings critical for advancing a compound like enclomiphene from the laboratory to clinical investigation.
Introduction: The Rationale for a Focused Toxicological Assessment of Enclomiphene
Enclomiphene citrate is developed to treat secondary hypogonadism in men by restoring normal testicular function.[1] Its mechanism of action involves antagonizing estrogen receptors at the hypothalamus and pituitary gland, thereby interrupting the negative feedback loop and increasing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This stimulation of the hypothalamic-pituitary-gonadal (HPG) axis leads to a rise in endogenous testosterone production.[2]
Unlike clomiphene citrate, which contains both the estrogen antagonist enclomiphene and the estrogen agonist zuclomiphene, pure enclomiphene is expected to have a different and potentially more favorable safety profile by avoiding the estrogenic effects of zuclomiphene.[3][4] This fundamental difference underscores the necessity of a dedicated and comprehensive preclinical toxicology program for enclomiphene to delineate its specific safety profile.
The preclinical toxicology program for enclomiphene is designed to identify potential hazards to humans, determine a safe starting dose for clinical trials, and identify target organs for toxicity monitoring.[5] This process is guided by international regulatory frameworks, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
General Toxicology: Establishing the Systemic Safety Profile
General toxicology studies are the cornerstone of any preclinical safety program, designed to assess the overall systemic toxicity of a drug candidate after single and repeated administrations.
Single-Dose Toxicity Studies
The primary objectives of single-dose toxicity studies are to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.[7] These studies provide critical information for dose selection in subsequent repeat-dose studies and for establishing a safety margin for initial human exposure.[7]
Step-by-Step Methodology for a Single-Dose Toxicity Study:
-
Species Selection: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per regulatory guidelines.[8]
-
Route of Administration: The intended clinical route of administration is used, which for enclomiphene is oral.[3] An intravenous route may also be included to assess toxicity independent of absorption.[7]
-
Dose Selection: A wide range of doses is administered to different groups of animals to identify a dose that causes no adverse effects, as well as doses that elicit toxic effects and mortality.[7]
-
Observation Period: Animals are observed for a standard period, typically 14 days, for clinical signs of toxicity, behavioral changes, and mortality.[7]
-
Endpoints: Key endpoints include clinical observations, body weight changes, and gross necropsy of all animals at the end of the study to identify any macroscopic abnormalities in organs and tissues.[7]
Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies are designed to characterize the toxicological profile of enclomiphene following prolonged administration. These studies are crucial for identifying target organs of toxicity, evaluating the potential for cumulative toxicity, and determining the No-Observed-Adverse-Effect Level (NOAEL).
A summary from the FDA's Pharmacy Compounding Advisory Committee noted that in repeat-dose toxicity studies in rats, a NOAEL could not be determined, with findings including reduced body and organ weight and histopathological changes.[2] Potential non-reproductive target organs identified in rats and dogs were the liver, kidneys, and eyes.[9]
Step-by-Step Methodology for a Repeat-Dose Toxicity Study:
-
Species and Duration: Conducted in at least two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length, in accordance with ICH M3(R2) guidelines.[8] For chronic conditions, studies can extend up to 6 months in rodents and 9 months in non-rodents.
-
Dose Groups: Typically includes a control group, a low-dose, a mid-dose, and a high-dose group. The high dose is intended to produce some level of toxicity.
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), and behavioral assessments.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at multiple time points.
-
Terminal Assessments: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
-
Recovery Groups: Often included to assess the reversibility of any observed toxic effects after cessation of treatment.
| Parameter | Observation | Rationale |
| Target Organs | Liver, Kidneys, Eyes | Identified as potential non-reproductive target organs in rats and dogs.[9] |
| Reproductive Organs | Decreased organ weight (prostate, pituitary, epididymides) and histopathological findings (prostate, testes, seminal vesicles) | Reflects the exaggerated pharmacological action of a SERM.[9] |
| Ocular Safety | Cataracts reported in nonclinical studies. | Led to recommendations for ocular safety monitoring in clinical trials.[9] |
Genetic Toxicology: Assessing the Mutagenic and Clastogenic Potential
A battery of genotoxicity tests is required to determine if enclomiphene has the potential to cause damage to genetic material. The standard battery, as outlined in the ICH S2(R1) guideline, is designed to detect gene mutations, and both numerical and structural chromosomal aberrations.[10][11]
According to a summary from the FDA, enclomiphene citrate was found to be negative in a battery of genotoxicity assays.[5]
Standard Genotoxicity Test Battery:
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations).[12] A negative result, as indicated for enclomiphene, suggests a lack of mutagenic potential at the gene level.
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses the potential of a drug to induce chromosomal damage. This can be a chromosome aberration assay in human lymphocytes or a mouse lymphoma assay.[13]
-
In Vivo Genotoxicity Assay: An in vivo study in a rodent species is conducted to assess chromosomal damage in somatic cells. The most common is the micronucleus test in rodent hematopoietic cells.[13]
Reproductive and Developmental Toxicology: Ensuring Safety for Future Generations
Developmental and Reproductive Toxicology (DART) studies are a critical component of the preclinical safety evaluation, especially for a drug like enclomiphene that modulates the endocrine system.[14][15] These studies are designed to assess the potential effects of the drug on all stages of reproduction.[16]
The FDA has summarized that high doses of enclomiphene citrate (200 mg/kg/day) resulted in mortality in male mice, while doses of 40 or 100 mg/kg/day were associated with altered sperm parameters, increased resorptions, and post-implantation loss.[5]
Key DART Studies:
-
Fertility and Early Embryonic Development (Segment I): Evaluates the effects on male and female reproductive function, including gamete development, mating behavior, fertilization, and implantation.[17]
-
Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity (birth defects) and other developmental effects on the fetus when the drug is administered during organogenesis.[17]
-
Pre- and Postnatal Development (Segment III): Examines the effects of drug exposure from implantation through lactation on the F1 generation.[17]
Carcinogenicity: Evaluating Long-Term Cancer Risk
Carcinogenicity studies are conducted for drugs that are intended for long-term use, such as enclomiphene for the treatment of chronic secondary hypogonadism. The goal is to assess the potential of the drug to cause cancer after lifetime exposure.[18][19]
Standard Carcinogenicity Study Protocol (based on OECD 451):
-
Species Selection: Typically conducted in rats and mice.[20] Transgenic mouse models can be used to shorten the study duration.
-
Duration: Traditionally 2 years for standard rodent bioassays.[20] The use of transgenic models can reduce this to 6-9 months.
-
Dose Selection: At least three dose levels are used, with the highest dose being the MTD determined in repeat-dose toxicity studies.[20]
-
Administration: The drug is administered daily via the clinical route (oral for enclomiphene).[20]
-
Endpoints:
-
Comprehensive daily clinical observations and regular body weight measurements.
-
Complete gross necropsy at termination.
-
Histopathological examination of all tissues from all animals in the control and high-dose groups. Any lesions observed in the lower dose groups are also examined.
-
Statistical analysis of tumor incidence.
-
| Study Type | Species | Duration | Key Finding for Enclomiphene |
| Carcinogenicity Bioassay | Transgenic Mouse | 26 weeks | Not considered carcinogenic.[5][9] |
Conclusion: Synthesizing the Preclinical Safety Profile of Enclomiphene
The available preclinical toxicology data for enclomiphene, primarily from summaries provided by regulatory agencies, suggests a safety profile consistent with its pharmacological action as a SERM. The key takeaways for drug development professionals are:
-
General Toxicity: The liver, kidneys, and eyes are potential non-reproductive target organs. Reproductive organs are affected due to the drug's mechanism of action.[9]
-
Genetic Toxicology: Enclomiphene is not considered to be genotoxic based on a standard battery of tests.[5]
-
Reproductive Toxicology: High doses have been associated with adverse effects on male fertility and developmental outcomes in animal models.[5]
-
Carcinogenicity: Enclomiphene is not considered to be carcinogenic.[9]
While this guide provides a comprehensive overview based on publicly available information and standard toxicological principles, it is crucial for researchers to consult the full, detailed study reports when available and to engage with regulatory agencies throughout the drug development process. The nuanced interpretation of these preclinical findings is paramount for the design of safe and effective clinical trials and for ultimately defining the risk-benefit profile of enclomiphene for its intended patient population.
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Pharmacy Compounding Advisory Committee: IND Drug Development and Expanded Access (EA) June 8, 2022. U.S. Food and Drug Administration. [Link]
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Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD. [Link]
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Methodological & Application
Application Notes & Protocols for In Vitro Studies with trans-Clomiphene Hydrochloride
Introduction: Unraveling the In Vitro Potential of trans-Clomiphene
trans-Clomiphene, also known as Enclomiphene, is the (E)-isomer of clomiphene, a nonsteroidal triphenylethylene derivative widely recognized as a Selective Estrogen Receptor Modulator (SERM).[1][2][3] While the commercial mixture, clomiphene citrate, contains both trans- and cis- (Zuclomiphene) isomers, it is the trans-isomer that is predominantly responsible for the anti-estrogenic effects.[4] In contrast, the cis-isomer exhibits weak estrogenic activity.[4] This distinction is critical for in vitro research, where precise modulation of estrogen receptor (ER) signaling is required.
These application notes provide a comprehensive guide for researchers utilizing trans-clomiphene hydrochloride in cell culture. We will delve into its mechanism of action, provide validated protocols for its preparation and application, and detail methodologies for assessing its impact on key cellular processes such as proliferation, apoptosis, and cell cycle progression.
Section 1: Scientific Background & Mechanism of Action
The Estrogen Receptor: A Prime Target
trans-Clomiphene exerts its effects primarily by competitively binding to estrogen receptors (ERα and ERβ).[1][5] In the context of ER-positive cells, such as MCF-7 breast cancer cells or Ishikawa endometrial cancer cells, it acts as an ER antagonist. By occupying the receptor's ligand-binding domain, it blocks the binding of endogenous estradiol (E2). This prevents the conformational changes in the ER necessary for cofactor recruitment and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[2][6]
Downstream Cellular Consequences
The antagonistic action of trans-clomiphene on the ER triggers a cascade of cellular events, making it a valuable tool for studying hormone-dependent cancers and reproductive biology.
-
Anti-proliferative Effects: By blocking estrogen-driven signaling, trans-clomiphene and its analogs have been shown to inhibit the growth of ER-positive breast cancer cell lines.[6][7]
-
Induction of Apoptosis: Multiple studies have demonstrated that clomiphene can induce programmed cell death. In vitro studies show it causes apoptosis in breast cancer cell lines[8] and mammalian oocytes.[9] This is often mediated through the intrinsic, mitochondria-dependent pathway, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.[10][11]
-
Cell Cycle Arrest: The inhibition of proliferative signals can lead to cell cycle arrest, typically at the G0/G1 checkpoint, preventing cells from entering the S phase of DNA replication.
-
ERα Downregulation: Interestingly, treatment with clomiphene citrate has been shown to down-regulate the expression of ERα protein in human endometrial cancer cells through the ubiquitin-proteasome pathway, providing another layer of anti-estrogenic activity.[12]
Section 2: Materials & Reagents
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell line (e.g., MCF-7, T-47D, Ishikawa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture flasks and multi-well plates
-
Reagents for downstream analysis (e.g., MTT reagent, Annexin V-FITC/PI kit)
Section 3: Protocol I - Preparation of Stock Solution
The hydrochloride salt form of trans-clomiphene enhances its stability, but its solubility in aqueous media remains low. Therefore, a high-concentration stock solution in an organic solvent is required.
Causality: DMSO is the solvent of choice due to its high solvating power for compounds like clomiphene and its miscibility with cell culture media.[15] Preparing a concentrated stock minimizes the final concentration of DMSO in the culture, which can be cytotoxic at levels >0.5%.
-
Calculate Amount: Determine the required mass of trans-clomiphene hydrochloride to prepare a 10 mM stock solution (Molecular Weight: 442.42 g/mol ).[13]
-
Mass (mg) = 10 mM * 0.44242 g/mol * Volume (L)
-
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of cell culture-grade DMSO to the vial of trans-clomiphene hydrochloride powder.
-
Solubilization: Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for long-term stability (≥4 years).[15] Avoid repeated freeze-thaw cycles.
| Parameter | Value | Source |
| CAS Number | 14158-65-7 | [13][14] |
| Molecular Formula | C26H29Cl2NO | [13] |
| Molecular Weight | 442.42 g/mol | [13] |
| Purity | >95% (HPLC Recommended) | [14] |
| Solubility (DMSO) | ~25 mg/mL | [15] |
| Storage Temp. | -20°C (Solid & Stock Solution) | [14][15] |
Section 4: Protocol II - In Vitro Treatment of Adherent Cells
This protocol provides a general framework. Seeding densities and incubation times should be optimized for each cell line and experimental endpoint.
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension (e.g., 125 x g for 5-10 minutes).[16]
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into multi-well plates at a predetermined density (see Table 2) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
| Cell Line (Example) | Plate Format | Seeding Density (cells/well) |
| MCF-7 | 96-well | 5,000 - 8,000 |
| 24-well | 40,000 - 60,000 | |
| 6-well | 200,000 - 300,000 | |
| Ishikawa | 96-well | 4,000 - 7,000 |
| 6-well | 150,000 - 250,000 |
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM trans-clomiphene stock solution.
-
Perform serial dilutions in complete cell culture medium to prepare working concentrations. For example, to achieve a final concentration of 10 µM in 100 µL of media, add 0.1 µL of the 10 mM stock.
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest dose of trans-clomiphene. This step is essential to ensure that any observed effects are due to the compound and not the solvent.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the adhered cells.
-
Add the medium containing the desired final concentrations of trans-clomiphene hydrochloride or the vehicle control to the respective wells.
-
Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
| Cell Type | Concentration Range (µM) | Potential Application | Source |
| Breast Cancer (MCF-7) | 1 - 10 µM | Anti-proliferation | [6] |
| Prostate Cancer (PC3) | 10 - 50 µM | Calcium Flux | [17] |
| Endometrial Cells | 1 - 10 µM | ER Modulation | [12][18] |
Section 5: Protocol III - Assessment of Cellular Response
The choice of assay depends on the biological question being addressed. Below are standard, validated methods.
Cell Viability/Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.[19]
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate (final volume 110 µL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
After treatment, collect both adherent and floating cells. Adherent cells should be detached using a gentle method like Accutase or brief trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This protocol quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Harvest and wash cells as described for the apoptosis assay.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
Section 6: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeding solubility limit in media. | Ensure final DMSO concentration is sufficient to maintain solubility. Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions.[15] |
| High Vehicle Control Toxicity | Final DMSO concentration is too high (>0.5%). | Reduce the stock solution concentration or adjust dilutions to lower the final DMSO percentage. |
| Inconsistent Results | Cell passage number too high; inconsistent seeding density; reagent variability. | Use cells within a consistent, low passage range. Ensure accurate cell counting and seeding. Use aliquoted reagents to minimize variability. |
| No Observable Effect | Cell line is ER-negative; compound concentration is too low or duration is too short. | Confirm ER status of your cell line. Perform a dose-response and time-course experiment to find optimal conditions. |
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Fertility drugs and cancer: a guideline (2024). American Society for Reproductive Medicine. [Link]
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Baumann, R. J., et al. (1998). Clomiphene Analogs With Activity in Vitro and in Vivo Against Human Breast Cancer Cells. Biochemical Pharmacology. [Link]
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Jan, C. R., et al. (2000). Effect of clomiphene on Ca(2+) movement in human prostate cancer cells. Life Sciences. [Link]
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Carlström, K., & Furuhjelm, M. (1969). Mechanisms of action of clomiphene. Acta Obstetricia et Gynecologica Scandinavica. [Link]
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The Effect of Clomiphene Citrate and Letrozole in Apoptotic Pathways and Cell Cycle in Human Primary Cumulus Cells and the Protective Effect of Estradiol. ResearchGate. [Link]
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Clomiphene Citrate to Inducte Ovulation in Females With Unexplained Infertility: A Randomized, Controlled, Clini. ClinicalTrials.gov. [Link]
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Patel, J., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech. [Link]
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Clomiphene citrate throughout the duration of ovarian stimulation in patients with diminished ovarian reserve: an approach to decrease costs, reduce injection burden, and prevent premature ovulation. National Institutes of Health. [Link]
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Clomifene Citrate as First Line Treatment in in Vitro Fertilization Cycles for Patients With Lower Ovarian Reserve. ClinicalTrials.gov. [Link]
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Application Notes and Protocols for Enclomiphene Citrate Dosage Calculation in Rodent Models
Introduction: The Rationale for Enclomiphene in Preclinical Research
Enclomiphene citrate, the (E)-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) garnering significant interest for its potential in treating male secondary hypogonadism.[1][2][3] Unlike traditional testosterone replacement therapy which suppresses the endogenous hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene acts as an estrogen receptor antagonist at the hypothalamus and pituitary gland.[1][2][4] This blockade disrupts the negative feedback loop of estrogen, leading to an increased release of gonadotropin-releasing hormone (GnRH).[2][4] The subsequent surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary stimulates the testes' Leydig cells to produce testosterone and supports spermatogenesis, respectively.[2][4][5][6]
This unique mechanism of "testosterone restoration" rather than replacement makes enclomiphene a compelling candidate for clinical applications where fertility preservation is crucial.[7][8][9] Preclinical studies in rodent models are fundamental to elucidating its precise mechanisms, dose-response relationships, and long-term safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to calculate and apply appropriate enclomiphene dosages in rodent models, ensuring scientific rigor and reproducibility.
Mechanism of Action: A Visual Pathway
Enclomiphene's therapeutic effect is rooted in its interaction with the HPG axis. By acting as an antagonist on estrogen receptors in the brain, it effectively signals a perceived state of low estrogen, thereby stimulating the body's natural hormonal cascade to produce more testosterone.
Caption: Enclomiphene citrate signaling pathway in the male HPG axis.
Part 1: Dosage Calculation Methodologies
Accurate dosage calculation is paramount for the validity of any preclinical study. Two primary approaches are discussed: leveraging existing preclinical data and allometric scaling from human clinical doses.
Evidence-Based Starting Doses from Rodent Studies
Direct studies on enclomiphene citrate in rodents are limited but provide valuable starting points. It is crucial to distinguish between enclomiphene and clomiphene citrate, as the latter is a mixture containing the estrogenic isomer, zuclomiphene, which can produce confounding effects.[10][11][12]
| Species | Compound | Dosage Range | Route | Key Findings | Reference |
| Mouse | Enclomiphene Citrate | 4 mg/kg/day | Oral Gavage | Positive effects on testosterone production. | [4][10] |
| 40 mg/kg/day | Oral Gavage | No adverse effects on testicular histology observed. | [4][10] | ||
| Rat | Clomiphene Citrate | 0.05 - 5.0 mg/kg/day | Oral Gavage | Dose-dependent effects on hormonal parameters. | [1][3] |
| Rat (Hypogonadal Model) | Enclomiphene Citrate | 0.5 - 5.0 mg/kg/day | Oral Gavage | Suggested starting range based on clomiphene data. | [1] |
Expert Insight: For initiating studies in rats, a starting range of 0.5 to 5.0 mg/kg/day for enclomiphene citrate is a scientifically sound starting point, derived from extensive data on the closely related clomiphene citrate.[1] However, due to the cleaner antagonistic profile of pure enclomiphene, a pilot dose-response study is strongly recommended to determine the optimal dose for the specific animal model and research question.
Allometric Scaling: Translating Human Doses to Rodents
Allometric scaling is a standard, FDA-recognized method for estimating equivalent doses across species based on body surface area, which correlates better with metabolic rate than body weight alone.[13][14]
The formula for calculating the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED) is:
AED (mg/kg) = HED (mg/kg) × (Human Km / Animal Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Human to Animal Km Ratio |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
Data adapted from FDA guidelines.[14]
Practical Example: Converting a Human Dose to a Rat Dose
Let's assume a human clinical dose of enclomiphene citrate is 25 mg for a 60 kg person.
-
Calculate the Human Dose in mg/kg:
-
25 mg / 60 kg = 0.417 mg/kg (This is the HED)
-
-
Apply the Allometric Scaling Formula for a Rat:
-
AED (rat) = 0.417 mg/kg × 6.2
-
AED (rat) ≈ 2.59 mg/kg
-
This calculated dose falls within the suggested starting range from existing literature, providing a self-validating system for dose selection.
Part 2: Experimental Protocols
Protocol 1: Preparation of Enclomiphene Citrate for Oral Gavage
Rationale: Oral gavage is the preferred route of administration as it mimics the clinical route and ensures accurate dosing.[1] Enclomiphene citrate is poorly soluble in water, necessitating a suspension vehicle. A stable and homogenous suspension is critical for consistent administration.
Materials:
-
Enclomiphene Citrate powder
-
Vehicle components:
-
Polysorbate 80 (Tween 80)
-
Methylcellulose
-
Purified water (sterile)
-
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (0.25% Polysorbate 80, 0.5% Methylcellulose): a. For a 100 mL solution, weigh 0.25 g of Polysorbate 80 and 0.5 g of Methylcellulose. b. Add the Polysorbate 80 to approximately 50 mL of purified water and stir until dissolved. c. Slowly add the Methylcellulose to the solution while continuously stirring to prevent clumping. d. Add the remaining purified water to reach a final volume of 100 mL. e. Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous. This may take several hours.[4]
-
Calculate the Required Amount of Enclomiphene Citrate:
-
Formula: (Target Dose [mg/kg] × Animal Weight [kg]) / Dosing Volume [mL] = Concentration [mg/mL]
-
Example: For a 2.5 mg/kg dose in a 0.25 kg rat, with a dosing volume of 1 mL:
-
(2.5 mg/kg × 0.25 kg) / 1 mL = 0.625 mg/mL
-
-
-
Prepare the Enclomiphene Suspension: a. Weigh the calculated amount of enclomiphene citrate powder. b. Place the powder in a mortar. c. Add a small amount of the vehicle solution to the powder and triturate with the pestle to form a smooth paste. This step is crucial to break down aggregates and ensure a fine suspension. d. Gradually add the remaining vehicle while continuously mixing. e. Transfer the suspension to a beaker with a magnetic stir bar and stir continuously on a stir plate.
Self-Validation and Trustworthiness: Prepare the suspension fresh daily and keep it continuously stirring during the dosing procedure to prevent the compound from settling, which would lead to inaccurate dosing.[4]
Protocol 2: Administration via Oral Gavage
Rationale: Proper oral gavage technique is essential for animal welfare and data integrity. Incorrect technique can cause esophageal trauma or accidental administration into the lungs, which can be fatal.[13]
Materials:
-
Appropriately sized gavage needles (16-18 gauge for rats, 18-20 gauge for mice, with a rounded ball tip).
-
Syringes
-
Prepared enclomiphene suspension
Procedure:
-
Animal Restraint:
-
Firmly restrain the rodent, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Measure and Mark the Gavage Needle:
-
Measure the distance from the animal's snout to the last rib (xiphoid process). Mark this length on the gavage needle. Do not insert the needle beyond this point to avoid stomach perforation.
-
-
Needle Insertion:
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube enters the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administer the Dose:
-
Once the needle is in place, dispense the contents of the syringe slowly and steadily.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.
-
Caption: Standardized workflow for oral gavage administration in rodents.
Part 3: Essential Considerations for Study Design
-
Pharmacokinetics: While the half-life of enclomiphene in humans is approximately 10 hours, detailed pharmacokinetic data in rodents is not widely available. Researchers should consider this when determining dosing frequency (daily dosing is common) and may wish to include satellite animal groups for pharmacokinetic analysis.
-
Toxicity and Monitoring: Nonclinical toxicity studies have identified the liver, kidneys, and eyes as potential target organs in rats. During chronic studies, it is advisable to monitor for clinical signs of toxicity, record body weights regularly, and consider terminal collection of these organs for histopathological analysis.
-
Control Groups: A vehicle-only control group is mandatory to ensure that observed effects are due to the enclomiphene citrate and not the administration vehicle.[1]
-
Hormonal Analysis: The primary endpoints for efficacy are typically serum concentrations of testosterone, LH, and FSH. Blood samples should be collected at baseline and at the study endpoint for comparison.[1]
By integrating these evidence-based dosage calculations, detailed protocols, and critical study design considerations, researchers can confidently and effectively utilize enclomiphene citrate in rodent models to advance our understanding of this promising therapeutic agent.
References
-
PubMed. (n.d.). Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice. [Link]
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Wiehle, R., et al. (2013). Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics. ResearchGate. [Link]
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Fagron Academy. (2025). Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone. [Link]
-
MedCentral. (2016). Enclomiphene Citrate Improves Hormone Levels While Preserving Sperm Production in Men With Secondary Hypogonadism. [Link]
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FDA. (2022). Pharmacy Compounding Advisory Committee: IND Drug Development and Expanded Access (EA). [Link]
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Earl, J. A., & Kim, E. D. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. PMC - NIH. [Link]
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ResearchGate. (n.d.). Pharmacokinetics of serum enclomiphene citrate. After 6 weeks of.... [Link]
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BJU International. (2015). Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice. [Link]
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PubMed. (n.d.). Validation of protocols for assessing early pregnancy failure in the rat: clomiphene citrate. [Link]
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Wiehle, R., et al. (2014). Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. PMC - PubMed Central. [Link]
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PubMed. (n.d.). The Effects of Enclomiphene and Zuclomiphene Citrates on Mouse Embryos Fertilized in Vitro and in Vivo. [Link]
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ResearchGate. (2019). What is the best vehicle for oral gavage of genistein in mice?. [Link]
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PubMed. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. [Link]
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Sharma, V., & McNeill, J. H. (2009). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Indian Journal of Pharmaceutical Education and Research, 56(3), 108. [Link]
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Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27. [Link]
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Al-Qahtani, A. A., et al. (2021). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 12(1), 173-179. [Link]
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Earl, J. A., & Kim, E. D. (2016). Enclomiphene citrate for the treatment of secondary male hypogonadism. PubMed - NIH. [Link]
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Kim, E. D., et al. (2016). Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement. BJU International, 117(4), 677-685. [Link]
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Maximus Tribe. (2023). The relationship between enclomiphene and testosterone. [Link]
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Application Note: Interrogating Steroidogenesis with trans-Clomiphene Hydrochloride
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trans-clomiphene hydrochloride (enclomiphene) in steroidogenesis assays. As a selective estrogen receptor modulator (SERM), trans-clomiphene's primary mechanism of action is centrally mediated through the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increase in endogenous testosterone production.[1] However, understanding its potential direct effects on steroidogenic cells is crucial for a complete pharmacological profile. We present detailed protocols for employing trans-clomiphene in two key in vitro models: the human adrenocortical carcinoma (H295R) cell line and murine Leydig (TM3) cells. This guide explains the causal relationships behind experimental design, provides step-by-step methodologies, and outlines robust data analysis techniques, including the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) for hormone quantification.
Introduction: The Paradox of an In Vitro Investigation
Steroidogenesis, the biological synthesis of steroid hormones from cholesterol, is a fundamental process governing reproductive health, metabolism, and homeostasis.[2] Investigating compounds that modulate this pathway is a cornerstone of endocrinology research and pharmaceutical development.
Trans-clomiphene hydrochloride, the active trans-isomer of clomiphene citrate, is a SERM that functions as an estrogen receptor antagonist.[1][3] Its established clinical effect in men with secondary hypogonadism is the elevation of serum testosterone.[4][5][6][7][8] This is achieved not by direct stimulation of the testes, but by inhibiting the negative feedback of estrogen on the hypothalamus and pituitary gland.[9][10] This action increases the release of gonadotropin-releasing hormone (GnRH) and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which drive testicular steroidogenesis.[3][11][12]
The primary challenge and scientific question for the researcher is, therefore, to distinguish this systemic, centrally-mediated effect from any direct action the compound might have on the steroidogenic cells themselves. The in vitro assays detailed herein are designed specifically to answer this latter question: Does trans-clomiphene hydrochloride directly modulate steroid production at the cellular level, independent of the HPG axis?
Foundational Mechanism: The Hypothalamic-Pituitary-Gonadal Axis
To properly design and interpret the results from a cellular steroidogenesis assay, one must first understand trans-clomiphene's systemic mechanism of action. It acts as a competitive antagonist at estrogen receptors (ERs) within the hypothalamus.[10][11]
-
Blocking Negative Feedback: Normally, estradiol provides negative feedback to the hypothalamus, suppressing the release of GnRH.[9]
-
Increased Gonadotropin Release: By blocking these ERs, trans-clomiphene effectively "blinds" the hypothalamus to circulating estrogen. The hypothalamus perceives a low-estrogen state and increases the pulsatile release of GnRH.[9][12]
-
Pituitary Stimulation: Increased GnRH stimulates the anterior pituitary to secrete more LH and FSH.[3]
-
Testicular Steroidogenesis: In males, the elevated LH directly stimulates the Leydig cells of the testes to increase the synthesis and secretion of testosterone.[8]
This signaling cascade is the dominant mechanism for trans-clomiphene's therapeutic effect on testosterone levels.
Caption: trans-Clomiphene's action on the HPG axis.
Application I: The H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is the foundation of the OECD Test Guideline 456.[13][14] These cells are unique because they express most of the key enzymes required for the complete steroidogenesis pathway, producing glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens).[15][16] This makes them an excellent, albeit complex, initial screening tool.
Objective: To determine if trans-clomiphene hydrochloride directly alters the production of testosterone (T) and 17β-estradiol (E2) in a comprehensive human steroidogenic cell model.
Detailed Protocol: H295R Assay
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
Culture Medium: DMEM/F12 supplemented with Cosmic Calf Serum and ITS+ Premix.
-
24-well tissue culture-treated plates
-
trans-Clomiphene Hydrochloride (appropriate supplier)
-
DMSO (vehicle)
-
Positive Controls: Forskolin (inducer), Prochloraz (inhibitor)[17]
-
Cell Viability Reagent (e.g., MTT, XTT)
-
Hormone quantification system (LC-MS/MS recommended)
Procedure:
-
Cell Culture: Maintain H295R cells according to supplier recommendations. Use cells with a passage number below 10 for steroidogenesis experiments.[18]
-
Seeding: Seed H295R cells into 24-well plates at a density that will achieve 50-60% confluency at the time of treatment. Allow cells to acclimate for 24 hours.[14][15]
-
Treatment Preparation: Prepare a serial dilution of trans-clomiphene hydrochloride in culture medium. The final concentration of the DMSO vehicle should not exceed 0.1%. Seven concentrations are typically used for a dose-response curve.[15]
-
Exposure: After the 24-hour acclimation, carefully remove the medium and replace it with the medium containing the test article concentrations, solvent control (SC), and positive controls. Each condition should be run in at least triplicate.[14]
-
Sample Collection: After incubation, carefully collect the supernatant (culture medium) from each well. Store immediately at -80°C pending hormone analysis.
-
Cell Viability: Immediately after collecting the supernatant, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate. This is critical to ensure that any observed decrease in hormone production is not simply a result of cytotoxicity.[15] Data from wells with less than 80% viability relative to the solvent control should be excluded.[15]
Data Analysis & Expected Outcomes
Hormone levels in the collected medium are quantified, and the results are expressed as a fold change relative to the solvent control.
| Analyte | Expected Outcome with trans-Clomiphene | Scientific Rationale |
| Testosterone | No significant change or slight inhibition at high concentrations. | The primary mechanism of trans-clomiphene is not direct stimulation of steroidogenic enzymes. Some studies on other cell types have shown direct inhibitory effects of clomiphene on steroidogenesis at steps preceding pregnenolone formation.[19] |
| 17β-Estradiol | No significant change or slight inhibition at high concentrations. | Similar to testosterone, a direct inductive effect is not expected. E2 is downstream of testosterone, so any inhibition of upstream precursors would also affect E2 levels. |
| Forskolin (Control) | ≥ 1.5-fold induction of Testosterone; ≥ 7.5-fold induction of Estradiol. | Confirms the steroidogenic capacity and responsiveness of the H295R cells in the assay run.[17] |
| Prochloraz (Control) | ≥ 0.5-fold inhibition (i.e., 50% reduction) of Testosterone and Estradiol. | Confirms the sensitivity of the cells to known inhibitors of steroidogenesis.[17] |
Application II: The Leydig Cell Steroidogenesis Assay
To specifically investigate effects on testicular androgen production, a purified Leydig cell model (e.g., mouse TM3 or MA-10 cell lines) is an excellent complementary assay.[20] These cells are specialized for testosterone production and provide a more targeted system than the H295R line, which has a mixed adrenal/gonadal phenotype.
Objective: To investigate the direct effects of trans-clomiphene hydrochloride on stimulated testosterone production in a testicular Leydig cell model.
Detailed Protocol: TM3 Leydig Cell Assay
Materials:
-
TM3 cell line (ATCC® CRL-1714™)
-
96-well tissue culture-treated plates
-
Stimulant: Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)
-
All other reagents as listed in the H295R protocol.
Procedure:
-
Cell Culture & Seeding: Culture TM3 cells as recommended. Seed approximately 5,000-10,000 cells per well in a 96-well plate and allow to acclimate for 48 hours.[21][22]
-
Treatment: Remove the acclimation medium. Replace it with fresh medium containing a stimulant (e.g., 25 mIU/mL hCG or a predetermined optimal concentration of 8-Br-cAMP) to mimic LH signaling and induce steroidogenesis.[21][22] This medium should also contain the various concentrations of trans-clomiphene, the solvent control, or other controls.
-
Incubation: Incubate for 48 hours.[22]
-
Sample Collection & Viability: Follow the same procedure as described for the H295R assay (Section 3.1, steps 6-7). The primary endpoint for analysis is testosterone. Progesterone may also be measured as a key upstream precursor.
Experimental Workflow & Hormone Quantification
A robust and reliable analytical method is paramount for steroidogenesis assays. While immunoassays (ELISA, RIA) have been used, they can suffer from cross-reactivity.[2][23] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard, offering superior specificity, sensitivity, and the ability to multiplex—quantifying multiple steroid hormones in a single run.[24][25][26]
Caption: General workflow for in vitro steroidogenesis assays.
General Protocol for LC-MS/MS Sample Preparation
-
Thaw Samples: Thaw supernatant samples on ice.
-
Add Internal Standards: Spike samples with a solution of stable isotope-labeled internal standards (e.g., ¹³C₃-Testosterone, d4-Estradiol). This is crucial for correcting variations in sample recovery and instrument response.[26]
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the complex media matrix.[24][27] A common LLE method involves using a solvent like methyl tert-butyl ether (MTBE) or chloroform.[27]
-
Dry and Reconstitute: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Conclusion and Authoritative Interpretation
The protocols described provide a robust framework for investigating the direct cellular effects of trans-clomiphene hydrochloride on steroidogenesis. Based on its known pharmacology as a centrally acting SERM, it is anticipated that trans-clomiphene will not significantly induce testosterone or estradiol production in H295R or Leydig cell assays. Such a result would not contradict its clinical efficacy but would instead provide strong, self-validating evidence that its mechanism of action is indeed rooted in the modulation of the hypothalamic-pituitary-gonadal axis.
Conversely, any observed direct inhibitory or inductive effect would be a novel finding, warranting further investigation into potential off-target or secondary mechanisms. By employing these validated cellular models and the precision of LC-MS/MS analytics, researchers can confidently delineate the direct versus systemic effects of trans-clomiphene, contributing to a more complete understanding of its role in steroid hormone regulation.
References
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Shabsigh R, Kang Y, Shabsign R, et al. (2009). Clomiphene citrate effects on testosterone/estrogen ratio in male hypogonadism. Journal of Sexual Medicine. [Link]
-
Semantic Scholar. (n.d.). Clomiphene citrate effects on testosterone/estrogen ratio in male hypogonadism. Semantic Scholar. [Link]
-
French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. Bioanalysis. [Link]
-
Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. International Journal of Pharmaceutical and Life Sciences. [Link]
-
Keevil, B. G. (2013). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry. [Link]
-
Le, B., et al. (2023). Clomiphene Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications. MDPI. [Link]
-
ResearchGate. (n.d.). Clomiphene Citrate Effects on Testosterone/Estrogen Ratio in Male Hypogonadism. ResearchGate. [Link]
-
Dr. Oracle. (2025). What is the role of Clomiphene (Clomid) in treating low testosterone (hypogonadism)? Dr. Oracle. [Link]
-
Wudy, S. A., et al. (2017). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD iLibrary. [Link]
-
CropLife Europe. (2023). Evaluating H295R steroidogenesis assay data for robust interpretation. CropLife Europe. [Link]
-
Bedia, C., et al. (2020). Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples. National Institutes of Health. [Link]
-
Hecker, M., et al. (2011). The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental Science and Technology. [Link]
-
BioDetection Systems. (n.d.). H295R assay. BioDetection Systems. [Link]
-
JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]
-
Blystone, C. R., et al. (2016). The use of purified rat Leydig cells complements the H295R screen to detect chemical-induced alterations in testosterone production. National Institutes of Health. [Link]
-
ResearchGate. (2025). Standardized LC-MS/MS based steroid hormone profile-analysis. ResearchGate. [Link]
-
Tremblay, J. J., & Viger, R. S. (2009). In Vitro Exposure of Leydig Cells to an Environmentally Relevant Mixture of Organochlorines Represses Early Steps of Steroidogenesis. Biology of Reproduction. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Clomiphene Citrate? Patsnap Synapse. [Link]
-
Karmaus, A. L., et al. (2017). Identification of Candidate Reference Chemicals for in vitro Steroidogenesis Assays. National Institutes of Health. [Link]
-
Dr. Oracle. (2025). Does clomiphene citrate reduce negative feedback on pituitary gonadotropin release, resulting in an increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) and testosterone (T) levels? Dr. Oracle. [Link]
-
Gokal, D., et al. (2018). The in vitro modulation of steroidogenesis by inflammatory cytokines and insulin in TM3 Leydig cells. National Institutes of Health. [Link]
-
Dr. Oracle. (2025). Can Clomiphene (selective estrogen receptor modulator) raise Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels in patients taking exogenous Testosterone (hormone replacement therapy)? Dr. Oracle. [Link]
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YouTube. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. [Link]
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Wikipedia. (n.d.). Clomifene. Wikipedia. [Link]
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Regulations.gov. (n.d.). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Regulations.gov. [Link]
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OECD. (2011). OECD Test Guideline 456: H295R Steroidogenesis Assay. OECD. [Link]
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National Institutes of Health. (n.d.). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. National Institutes of Health. [Link]
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Kerin, J. F., et al. (1985). Evidence for a hypothalamic site of action of clomiphene citrate in women. The Journal of Clinical Endocrinology & Metabolism. [Link]
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Laufer, N., et al. (1983). Direct effects of clomiphene citrate on the steroidogenic capability of human granulosa cells. Fertility and Sterility. [Link]
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Le, B., et al. (2023). Clomiphene Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications. PubMed Central. [Link]
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Schally, A. V., et al. (1970). Alteration of LH and FSH release in rats treated with clomiphene or its isomers. American Journal of Obstetrics and Gynecology. [Link]
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Labcorp. (2021). Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. Labcorp. [Link]
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Serman, A., et al. (1995). Effects of clomiphene citrate on pituitary luteinizing hormone and follicle-stimulating hormone release in women before and after treatment with ethinyl estradiol. Fertility and Sterility. [Link]
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Frontiers. (2025). Clomiphene citrate reduces premature LH surge in obese women during controlled ovarian stimulation: a retrospective cohort study. Frontiers. [Link]
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Sano, Y., et al. (1987). Clomiphene citrate induces pituitary GnRH receptors in ovariectomized rats: its possible role in induction of ovulation. Acta Endocrinologica. [Link]
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Lobo, R. A., et al. (1982). Hypothalamic-pituitary-ovarian response to clomiphene citrate in women with polycystic ovary syndrome. American Journal of Obstetrics and Gynecology. [Link]
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Application Notes and Protocols for Enclomiphene Citrate in Male Hypogonadism Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Treating Secondary Hypogonadism
Male hypogonadism, characterized by deficient testosterone production, presents a significant clinical challenge, impacting metabolic health, sexual function, and overall quality of life[1][2]. Historically, treatment has centered on exogenous testosterone replacement therapy (TRT). While effective at restoring serum testosterone, TRT suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to the down-regulation of endogenous testosterone production and impaired spermatogenesis, a significant drawback for men desiring to preserve fertility[3][4][5].
Enclomiphene citrate emerges as a compelling alternative, functioning as a selective estrogen receptor modulator (SERM)[1][6][7]. It is the trans-isomer of clomiphene citrate, a compound long used off-label for male hypogonadism[1][8][9]. Unlike TRT, enclomiphene works by antagonizing estrogen receptors at the hypothalamus and pituitary gland[6][10][11][12]. This action disrupts the negative feedback loop maintained by estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH) and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[6][7][12]. The elevated LH and FSH then stimulate the testes to produce testosterone and support spermatogenesis, respectively, offering a restorative rather than a replacement approach[3][8][13][14].
These application notes provide a comprehensive guide for researchers investigating enclomiphene citrate, detailing its mechanism, protocols for preclinical and clinical evaluation, and key monitoring parameters.
Part 1: Mechanistic Framework and Pharmacodynamics
The Hypothalamic-Pituitary-Gonadal (HPG) Axis and Enclomiphene's Point of Intervention
The HPG axis is a tightly regulated hormonal cascade. In secondary hypogonadism, the signaling from the hypothalamus or pituitary is impaired, resulting in insufficient testicular stimulation[2]. Enclomiphene's primary action is to block estrogenic negative feedback at the pituitary and hypothalamus. This is crucial because even in men, estradiol (aromatized from testosterone) is a key negative regulator of gonadotropin secretion. By occupying these receptors, enclomiphene effectively "blinds" the hypothalamus and pituitary to circulating estrogen, leading to a compensatory increase in LH and FSH release[6][10][11].
Diagram: Mechanism of Action of Enclomiphene Citrate
Caption: Enclomiphene blocks estrogen receptors at the hypothalamus and pituitary, restoring gonadotropin release.
Pharmacodynamic Profile: Hormonal and Seminal Outcomes
Clinical research has consistently demonstrated enclomiphene's ability to significantly elevate serum testosterone, LH, and FSH levels.[1][15][16] A key advantage over TRT is the preservation and, in some cases, improvement of sperm parameters[1][4][13][17].
| Parameter | Typical Response to Enclomiphene | Comparison with TRT |
| Total Testosterone | Significant increase into the normal range (e.g., to 500-600 ng/dL)[4][15][18]. | Comparable increase to normal range[15][19]. |
| Luteinizing Hormone (LH) | Increased, often above the baseline normal range[4][15]. | Suppressed to low or undetectable levels[3][13]. |
| Follicle-Stimulating Hormone (FSH) | Increased, supporting spermatogenesis[4][15]. | Suppressed to low or undetectable levels[3][13]. |
| Sperm Concentration | Maintained or increased[1][4][5]. | Significantly decreased, potential for azoospermia[4][5]. |
| Estradiol | May increase due to aromatization of increased testosterone, but often to a lesser extent than with clomiphene citrate[2]. | Can also increase due to aromatization. |
Part 2: Research Protocols and Methodologies
Preclinical Animal Model Protocol: Assessing HPG Axis Restoration
This protocol outlines a study to evaluate enclomiphene's efficacy in a rodent model of secondary hypogonadism.
Objective: To determine the dose-dependent effects of enclomiphene citrate on serum testosterone, gonadotropins, and testicular histology in a GnRH antagonist-induced model of hypogonadism.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats (n=8-10 per group).
-
Induction of Hypogonadism: Administer a GnRH antagonist (e.g., degarelix) to suppress the HPG axis, confirmed by baseline testosterone levels <50 ng/dL.
-
Treatment Groups:
-
Group 1: Vehicle Control (Sham treatment).
-
Group 2: Hypogonadal Control (GnRH antagonist + vehicle for enclomiphene).
-
Group 3: Enclomiphene Low Dose (GnRH antagonist + enclomiphene at X mg/kg).
-
Group 4: Enclomiphene High Dose (GnRH antagonist + enclomiphene at Y mg/kg).
-
-
Dosing: Administer enclomiphene citrate orally once daily for 4-6 weeks.
-
Sample Collection:
-
Hormone Analysis: Collect blood samples at baseline and at weekly intervals. Analyze serum for total testosterone, LH, and FSH using validated immunoassays[20].
-
Semen Analysis: At the end of the treatment period, collect semen samples for analysis of sperm concentration and motility according to WHO guidelines[20].
-
Diagram: Preclinical Experimental Workflow
Caption: Workflow for evaluating enclomiphene in an animal model of hypogonadism.
Clinical Research Protocol: Phase II/III Trial Design
This protocol provides a framework for a randomized, controlled trial to assess the safety and efficacy of enclomiphene in men with secondary hypogonadism.
Objective: To compare the efficacy of daily oral enclomiphene citrate versus topical testosterone gel in restoring normal testosterone levels while preserving sperm parameters in men with secondary hypogonadism.
Methodology:
-
Participant Selection:
-
Inclusion Criteria: Men aged 18-60 with two morning total testosterone levels <300 ng/dL and low or inappropriately normal LH levels, accompanied by symptoms of hypogonadism[2].
-
Exclusion Criteria: Primary hypogonadism (elevated LH/FSH), history of estrogen-sensitive cancers, severe liver disease, or current use of medications affecting the HPG axis[11].
-
-
Study Design: A randomized, single-blind, active-control, multi-center study.
-
Treatment Arms:
-
Arm A: Enclomiphene citrate (12.5 mg or 25 mg) orally, once daily[21].
-
Arm B: Topical testosterone gel (standard dose) applied daily.
-
-
Duration: 16-24 weeks of treatment followed by a washout and follow-up period.
-
Monitoring and Endpoints:
-
Primary Efficacy Endpoint: Change in morning total testosterone from baseline to week 16.
-
Secondary Efficacy Endpoints:
-
Safety Monitoring:
-
Monitor for adverse events at each visit. Common side effects may include headache, nausea, and mood changes[3][22].
-
Perform regular blood tests for hematocrit, lipid profile, and estradiol levels[21][23].
-
Monitor for changes in liver function tests, especially in patients with pre-existing liver conditions[11].
-
-
Biochemical Monitoring Protocol:
| Parameter | Baseline | Weeks 4-6 | Every 3 Months (Year 1) | Annually (Stable) | Rationale |
| Total Testosterone | Yes | Yes | Yes | Yes | Assess efficacy and titrate dose to target range (450-600 ng/dL)[21]. |
| LH & FSH | Yes | Yes | Yes | Yes | Confirm mechanism of action (should be elevated)[21]. |
| Estradiol | Yes | Yes | Yes | Yes | Monitor for excessive aromatization[21]. |
| Complete Blood Count (CBC) | Yes | Yes | Yes | Yes | Monitor hematocrit levels[23]. |
| Lipid Panel | Yes | No | Yes | Yes | Assess for potential changes in cholesterol and triglycerides[11][21]. |
| Liver Function Tests (LFTs) | Yes | No | As needed | As needed | Monitor for hepatotoxicity, especially in at-risk patients[11]. |
Part 3: Data Interpretation and Future Directions
Differentiating Enclomiphene from Clomiphene Citrate
It is critical for researchers to understand that enclomiphene is not simply a purified form of clomiphene citrate. Clomiphene is a racemic mixture of two isomers: enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer)[3][9][24].
-
Enclomiphene: Primarily an estrogen receptor antagonist with a shorter half-life. It is responsible for the desired gonadotropin stimulation[2][12].
-
Zuclomiphene: An estrogen receptor agonist with a much longer half-life. It can contribute to estrogenic side effects and may counteract some of enclomiphene's benefits[3][12].
Studies suggest that enclomiphene may offer a better safety profile with fewer adverse effects like mood changes and reduced libido compared to clomiphene citrate, potentially due to the absence of zuclomiphene's estrogenic activity[2][24].
Regulatory Status and Concluding Remarks
As of early 2026, enclomiphene citrate is not FDA-approved for treating male hypogonadism[1][11][13]. The FDA has previously cited the need for more evidence demonstrating improvement in clinical symptoms beyond just testosterone levels[1]. Therefore, it remains an investigational drug in the United States, available primarily through compounding pharmacies for off-label use[3][13].
Enclomiphene citrate represents a targeted therapeutic strategy that addresses the core pathophysiology of secondary hypogonadism by restoring endogenous hormonal production. Its fertility-preserving mechanism offers a significant advantage over traditional TRT[4][5][13]. The protocols outlined in this document provide a robust framework for researchers to further investigate its long-term safety, efficacy in improving clinical symptoms, and potential applications in specific patient populations. Continued research is essential to fully define its role in the clinical management of male hypogonadism.
References
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Rodriguez, K. M., Pastuszak, A. W., & Lipshultz, L. I. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. Expert Opinion on Pharmacotherapy. (URL: [Link])
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A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (URL: [Link])
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- What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modul
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Saffati, G., Kassab, J., Rendon, D. O., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. Translational Andrology and Urology. (URL: [Link])
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Wiehle, R., Cunningham, G. R., Pitteloud, N., et al. (2013). Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. BJU International. (URL: [Link])
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Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone - Fagron Academy. (URL: [Link])
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Enclomiphene for Low Testosterone: Evidence, Safety & FDA Status - Healthon. (URL: [Link])
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Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials. PubMed Central. (URL: [Link])
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Informed Consent for Enclomiphene Treatment - Superpower. (URL: [Link])
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Enclomiphene and Fertility: Understanding the Connection | Good Health by Hims. (URL: [Link])
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Rodriguez, K. M., Pastuszak, A. W., & Lipshultz, L. I. (2016). Enclomiphene citrate for the treatment of secondary male hypogonadism. (URL: [Link])
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Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. ResearchGate. (URL: [Link])
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Clomiphene or enclomiphene show comparable efficacy to testosterone in functional hypogonadism - SciELO in Perspective. (URL: [Link])
- What is the recommended dosing for Enclomiphene (clomiphene citrate) in the treatment of hypogonadism in males? - Dr.Oracle. (URL: )
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How Enclomiphene Works to Support Male Hormone Health - Hims. (URL: [Link])
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Kaminetsky, J., Werner, M., Fontenot, G., & Wiehle, R. D. (2013). Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel. The Journal of Sexual Medicine. (URL: [Link])
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Long-Term Use Of Enclomiphene: Safety, Side Effects, And Monitoring | Drip Hydration. (URL: [Link])
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Is Enclomiphene Safe? Side Effects and Risks of Enclomiphene | Good Health by Hims. (URL: [Link])
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Clomid vs. Enclomiphene: Essential Insights for Men's Hormonal Health. (URL: [Link])
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Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials. Archives of Endocrinology and Metabolism. (URL: [Link])
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fertility-friendly hormone therapy in men: guide to enclomiphene, clomiphene, and anastrozole. (URL: [Link])
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Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - UroToday. (URL: [Link])
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Treatment of male hypogonadism with clomiphene citrate: Review article. (URL: [Link])
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How to Take Enclomiphene: Everything You Need To Know - Strut Blog. (URL: [Link])
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How Long Does Enclomiphene Stay in Your System? | Good Health by Hims. (URL: [Link])
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Application Notes and Protocols: Preparation of trans-Clomiphene Hydrochloride Stock Solutions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of trans-clomiphene hydrochloride stock solutions for experimental use. The protocols outlined below are designed to ensure solution integrity, experimental reproducibility, and operator safety.
Introduction to trans-Clomiphene Hydrochloride
trans-Clomiphene, also known as enclomiphene, is one of the two stereoisomers of clomiphene, a selective estrogen receptor modulator (SERM).[1] Its mechanism of action involves differential agonist and antagonist activity at estrogen receptors (ERs), which varies depending on the target tissue.[2][3] Primarily, it acts as an estrogen antagonist at the hypothalamus, inhibiting the negative feedback of endogenous estrogen.[4][5] This leads to an increase in the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately inducing ovulation.[4][5] In research settings, trans-clomiphene is a valuable tool for studying estrogen receptor signaling and its downstream effects.
The hydrochloride salt of trans-clomiphene is often used in research. Accurate preparation of stock solutions is the foundational step for obtaining reliable and reproducible experimental results. This guide will detail the necessary procedures, from solvent selection to long-term storage.
Mechanism of Action: A Simplified Overview
The following diagram illustrates the simplified signaling pathway affected by trans-clomiphene.
Caption: Stock Solution Preparation Workflow.
Preparation of Working Solutions
For most cell-based assays, the concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity.
Serial Dilution Protocol
-
Perform serial dilutions of the 10 mM DMSO stock solution in your experimental buffer or medium.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Always add the stock solution to the buffer/medium while vortexing or mixing to prevent precipitation of the compound.
-
Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Waste Disposal
All solid waste and disposable materials contaminated with trans-clomiphene hydrochloride should be collected in a designated, sealed container. [6]Liquid waste should also be collected separately. Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. [7]Do not discharge into sewer systems. [6]
References
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- Clomiphene | C26H28ClNO | CID 2800 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026.
- trans-Clomiphene Hydrochloride - LGC Standards. (n.d.). Retrieved January 16, 2026.
- Safety Data Sheet - Pharma Source Direct. (2023, November 22). Retrieved January 16, 2026.
- Safety Data Sheet - Cayman Chemical. (n.d.). Retrieved January 16, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 16, 2026.
- Safety Data Sheet - MP Biomedicals. (2017, June 26). Retrieved January 16, 2026.
- SAFETY DATA SHEET - CymitQuimica. (2024, February 23). Retrieved January 16, 2026.
- Clomiphene Citrate | Women's health | 50-41-9 - PHMO. (n.d.). Retrieved January 16, 2026.
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- Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts. (n.d.). Retrieved January 16, 2026.
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- US9428442B2 - Process for the preparation of Clomiphene - Google Patents. (n.d.). Retrieved January 16, 2026.
- Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed. (2010). Endocrinology Journal, 57(6), 517-21.
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Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Enclomiphene in Human Plasma
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of enclomiphene in human plasma. Enclomiphene, the trans-isomer of clomiphene, is a selective estrogen receptor modulator investigated for the treatment of secondary hypogonadism.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, pharmacodynamic, or clinical studies. The methodology encompasses a streamlined liquid-liquid extraction (LLE) for sample preparation, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). The described protocol has been developed to ensure self-validation through rigorous adherence to established bioanalytical method validation guidelines.
Introduction: The Rationale for Enclomiphene Quantification
Clomiphene citrate, a mixture of two geometric isomers, enclomiphene and zuclomiphene, has long been used in fertility treatments.[3] The individual isomers, however, exhibit distinct pharmacological profiles. Enclomiphene acts primarily as an estrogen receptor antagonist, which can lead to an increase in serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4] In contrast, zuclomiphene has a longer half-life and demonstrates estrogenic effects.[4] Given these differences, the specific quantification of enclomiphene is critical for accurately assessing its therapeutic effects and metabolic profile.
LC-MS/MS stands as the gold standard for small molecule bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range. This note provides a comprehensive protocol that leverages these advantages to overcome the challenges of analyzing enclomiphene in a complex biological matrix like plasma. The causality behind each step, from sample preparation to data acquisition, is explained to provide a deeper understanding of the method's integrity.
Materials and Reagents
| Item | Supplier & Catalog No. | Notes |
| Enclomiphene Citrate Reference Standard | USP, Cat: 1134509 or equivalent | Purity ≥98% |
| Nilotinib (Internal Standard) | Sigma-Aldrich, Cat: SML1038 or equivalent | Purity ≥98% |
| Acetonitrile | Honeywell, Cat: LC015-4 or equivalent | LC-MS Grade |
| Methanol | Fisher Scientific, Cat: A456-4 or equivalent | LC-MS Grade |
| Formic Acid | Thermo Scientific, Cat: 85178 or equivalent | Optima™ LC/MS Grade |
| Ethyl Acetate | Sigma-Aldrich, Cat: 319902 or equivalent | HPLC Grade |
| Water | Milli-Q® system or equivalent | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT or equivalent | Sourced from accredited biobanks |
Experimental Workflow
The overall analytical process is a multi-stage workflow designed to ensure high recovery, minimize matrix effects, and provide accurate quantification. Each stage is critical for the integrity of the final results.
Caption: High-level workflow from plasma sample to final concentration.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Enclomiphene Stock Solution (1 mg/mL): Accurately weigh 10 mg of enclomiphene citrate reference standard and dissolve in 10 mL of methanol. This high concentration stock is robust and stable when stored at -20°C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nilotinib and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the enclomiphene stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., concentrations ranging from 125 ng/mL to 5000 ng/mL).
-
IS Working Solution (150 ng/mL): Dilute the IS stock solution with the mobile phase. This concentration is chosen to yield a consistent and strong signal without causing detector saturation.[5]
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is selected for its ability to efficiently remove proteins and phospholipids, which are primary sources of matrix effects in plasma samples. Ethyl acetate provides good recovery for enclomiphene.[6]
-
Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]
-
Spike with 100 µL of the IS working solution (150 ng/mL). For calibration standards and quality control (QC) samples, add the corresponding enclomiphene working solution. For unknown samples, add 100 µL of the diluent (mobile phase).
-
Add 1 mL of ethyl acetate to each tube.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction into the organic phase.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve a clean separation of the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[6] Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for clomiphene isomer analysis and have been optimized for enclomiphene.[3][5][6]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1290 Infinity II LC System or equivalent | Provides high pressure capabilities for efficient separation. |
| Column | YMC-Pack C18-AM (3µm; 4.6 x 50 mm)[5][6] | C18 chemistry offers excellent retention for non-polar compounds like enclomiphene. |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid (70:15:15, v/v/v)[6] | An isocratic system simplifies the method and ensures reproducibility. Formic acid aids in protonation for positive ion mode ESI. |
| Flow Rate | 0.7 mL/min[5][6] | Balances analysis time with optimal chromatographic resolution. |
| Column Temp. | 40°C | Ensures consistent retention times and peak shapes. |
| Injection Vol. | 15 µL[6] | Sufficient volume for sensitivity without overloading the column. |
| Autosampler Temp. | 8°C[5] | Maintains sample integrity during the analytical run.[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 6460 Triple Quadrupole MS or equivalent | A triple quadrupole is essential for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Enclomiphene contains a tertiary amine that is readily protonated. |
| Capillary Voltage | 3.5 - 5.0 kV[5][7] | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C[7] | Facilitates efficient desolvation. |
| Desolvation Temp. | 450 - 500°C[5][7] | Ensures complete solvent evaporation from the ESI droplets. |
| Nebulizer Gas | Nitrogen, 40 psi[5] | Assists in the formation of a fine aerosol. |
| Drying Gas | Nitrogen, 10 L/min[5] | Removes residual solvent from the ion source. |
Multiple Reaction Monitoring (MRM) Transitions
The selection of precursor and product ions is the cornerstone of selectivity in this assay. The protonated molecular ion [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enclomiphene | 406.2[3] | 100.1[3][6] | 18[5] |
| Nilotinib (IS) | 530.7[6] | 289.5[6] | Optimized Separately |
The transition of m/z 406.2 → 100.1 for enclomiphene is highly specific and corresponds to a stable fragment, providing a robust signal for quantification.[3][6]
Method Validation and Performance
This protocol should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[4][6][8] Key validation parameters include:
-
Linearity: The method demonstrates excellent linearity over a concentration range of 12.5–500.0 ng/mL, with a correlation coefficient (r²) of >0.99.[5][6]
-
Accuracy and Precision: Inter- and intra-assay accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[9] Published methods show accuracy in the range of 93.6% to 103.8%.[6]
-
LLOQ: The LLOQ for enclomiphene is established at a level that is sufficient for typical pharmacokinetic studies. Methods have reported LLOQs as low as 7 pg/mL, though a range of 0.1-10 ng/mL is common and robust.[3][10]
-
Recovery: The LLE procedure consistently yields high recovery for enclomiphene, typically >85-95%.[3][5]
-
Stability: Enclomiphene has been shown to be stable in plasma through multiple freeze-thaw cycles and at room temperature for several hours.[3] Long-term stability at -70°C has been demonstrated for up to 112 days.[3]
Conclusion and Field-Proven Insights
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of enclomiphene in human plasma. The method's strength lies in its simple yet effective liquid-liquid extraction, rapid isocratic chromatographic separation, and the high selectivity and sensitivity of tandem mass spectrometry.
Expert Insights:
-
Internal Standard Selection: While deuterated standards like clomiphene-d5 are ideal, Nilotinib is a cost-effective and structurally dissimilar compound that co-elutes and effectively normalizes for extraction variability and matrix effects.[6][11]
-
Matrix Effects: While LLE is effective, it is crucial to assess matrix effects during method validation by comparing the response of the analyte in post-extraction spiked plasma with its response in a neat solution.
-
Isomer Separation: The described isocratic method is designed for quantifying enclomiphene when it is the primary analyte of interest. If simultaneous quantification of both enclomiphene and zuclomiphene is required, a gradient elution method may be necessary to achieve baseline separation, as their retention times can be very close.[10][12]
By adhering to this detailed protocol and understanding the scientific principles behind each step, researchers can confidently generate high-quality bioanalytical data for their enclomiphene studies.
References
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Crewe, H. K., Ghobadi, C., Gregory, A., Rostami-Hodjegan, A., & Lennard, M. S. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296–299. [Link]
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The University of Manchester. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Research Explorer. [Link]
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Jangid, A. G., et al. (2011). A simple, sensitive and selective validated method for simultaneous estimation of zuclomifene and enclomifene in human plasma by LC-MS-MS. Analytical Chemistry, an Indian Journal, 10(10). [Link]
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Gaspari, F., et al. (n.d.). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. Recent Advances in Doping Analysis. [Link]
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Kim, D., et al. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Toxicological Research. [Link]
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Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184–189. [Link]
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Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. [Link]
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News-Medical.Net. (2023). Improving sample preparation for LC-MS/MS analysis. [Link]
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Patel, H., & Patel, C. N. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. International Journal of Pharmaceutical Quality Assurance, 15(4). [Link]
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Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3421-3432. [Link]
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Ganchev, B., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
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Cholbinski, P., et al. (n.d.). Clomiphene – How about including the parent compound in screening procedures? Recent Advances in Doping Analysis. [Link]
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GERPAC. (2019). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. [Link]
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Sayare, A. S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3483-3488. [Link]
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Waskiel, G., et al. (2018). Hypothalamic-Pituitary-Testicular Axis Effects and Urinary Detection Following Clomiphene Administration in Males. Journal of Clinical Endocrinology & Metabolism, 103(10), 3844-3853. [Link]
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Klos, C., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. Translational Andrology and Urology, 13(4), 629-636. [Link]
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AZoLifeSciences. (2024). Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health and Emergency, 7(18). [Link]
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SIELC Technologies. (n.d.). Separation of Clomiphene on Newcrom R1 HPLC column. [Link]
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Application Notes & Protocols for Preclinical Evaluation of Trans-Clomiphene's Effects on Fertility
A Guide for Researchers in Reproductive Biology and Drug Development
These application notes provide a comprehensive framework for designing and executing preclinical studies to investigate the effects of trans-clomiphene (enclomiphene) on fertility using rodent models. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for robust and reproducible experimentation.
Introduction: The Rationale for Isomer-Specific Investigation
Clomiphene citrate, a widely prescribed medication for ovulation induction, is a racemic mixture of two geometric isomers: zuclomiphene (cis-isomer) and enclomiphene (trans-isomer).[1][2] While administered together, these isomers possess distinct and often opposing pharmacological properties.[1] Enclomiphene acts as a potent estrogen receptor antagonist, whereas zuclomiphene exhibits partial estrogen receptor agonist activity.[1][2] This fundamental difference dictates their downstream effects on the hypothalamic-pituitary-gonadal (HPG) axis.
Enclomiphene's anti-estrogenic action is central to its pro-fertility effects. By blocking the negative feedback of estrogen on the hypothalamus, it increases the release of Gonadotropin-Releasing Hormone (GnRH).[3][4][][6][7] This, in turn, stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[4][6][7][8][9] In females, this surge in gonadotropins promotes follicular development and ovulation.[7][10][11] In males, increased LH stimulates testicular Leydig cells to produce more testosterone, while FSH supports spermatogenesis, making enclomiphene a promising therapeutic for secondary hypogonadism that preserves fertility.[1][3][12][13]
Conversely, the estrogenic and long-acting nature of zuclomiphene may be responsible for some of the adverse effects associated with clomiphene citrate treatment.[2] Preclinical studies in male mice have demonstrated that high doses of zuclomiphene can have detrimental effects on reproductive organs, including testicular degeneration and Leydig cell loss, effects not observed with enclomiphene.[1][14][15] Therefore, studying the isolated trans-isomer, enclomiphene, is critical for developing more targeted and potentially safer fertility treatments.
Visualizing the Mechanism: Trans-Clomiphene and the HPG Axis
The mechanism of action of trans-clomiphene is best understood by visualizing its effect on the HPG axis.
Caption: Trans-clomiphene's antagonistic action on hypothalamic estrogen receptors disrupts negative feedback, boosting GnRH, LH, and FSH levels.
Part I: Animal Model Selection and Rationale
The choice of animal model is fundamental to the successful evaluation of trans-clomiphene. Rodents, particularly rats and mice, are the most commonly used models due to their well-characterized reproductive physiology, short gestation periods, and cost-effectiveness.
1. Mouse Models (e.g., C57BL/6, BALB/c):
-
Advantages: Excellent for genetic manipulation, allowing for studies using knockout or transgenic lines to investigate specific pathways. Their smaller size also requires less compound.
-
Considerations: Some strains can have variable responses to ovulation induction agents. It has been noted that clomiphene citrate alone may fail to induce ovulation in mice, often requiring co-administration of human chorionic gonadotropin (hCG) to trigger ovulation.[2]
2. Rat Models (e.g., Wistar, Sprague-Dawley):
-
Advantages: Their larger size facilitates surgical procedures and collection of larger blood samples for hormonal analysis. Rat models of polycystic ovary syndrome (PCOS), often induced by letrozole or estradiol valerate, are well-established and particularly relevant for studying ovulation induction.[16] Rats have been shown to respond to clomiphene citrate for ovulation induction.[17][18]
-
Considerations: Require larger amounts of the test compound.
Table 1: Comparison of Rodent Models for Fertility Studies
| Feature | Mouse Models | Rat Models |
| Genetic Tools | Extensive availability of transgenic/knockout strains | More limited compared to mice |
| Compound Req. | Lower | Higher |
| Blood Sampling | Challenging for frequent, large volumes | Easier, larger volumes obtainable |
| Surgical Procs. | More delicate | More manageable |
| Ovulation Induction | Often requires hCG co-administration[2] | Can be induced with clomiphene alone[17] |
| PCOS Models | Available | Well-established and widely used[16] |
Justification for Model Selection: For general ovulation induction studies, the Wistar or Sprague-Dawley rat is a robust choice. For studies investigating male infertility and testosterone production, mouse models are highly suitable, as demonstrated in studies comparing enclomiphene and zuclomiphene effects on male reproductive tissues.[14][19]
Part II: Experimental Design and Workflow
A well-designed study will account for dose-response relationships, appropriate timelines, and comprehensive endpoint analysis.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating trans-clomiphene in a female rodent model for ovulation induction.
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Application Notes and Protocols for trans-Clomiphene Hydrochloride in Spermatogenesis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of trans-clomiphene hydrochloride (enclomiphene citrate) for inducing spermatogenesis in a research setting. This document outlines the mechanism of action, provides detailed protocols for preclinical studies, and discusses key considerations for experimental design and data interpretation.
Introduction: A Paradigm Shift in Inducing Spermatogenesis
Male infertility is a significant global health issue, with impaired spermatogenesis being a primary contributing factor. Traditional treatments for male hypogonadism, a condition often associated with reduced sperm production, have historically relied on exogenous testosterone replacement therapy (TRT). While effective at restoring serum testosterone levels, TRT paradoxically suppresses the endogenous hormonal axis required for spermatogenesis, leading to decreased fertility.[1][2]
Trans-clomiphene hydrochloride, the trans-isomer of clomiphene citrate, has emerged as a promising alternative.[3][4] As a selective estrogen receptor modulator (SERM), it offers a unique mechanism to stimulate the body's own production of hormones essential for both testosterone synthesis and sperm development.[5][6] Unlike its cis-isomer, zuclomiphene, which has estrogenic effects, trans-clomiphene acts as an estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland.[4][7] This guide provides the foundational knowledge and practical protocols to effectively utilize trans-clomiphene hydrochloride in research focused on inducing and studying spermatogenesis.
Mechanism of Action: Restoring the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The therapeutic efficacy of trans-clomiphene hydrochloride in inducing spermatogenesis is rooted in its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. In a healthy male, testosterone is converted to estradiol by the enzyme aromatase. Estradiol then exerts negative feedback on the hypothalamus and pituitary gland, regulating the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5][8]
Trans-clomiphene hydrochloride acts as a competitive antagonist at estrogen receptors in the hypothalamus.[9] By blocking these receptors, it prevents estradiol from exerting its inhibitory effects. The hypothalamus, perceiving a low estrogen state, increases the pulsatile secretion of GnRH.[5] This, in turn, stimulates the anterior pituitary to release greater amounts of LH and FSH.[10][11]
-
Luteinizing Hormone (LH): Stimulates the Leydig cells in the testes to produce testosterone.[6]
-
Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells within the seminiferous tubules to support and nurture developing sperm cells, a process known as spermatogenesis.[12]
This restoration of the natural hormonal cascade leads to increased intratesticular testosterone concentrations and enhanced support for sperm production, without the suppressive effects seen with exogenous testosterone.[13]
Signaling Pathway Diagram
Caption: Signaling pathway of trans-clomiphene hydrochloride.
Preclinical Research Protocols
The following protocols are designed for rodent models, which are widely used in reproductive biology research.[14][15] Ethical considerations are paramount, and all animal procedures must be approved by the institution's Animal Care and Use Committee, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[16][17]
Experimental Workflow Diagram
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Application Note & Protocol: A Framework for Designing Long-Term Enclomiphene Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, scientifically robust framework for designing, executing, and interpreting long-term clinical studies of enclomiphene citrate for the treatment of secondary hypogonadism in men. This guide synthesizes technical protocols with the causal logic behind experimental choices to ensure data integrity and clinical relevance.
Scientific Rationale & Mechanism of Action
Enclomiphene citrate is the pure trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1] Its therapeutic value lies in its distinct mechanism compared to traditional testosterone replacement therapy (TRT). While TRT provides exogenous testosterone, it suppresses the endogenous Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to decreased luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which results in testicular atrophy and impaired spermatogenesis.[2][3]
Enclomiphene acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[2][4] By blocking the negative feedback inhibition of estrogen, it prompts an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[3] This, in turn, stimulates the pituitary to release more LH and FSH.[5] Elevated LH acts on the Leydig cells in the testes to increase endogenous testosterone production, while FSH supports spermatogenesis.[6][7] This mechanism allows for the restoration of normal testosterone levels while preserving fertility, a critical advantage for many men with secondary hypogonadism.[8][9] Long-term studies are crucial to establish sustained efficacy and to monitor the safety profile of chronically elevated gonadotropins and testosterone.[10][11]
Visualizing the Mechanism
The following diagram illustrates enclomiphene's action on the HPG axis.
Caption: Enclomiphene antagonizes estrogen receptors, restoring HPG axis function.
Long-Term Clinical Trial Architecture
A robust long-term study (e.g., 12-24 months) should be designed as a Phase III, multi-center, randomized, double-blind, placebo-controlled trial. This design is the gold standard for minimizing bias and generating credible data for regulatory submission.[12][13] An active comparator arm, such as a standard TRT formulation (e.g., topical testosterone gel), is highly recommended to contextualize both efficacy and safety outcomes.[8][14]
Study Objectives and Endpoints
-
Primary Efficacy Endpoint: The proportion of subjects achieving an average total testosterone level within the normal range (e.g., 300-1000 ng/dL) at 6 and 12 months without a significant decrease in sperm concentration.
-
Key Secondary Efficacy Endpoints:
-
Mean change from baseline in total testosterone, LH, and FSH levels.
-
Change in sperm parameters (concentration, motility, morphology) compared to baseline and the TRT arm.[15]
-
Change from baseline in Bone Mineral Density (BMD) at the lumbar spine and femoral neck.[10]
-
Improvements in validated quality-of-life and hypogonadal symptom scores (e.g., ADAM, SF-36).
-
Changes in body composition (lean mass, fat mass).
-
-
Long-Term Safety & Tolerability Endpoints:
-
Incidence and severity of Adverse Events (AEs).
-
Changes in hematocrit, prostate-specific antigen (PSA), and lipid profiles.
-
Monitoring for visual disturbances, a known class effect of SERMs.
-
Incidence of venous thromboembolism (VTE).[16]
-
Study Population & Design Summary
A well-defined study population is critical. Inclusion criteria should target men (e.g., 18-60 years old) with confirmed secondary hypogonadism.
| Parameter | Specification | Rationale |
| Study Phase | Phase III | To provide definitive evidence of efficacy and safety for regulatory approval. |
| Design | Randomized, Double-Blind, Placebo-Controlled, Active Comparator | Minimizes bias and provides context versus standard of care.[12] |
| Population | Men (18-60 years) with Secondary Hypogonadism | Targets the intended patient population. |
| Inclusion Criteria | Two morning Total Testosterone levels <300 ng/dL; LH <9.4 mIU/mL | Confirms diagnosis of secondary (hypogonadotropic) hypogonadism.[4] |
| Exclusion Criteria | Primary testicular failure (elevated FSH/LH), history of VTE, severe comorbidities | Ensures patient safety and isolates the treatment effect.[17] |
| Treatment Arms | 1. Enclomiphene Citrate (e.g., 12.5 mg or 25 mg daily) 2. Placebo 3. Active Comparator (e.g., 1.62% Topical Testosterone Gel) | Allows for assessment against both placebo effect and standard therapy. |
| Duration | 12 to 24 months | Sufficient to assess long-term efficacy on BMD and establish a safety profile.[11] |
Experimental Workflow
The study should follow a structured sequence from screening to final analysis, adhering to Good Clinical Practice (GCP) guidelines at every stage.[18][19]
Caption: High-level workflow for a long-term enclomiphene clinical trial.
Core Methodologies & Protocols
Standardization of methodologies is paramount for generating high-quality, reproducible data.
Protocol: Hormonal Profiling via LC-MS/MS
Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis.[20] Unlike immunoassays, which can suffer from cross-reactivity with other steroids, LC-MS/MS provides superior specificity and accuracy, especially at the low concentrations seen in hypogonadal men or women.[21][22]
Protocol Steps:
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST) between 7:00 AM and 10:00 AM after an overnight fast.
-
Processing: Allow blood to clot for 30-60 minutes at room temperature. Centrifuge at 1,500 x g for 15 minutes.
-
Aliquoting & Storage: Transfer serum into pre-labeled cryovials. Immediately freeze and store at -80°C until analysis.
-
Sample Preparation (Lab): Thaw samples and mix with an internal standard (e.g., isotope-labeled testosterone).[23]
-
Extraction: Perform liquid-liquid extraction or supported liquid extraction to isolate steroids from the serum matrix.[24]
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Use a C18 column for chromatographic separation.[22]
-
Quantification: Monitor specific mass transitions for testosterone and the internal standard. Quantify based on the peak area ratio against a standard curve.[21]
-
Quality Control: Analyze QC samples at low, medium, and high concentrations in every batch to ensure assay precision and accuracy.[23]
Protocol: Semen Analysis
Causality: Strict adherence to standardized procedures is essential to minimize pre-analytical variability in semen parameters. The WHO laboratory manual for the examination and processing of human semen provides the authoritative standard.[15][25]
Protocol Steps:
-
Patient Instruction: Instruct the patient to maintain 2-7 days of sexual abstinence before providing the sample.[15]
-
Sample Collection: The sample must be collected by masturbation into a sterile, wide-mouthed container provided by the laboratory. The entire ejaculate must be collected.
-
Transport: The sample should be delivered to the laboratory within 30-60 minutes of collection, kept close to body temperature (20-37°C) during transport.[15]
-
Initial Macroscopic Exam: Record time of collection and receipt. Allow the sample to liquefy at 37°C for up to 60 minutes. Measure volume and assess viscosity and appearance.
-
Microscopic Analysis (per WHO 2021 Guidelines):
-
Concentration & Motility: Use a validated method like a Makler or Neubauer chamber. Assess sperm motility (progressive, non-progressive, immotile) within 60 minutes of ejaculation.[26]
-
Vitality: If total motility is <40%, perform a vitality assessment (e.g., eosin-nigrosin stain).[26]
-
Morphology: Prepare a stained smear and assess sperm morphology according to strict criteria.
-
-
Quality Control: Analysis should be performed by a trained, certified technician. Participate in an external quality assurance program.
Protocol: Bone Mineral Density (BMD) Assessment
Causality: Long-term changes in sex steroids directly impact bone health. Dual-energy X-ray absorptiometry (DXA) is the clinical standard for monitoring BMD to assess fracture risk.[27][28] Consistency in acquisition and analysis is key for detecting meaningful longitudinal changes.[29]
Protocol Steps:
-
Instrumentation: Use a DXA scanner from a single manufacturer, calibrated daily using a phantom.
-
Scan Acquisition:
-
Obtain scans of the lumbar spine (L1-L4) and dual proximal femur at baseline and annually thereafter.
-
Ensure consistent patient positioning for all scans. For the hip, this includes standardized internal rotation of the femur.
-
-
Data Analysis:
-
A single, certified technologist should analyze all scans for a given subject to minimize inter-operator variability.
-
Exclude any vertebrae or regions with significant osteoarthritic changes or other artifacts.
-
-
Reporting: Report absolute BMD (g/cm²), T-scores, and Z-scores. For longitudinal monitoring, the primary outcome is the percent change in absolute BMD from baseline.[30]
Data Management & Statistical Analysis
All clinical trial data must be managed in compliance with GCP and 21 CFR Part 11. Longitudinal data from multiple visits should be analyzed using appropriate statistical models, such as mixed-effects models for repeated measures (MMRM), which can account for intra-subject correlation and handle missing data effectively.
References
-
World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen, 6th ed. [Link]
-
Concierge MD. (2023). A Deep Dive: The Science Behind Enclomiphene Therapy. [Link]
-
Hims. (2023). How Enclomiphene Works to Support Male Hormone Health. [Link]
-
Wikipedia. Enclomifene. [Link]
-
Healthspan. Enclomiphene. [Link]
-
Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. [Link]
-
Choi, J., & Souter, I. (2021). Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians. National Institutes of Health. [Link]
-
Journal of Urology. (2015). Re: Enclomiphene Citrate Stimulates Testosterone Production while Preventing Oligospermia: A Randomized Phase II Clinical Trial Comparing Topical Testosterone. [Link]
-
Maximus Tribe. Can You Take Enclomiphene Long-Term?. [Link]
-
Agarwal, A., et al. (2021). The Sixth Edition of the WHO Manual for Human Semen Analysis: A Critical Review and SWOT Analysis. MDPI. [Link]
-
Drip Hydration. (2024). Long-Term Use Of Enclomiphene: Safety, Side Effects, And Monitoring. [Link]
-
Rodriguez, K. M., et al. (2016). Enclomiphene citrate for the treatment of secondary male hypogonadism. Expert Opinion on Pharmacotherapy. [Link]
-
U.S. Food and Drug Administration. (2018). E6(R2) Good Clinical Practice: Integrated Addendum to ICH E6(R1). [Link]
-
Hims. (2023). Is Enclomiphene Safe? Side Effects and Risks of Enclomiphene. [Link]
-
Rodriguez, K. M., et al. (2016). Enclomiphene citrate for the treatment of secondary male hypogonadism. Sci-Hub. [Link]
-
Wiehle, R., et al. (2014). Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. PubMed. [Link]
-
European Medicines Agency. (2016). ICH E6 (R2): Guideline for good clinical practice. [Link]
-
Rodriguez, K. M., et al. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. National Institutes of Health. [Link]
-
ICH. (2016). Integrated Addendum to ICH E6(R1): Guideline for Good Clinical Practice E6(R2). [Link]
-
Zhu, Y., et al. (2023). Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program. PubMed. [Link]
-
Kim, K. H., & Lee, M. S. (2018). Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry. PubMed Central. [Link]
-
van der Veen, A., et al. Development and validation of a testosterone assay using liquid chromatography tandem mass spectrometry without derivatization. NVKC. [Link]
-
Singh, R. J., et al. (2008). Validation of a high throughput method for serum/plasma testosterone using liquid chromatography tandem mass spectrometry (LC-MS/MS). PubMed. [Link]
-
Concierge MD. (2023). The Benefits And Potential Side Effects Of Enclomiphene Therapy. [Link]
-
Wang, C., et al. (2024). Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments. MDPI. [Link]
-
Lewiecki, E. M., et al. (2019). Best Practices for Dual-Energy X-ray Absorptiometry Measurement and Reporting: International Society for Clinical Densitometry Guidance. [Link]
-
AuntMinnie.com. (2024). FDA green-lights bone scan measurements in osteoporosis trials. [Link]
-
Shapiro, J. R., & Lewiecki, E. M. (2021). Bone Mineral Density: Clinical Relevance and Quantitative Assessment. The Journal of Nuclear Medicine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enclomiphene Stability in Aqueous Solutions
Welcome to the technical support center for enclomiphene citrate. This guide is designed for researchers, scientists, and drug development professionals who are working with enclomiphene in aqueous solutions. As a selective estrogen receptor modulator (SERM), the stability of enclomiphene is paramount for obtaining accurate and reproducible experimental results.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of enclomiphene citrate solutions.
Q1: What are the primary factors that cause enclomiphene to degrade in aqueous solutions?
A1: The stability of enclomiphene in aqueous solutions is primarily influenced by four key factors:
-
pH: Enclomiphene citrate is highly unstable in alkaline (basic) conditions and also degrades in acidic environments.[4][5] Its solubility is markedly pH-dependent, being significantly higher in acidic conditions (e.g., 52.3 mg/mL at pH 1.2) compared to neutral buffers (0.12 mg/mL at pH 7.4).[6]
-
Temperature: Elevated temperatures will accelerate the rate of chemical degradation.[4][7]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][7]
-
Oxidation: The molecule is susceptible to oxidative degradation.[4]
Q2: What are the recommended storage conditions for enclomiphene citrate solutions?
A2: Proper storage is critical for maintaining the integrity of your enclomiphene solutions.
-
Solid Form: For long-term storage, enclomiphene citrate powder should be stored at -20°C in a dark, dry environment.[4][8] For short-term needs, storage at 2-8°C is acceptable.
-
Stock Solutions (in Organic Solvents): If you prepare stock solutions in organic solvents like DMSO, it is recommended to store them in tightly sealed vials as aliquots at -20°C for up to one month, or at -80°C for up to six months.[4][8] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to their limited stability, it is best practice to prepare aqueous solutions of enclomiphene on the day of use.[8] If short-term storage is unavoidable, keep the solution refrigerated (2-8°C) and protected from light.
Q3: How can I improve the solubility of enclomiphene citrate in my aqueous buffer?
A3: Enclomiphene citrate has very low aqueous solubility.[1] To enhance its solubility for experimental use, consider the following approaches:
-
pH Adjustment: Since enclomiphene is more soluble in acidic conditions, preparing your solution in a slightly acidic buffer (e.g., pH 4.5) can improve solubility.[6][9]
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as ethanol or DMSO, can significantly increase solubility.[4][10] However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Complexing Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to effectively increase the aqueous solubility of similar compounds.[4][5]
Q4: How can I detect if my enclomiphene solution has degraded?
A4: Degradation can be detected both physically and analytically.
-
Visual Inspection: Look for any changes in the physical appearance of the solution, such as color change or the formation of precipitate.
-
Analytical Methods: The most reliable way to detect degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] Degradation is typically indicated by a decrease in the peak area of the parent enclomiphene peak and the appearance of new peaks corresponding to degradation products.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with enclomiphene in aqueous solutions.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variability in your bioassays or analytical measurements, it could be a sign of enclomiphene degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation in Aqueous Solution
The formation of a precipitate indicates that the concentration of enclomiphene has exceeded its solubility under the current conditions.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| High pH | Enclomiphene citrate's solubility dramatically decreases as the pH increases towards neutral and alkaline.[6] | Lower the pH of the solution to a more acidic range (e.g., pH 4.5-5.5), if compatible with your experiment. |
| Low Temperature | Solubility can decrease at lower temperatures. If a concentrated stock is refrigerated, it may precipitate. | Gently warm the solution to room temperature and vortex to redissolve before use. Prepare dilutions in pre-warmed buffer. |
| Solvent Evaporation | If the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration of enclomiphene, leading to precipitation. | Always use tightly sealed containers for storage. Parafilm can be used for extra security. |
| Interaction with Buffer Components | Certain buffer salts may interact with enclomiphene citrate, reducing its solubility. | Test solubility in different buffer systems. Consider using a zwitterionic buffer like MES or HEPES. |
Issue 3: Appearance of Unknown Peaks in HPLC Chromatogram
The presence of new, unexpected peaks in your HPLC analysis is a strong indicator of chemical degradation.
Investigative Steps
-
Confirm Peak Identity: First, ensure the new peaks are not from the solvent, buffer, or contaminants. Inject a blank (your solvent/buffer mixture) to confirm.
-
Perform a Forced Degradation Study: To confirm that the unknown peaks are indeed degradation products, a forced degradation study is the definitive approach. This involves intentionally stressing a fresh, pure sample of enclomiphene under various conditions (acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting solutions by HPLC.[5][11][13]
-
Compare Retention Times: If the retention times of the unknown peaks in your experimental sample match the peaks generated under specific stress conditions in your forced degradation study, you can identify the likely cause of degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Enclomiphene Citrate Aqueous Solution
This protocol provides a general method for preparing an aqueous solution of enclomiphene citrate with enhanced stability for in vitro experiments.
Materials:
-
Enclomiphene Citrate powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, deionized water
-
0.22 µm sterile syringe filter
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of enclomiphene citrate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to six months).[4]
-
-
Preparation of Working Aqueous Solution:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution at room temperature.
-
Prepare your desired aqueous buffer. If possible, adjust the pH to a slightly acidic value (e.g., pH 5.0-6.5) to aid solubility and stability.
-
Perform a serial dilution of the DMSO stock into your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.
-
Vortex the final aqueous solution gently.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter.
-
Use the freshly prepared aqueous solution immediately for best results.
-
Protocol 2: Forced Degradation Study for Enclomiphene
This protocol outlines a forced degradation study to identify potential degradation products and to verify the stability-indicating nature of an analytical method. This is based on general pharmaceutical stress testing guidelines.[5][13][14]
Materials:
-
Enclomiphene Citrate
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Mobile phase and column suitable for enclomiphene analysis
Procedure:
-
Prepare Enclomiphene Solution: Prepare a solution of enclomiphene in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the enclomiphene solution and 1 N HCl.
-
Heat the mixture at 70°C for 24 hours.[5]
-
Cool the solution, neutralize with 1 N NaOH, and dilute to the initial concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the enclomiphene solution and 1 N NaOH.
-
Heat the mixture at 70°C for 1 hour. (Note: Degradation is much faster in alkaline conditions).[5]
-
Cool the solution, neutralize with 1 N HCl, and dilute to the initial concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the enclomiphene solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.[5]
-
Dilute to the initial concentration with the mobile phase.
-
-
Thermal Degradation:
-
Heat the enclomiphene solution at 70°C for 24 hours.[15]
-
Cool and dilute to the initial concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the enclomiphene solution to direct sunlight or a photostability chamber for a defined period.
-
Dilute to the initial concentration with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples, along with an untreated control sample, by HPLC.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Summary of Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 1 N HCl | 70°C | 24 hours | Significant degradation |
| Alkaline Hydrolysis | 1 N NaOH | 70°C | 1 hour | Very rapid and significant degradation[5] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate degradation[5] |
| Thermal | Heat | 70°C | 24 hours | Moderate degradation |
| Photolysis | UV/Visible Light | Room Temp | Varies | Potential for degradation |
Visualization of Degradation Pathways
The following diagram illustrates the primary factors that can lead to the degradation of enclomiphene in an aqueous environment.
Caption: Factors influencing enclomiphene degradation in aqueous solutions.
References
- U.S. Pharmacist. (2025).
-
DC Chemicals. (n.d.). Enclomiphene | 15690-57-0 | COA. Retrieved from [Link]
- BenchChem. (2025).
- Valhalla Vitality. (2025).
-
Maximus Tribe. (n.d.). Clomid vs Enclomiphene: Key Differences, Safety, and Effectiveness. Retrieved from [Link]
- Austin Urology Institute. (2025). Enclomiphene Vs. Clomiphene.
- ChemicalBook. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1548953, Enclomiphene. Retrieved from [Link]
- Dr.Oracle. (2025). What is the difference between enclomiphene and clomiphene (clomiphene citrate)
- Sigma-Aldrich. (2025).
- Google Patents. (n.d.). CA2960187A1 - Stable solid forms of enclomiphene and enclomiphene citrate.
- Eleph Citrics. (n.d.). Enclomiphene Citrate Supplier & Manufacturer | Factory Price.
- Cayman Chemical. (n.d.).
- MedChemExpress. (n.d.).
-
Ganaie, S. A., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. PMC - NIH. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). CA2943891A1 - Stable solid forms of enclomiphene and enclomiphene citrate.
- Hims. (2025). Enclomiphene vs Clomiphene: Drug Comparison.
- Alpha Hormones. (2024). The Key Differences Between Enclomiphene and Clomiphene Explained.
- AWS. (n.d.).
- International Journal of Pharmacy and Technology. (2024).
- Asian Journal of Chemical Sciences. (2023).
- World Journal of Pharmaceutical research. (n.d.).
- TSI Journals. (2011). A simple, selective and rapid method for the estimation of zuclomifene and enclomifene in human plasma by LC-MS-MS.
- Google Patents. (n.d.). WO2016066584A1 - Stable solid forms of enclomiphene and enclomiphene citrate.
- ResearchGate. (n.d.). Study of Clomiphene metabolism by LC/MS/MS.
- ResearchGate. (2025). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF.
- Impactfactor. (n.d.).
-
Wikipedia. (n.d.). Enclomifene. Retrieved from [Link]
- Fagron Academy. (2025).
-
Kassab, J., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. PMC - NIH. Retrieved from [Link]
- Concierge MD. (n.d.).
- Hims. (2025). How Long Does Enclomiphene Stay in Your System?
- Concierge MD. (2025). A Deep Dive: The Science Behind Enclomiphene Therapy.
-
Wiehle, R., et al. (2013). Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. PMC - PubMed Central. Retrieved from [Link]
- ResearchGate. (2025). Excretion Study of Clomiphene in Human Urine. Evaluation of Endogenous Steroids Profile after Multiple Oral Doses.
-
Thompson, L. R., et al. (n.d.). Endocrine Disruptors in Water and Their Effects on the Reproductive System. PMC - NIH. Retrieved from [Link]
-
Hill, S., et al. (n.d.). Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. PubMed. Retrieved from [Link]
Sources
- 1. Enclomiphene Citrate Supplier & Manufacturer | Factory Price [fr.eleph-citrics.com]
- 2. hims.com [hims.com]
- 3. Enclomifene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. valhallavitality.com [valhallavitality.com]
- 8. Enclomiphene|15690-57-0|COA [dcchemicals.com]
- 9. CA2960187A1 - Stable solid forms of enclomiphene and enclomiphene citrate - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. journalajocs.com [journalajocs.com]
- 15. wisdomlib.org [wisdomlib.org]
Technical Support Center: Analysis of trans-Clomiphene Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of trans-Clomiphene Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying degradation products of trans-Clomiphene Hydrochloride. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during stability and forced degradation studies. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My trans-Clomiphene sample is showing new peaks after forced degradation. What are the likely degradation products under different stress conditions?
Answer: The appearance of new peaks is an expected outcome of forced degradation studies, which are designed to intentionally degrade the sample to understand its stability profile. The identity of the degradation products is directly related to the type of stress applied. Based on the chemical structure of trans-Clomiphene—a triphenylethylene derivative with a tertiary amine and an ether linkage—we can predict the primary degradation pathways.
Forced degradation studies on Clomiphene have shown it is susceptible to acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2]
Summary of Expected Degradation Products:
| Stress Condition | Primary Degradation Pathway | Major Expected Degradation Products |
| Oxidative (e.g., H₂O₂) | N-Oxidation, Aromatic Hydroxylation | trans-Clomiphene N-Oxide, Hydroxylated derivatives (e.g., 4-Hydroxyclomiphene) |
| Acidic (e.g., HCl) | Ether Hydrolysis | Cleavage products (Phenolic derivatives) |
| Alkaline (e.g., NaOH) | Ether Hydrolysis (often more rapid than acidic) | Cleavage products (Phenolic derivatives) |
| Photolytic (e.g., UV/Vis Light) | Isomerization, Photocyclization | cis-Clomiphene (Zuclomiphene), Phenanthrene-like derivatives |
| Thermal (Dry Heat) | General decomposition, potential for oxidation | A mixture of various degradants, often similar to other pathways but at lower levels. |
Causality Explained:
-
Oxidation: The tertiary amine in the diethylaminoethyl side chain is electron-rich and a primary target for oxidizing agents like hydrogen peroxide, leading to the formation of an N-oxide.[3][4] The phenyl rings can also be hydroxylated, a common metabolic and degradation route for many pharmaceuticals.[3]
-
Hydrolysis (Acid/Base Catalyzed): The ether linkage (-O-CH₂-) is susceptible to cleavage in the presence of strong acids or bases, particularly at elevated temperatures.[5] This reaction breaks the molecule into a phenolic component and an alcohol-containing side chain. Studies show clomiphene is particularly unstable in alkaline conditions.[6]
-
Photodegradation: As a stilbene derivative, clomiphene can absorb UV light, leading to two main reactions: (1) isomerization of the central double bond from the trans (E) configuration to the cis (Z) configuration, and (2) an intramolecular cyclization reaction to form phenanthrene-like structures.
dot graph TD { subgraph "Forced Degradation Pathways" A[trans-Clomiphene HCl] --> B{Oxidative Stress}; A --> C{Hydrolytic Stress (Acid/Base)}; A --> D{Photolytic Stress}; A --> E{Thermal Stress};
}
Caption: Primary degradation pathways of trans-Clomiphene HCl.
FAQ 2: How do I set up a reliable, stability-indicating HPLC method for analyzing trans-Clomiphene and its degradation products?
Answer: A robust, stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients, ensuring that the API peak is pure. The method must be validated according to ICH Q2(R1) guidelines. Several published methods and pharmacopeial procedures provide an excellent starting point.[1][7][]
Recommended Starting Protocol (Based on USP and Literature Methods):
This protocol is a composite of best practices and should be validated for your specific application.
-
Instrumentation:
-
HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA is highly recommended as it allows for peak purity analysis.
-
-
Chromatographic Conditions:
-
Column: C18 or C4 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C4 (L26 packing) is often cited in pharmacopeial methods for clomiphene.[1][2]
-
Mobile Phase: A mixture of Methanol, Water, and Triethylamine (55:45:0.3 v/v/v), with the pH adjusted to 2.5 using phosphoric acid.[2]
-
Rationale: The organic solvent (methanol) provides the primary elution strength. Water is the weak solvent. Triethylamine is a tailing inhibitor that masks active silanol sites on the silica-based column, improving the peak shape of the basic clomiphene molecule. Phosphoric acid is used to control the pH, ensuring consistent ionization of the analyte and any acidic/basic degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 233 nm is suitable for the main assay, while 290 nm can also be effective, particularly for related compounds.[1] A PDA detector scanning from 200-400 nm is ideal.
-
Column Temperature: 25 °C.
-
Injection Volume: 50 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL for a stock solution, diluted to 50 µg/mL for analysis).
-
Causality: Dissolving the sample in the mobile phase is critical to prevent peak distortion or splitting that can occur due to solvent mismatch between the injection solvent and the mobile phase.
-
-
Method Validation (Self-Validating System):
-
Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that all degradation product peaks are resolved from the main trans-Clomiphene peak (Resolution > 1.5). Use a PDA detector to check for peak purity.
-
Linearity, Accuracy, Precision: Validate these parameters as per ICH Q2(R1) guidelines across a suitable concentration range.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
}
Caption: Experimental workflow for stability-indicating HPLC analysis.
FAQ 3: I'm seeing significant peak tailing for the main trans-Clomiphene peak. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like trans-Clomiphene on silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated amine group of clomiphene and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the column's stationary phase.
Troubleshooting Steps:
-
Check Mobile Phase pH:
-
Problem: If the mobile phase pH is too high (e.g., > 4), a significant portion of the surface silanols will be deprotonated and available for interaction.
-
Solution: Ensure the mobile phase pH is low, typically between 2.5 and 3.0. At this pH, the ionization of silanol groups is suppressed, minimizing the secondary interactions. The use of phosphoric acid is effective for this purpose.
-
-
Use a Tailing Inhibitor:
-
Problem: Even at low pH, some residual silanol activity can persist.
-
Solution: Incorporate a small amount of a basic amine, like triethylamine (TEA), into your mobile phase (e.g., 0.1-0.3%). TEA is a stronger base than clomiphene and will preferentially interact with the active silanol sites, effectively "masking" them from the analyte and resulting in a more symmetrical peak shape.
-
-
Consider the Column Type:
-
Problem: Older, "Type A" silica columns have a higher concentration of acidic silanols.
-
Solution: Use a modern, high-purity, "Type B" silica column, which has fewer metal impurities and more effectively end-capped silanol groups. If tailing persists, a column with a different stationary phase or one specifically designed for basic compounds may be required.
-
-
Lower the Analyte Concentration:
-
Problem: Overloading the column can saturate the primary reversed-phase binding sites, forcing more analyte to interact with the secondary silanol sites, which exacerbates tailing.
-
Solution: Try injecting a more dilute sample to see if the peak shape improves. If it does, column overloading is a contributing factor.
-
FAQ 4: I performed an oxidative stress study with H₂O₂ and see a new major peak. How can I confirm if it is the N-Oxide derivative?
Answer: The formation of trans-Clomiphene N-Oxide is the most probable outcome of oxidative stress. Confirmation requires structural elucidation, for which Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.
Confirmation Workflow:
-
LC-MS Analysis: Analyze the stressed sample using an LC-MS system, preferably with a high-resolution mass spectrometer (like Q-TOF or Orbitrap) for accurate mass measurement.
-
Look for the Expected Mass:
-
trans-Clomiphene has a monoisotopic mass corresponding to the protonated molecule [M+H]⁺.
-
The N-Oxide derivative will have a mass increase of 16 Da (due to the addition of one oxygen atom). Search your mass spectrum for an ion that is exactly 16 Da higher than the parent drug.
-
-
Fragment Analysis (MS/MS):
-
Perform MS/MS fragmentation on both the parent trans-Clomiphene peak and the suspected N-Oxide peak.
-
Rationale: The fragmentation pattern can provide definitive structural information. The N-Oxide will often show a characteristic neutral loss of 16 or 17 Da (loss of -O or -OH) upon fragmentation, which would be absent in the parent drug's spectrum. Many other fragments arising from the core structure should be common to both spectra, confirming the relationship between the two molecules.[3][9]
-
-
Use a Reference Standard:
-
The most definitive confirmation is to analyze a certified reference standard of trans-Clomiphene N-Oxide. If the retention time and mass spectrum of your unknown peak match the reference standard under identical conditions, the identity is confirmed.
-
References
-
Khan, Z., Yaseen, M., Ali, I., et al. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. Asian Journal of Chemical Sciences, 13(5), 28-44. Available at: [Link]
-
Khan, Z., et al. (2023). Forced degradation and stability indicating studies for Clomifene Citrate Tablet. AWS. Available at: [Link]
- Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for determination of stability of drugs. TrAC Trends in Analytical Chemistry, 21(3), 222-231.
-
Annaji, M., Mita, N., Poudel, I., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech, 24(1), 48. Available at: [Link]
-
Ritch, M. S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-3441. Available at: [Link]
-
Annaji, M., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech. Available at: [Link]
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
de la Torre, X., et al. (2007). Study of Clomiphene metabolism by LC/MS/MS. Recent advances in doping analysis (15). Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
Pharmaffiliates. (n.d.). Clomifene-impurities. Available at: [Link]
- Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(6).
- United States Pharmacopeia. (n.d.). Clomiphene Citrate Tablets Monograph. (Note: Specific version details, e.g., USP43-NF38, would be cited in a formal setting).
-
Patel, F. P., & Dedania, Z. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. International Journal of Pharmaceutical Quality Assurance, 15(4), 2405-12. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- Gauthier, J., et al. (2012). Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Human Molecular Genetics, 21(4), 872-882.
-
M. K., P., & R., N. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 11-18. Available at: [Link]
Sources
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- 2. journalajocs.com [journalajocs.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
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- 6. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation [wisdomlib.org]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Addressing Batch-to-Batch Variability of trans-Clomiphene Hydrochloride
<
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trans-Clomiphene Hydrochloride. This guide is designed to provide in-depth, practical solutions to the common challenge of batch-to-batch variability. By understanding the root causes and implementing robust analytical strategies, you can ensure the consistency and reliability of your experimental outcomes.
Introduction: The Challenge of Isomeric Purity and Consistency
Clomiphene citrate is a well-known selective estrogen receptor modulator (SERM) that exists as a mixture of two geometric isomers: enclomiphene (trans-clomiphene) and zuclomiphene (cis-clomiphene).[1] These isomers possess distinct pharmacological profiles; the trans-isomer, enclomiphene, is considered the more active component for its intended therapeutic effects, exhibiting antagonistic properties at the estrogen receptor.[2][3] Conversely, the cis-isomer, zuclomiphene, has weaker estrogenic activity and a significantly longer half-life.[2]
The precise ratio of these isomers is a critical quality attribute (CQA) that can significantly impact the drug's efficacy and side-effect profile.[4][5] Batch-to-batch variability in the isomeric ratio, as well as in the impurity profile, can arise from inconsistencies in the synthesis, purification, and handling of the active pharmaceutical ingredient (API).[6][7][8] This guide will provide a structured approach to identifying, quantifying, and mitigating these variabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in trans-Clomiphene Hydrochloride?
A1: Batch-to-batch variability can stem from several stages of the manufacturing process.[9] Key sources include:
-
Synthesis and Purification: The chemical synthesis of clomiphene produces a mixture of cis and trans isomers.[10][11] The efficiency of the subsequent purification steps to isolate the trans-isomer can vary, leading to different isomeric ratios in the final product.[12]
-
Raw Material Quality: Variations in the quality of starting materials and reagents can introduce impurities or affect the stereoselectivity of the reactions.[13]
-
Process Parameters: Slight deviations in reaction conditions such as temperature, pressure, and reaction time can influence the final isomeric composition and impurity profile.[6]
-
Handling and Storage: trans-Clomiphene Hydrochloride can be sensitive to light and moisture.[14] Improper storage conditions can lead to degradation or isomerization, altering the product's composition over time.[15][16]
Q2: How does the isomeric ratio affect experimental results?
A2: The differing pharmacological activities of the cis and trans isomers mean that a variable ratio can lead to inconsistent biological effects.[17] Enclomiphene is a more potent estrogen antagonist, while zuclomiphene has partial agonist activity.[2] Therefore, a batch with a higher proportion of zuclomiphene may exhibit a different efficacy and safety profile than a batch with a higher proportion of enclomiphene.[3] This variability can compromise the reproducibility of both preclinical and clinical studies.
Q3: What are the common impurities found in trans-Clomiphene Hydrochloride?
A3: Besides the cis-isomer (zuclomiphene), other potential impurities can be present. These can include starting materials, by-products from the synthesis, and degradation products.[18] Common impurities that have been identified include Clomiphene N-Oxide and Desethylclomiphene.[18][19] A comprehensive impurity profile is essential for ensuring the safety and quality of the drug substance.[20]
Troubleshooting Guide
This section provides a systematic approach to investigating and resolving issues related to batch-to-batch variability.
Issue 1: Inconsistent Analytical Results for Isomeric Ratio
Symptoms:
-
High variability in the percentage of trans-clomiphene and cis-clomiphene between different batches when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Failure to meet the specified isomeric ratio (e.g., the United States Pharmacopeia specifies that clomiphene preparations must contain between 30% and 50% zuclomiphene).[1]
Root Cause Analysis and Solutions:
Detailed Troubleshooting Steps:
-
Verify Analytical Method:
-
Method Validation: Ensure your HPLC method is fully validated for the separation and quantification of clomiphene isomers.[21][22][23] This includes specificity, linearity, accuracy, precision, and robustness.
-
Column Performance: Use a suitable stationary phase, such as a C18 column, and optimize the mobile phase to achieve baseline separation of the isomers.[24][25]
-
Reference Standards: Employ certified reference standards for both trans- and cis-clomiphene for accurate peak identification and quantification.
-
-
Standardize Sample Preparation:
-
Investigate Manufacturing Process:
-
If analytical and sample preparation errors are ruled out, the variability is likely inherent to the batches themselves.[27] Request the Batch Manufacturing Records (BMRs) and Certificates of Analysis (CofA) from the supplier.[27]
-
Review the synthesis and purification steps for any documented deviations in process parameters.[10][11]
-
Issue 2: Presence of Unexpected Peaks in Chromatograms
Symptoms:
-
Appearance of unknown peaks in the HPLC or LC-MS chromatograms that are not attributable to trans- or cis-clomiphene.
-
Total impurity levels exceeding the specified limits.
Root Cause Analysis and Solutions:
Detailed Troubleshooting Steps:
-
Identify the Impurity:
-
Mass Spectrometry: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak.[28][29] This information is crucial for tentative identification.
-
Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to see if the impurity peak increases under specific stress conditions. This can help identify it as a degradation product.
-
-
Trace the Source:
-
Review Synthesis Route: Examine the synthetic pathway of clomiphene to identify potential by-products or unreacted starting materials that could correspond to the observed impurity.[30]
-
Supplier Communication: Contact the supplier and provide them with your analytical data. They may have information on the impurity profile of that specific batch.
-
Recommended Analytical Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a starting point for the separation of trans- and cis-clomiphene. Method optimization will be required based on your specific instrumentation and column.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (adjust ratio for optimal separation)[23] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm[23] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard stock solution of trans-Clomiphene Hydrochloride reference standard in the mobile phase.
-
Prepare sample solutions of each batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for trans- and cis-clomiphene based on the retention times of the reference standards.
-
Calculate the percentage of each isomer using the peak areas.
Protocol 2: Spectroscopic Identity and Purity Check
UV-Visible spectrophotometry can be used as a quick identity and purity check.
| Parameter | Condition |
| Solvent | Acetonitrile[26] |
| Wavelength Scan | 200-400 nm |
| Absorbance Maxima | Approximately 234 nm and 290 nm[26] |
Procedure:
-
Prepare solutions of known concentration for each batch in acetonitrile.
-
Record the UV spectrum from 200-400 nm.
-
Compare the spectral profile and absorbance values at the maxima. Significant deviations may indicate the presence of impurities or an altered isomeric ratio.[31][32]
Ensuring Consistency: A Holistic Approach
Addressing batch-to-batch variability requires a multi-faceted strategy that extends beyond analytical testing.[13][33]
-
Supplier Qualification: Work with reputable suppliers who can provide comprehensive Certificates of Analysis and are transparent about their manufacturing processes.[9]
-
In-house Quality Control: Implement a robust incoming quality control program to test each new batch of trans-Clomiphene Hydrochloride before it is used in critical experiments.[33]
-
Stability Program: For long-term studies, establish a stability testing program to monitor the isomeric ratio and impurity profile of your stored material over time.
-
Adherence to GMP: Good Manufacturing Practices (GMP) are essential for ensuring batch consistency.[34][35] While your lab may not operate under GMP, understanding these principles can inform your own quality management systems.[36]
By implementing these troubleshooting guides, analytical protocols, and quality management principles, you can effectively mitigate the risks associated with batch-to-batch variability of trans-Clomiphene Hydrochloride, leading to more reliable and reproducible research.
References
-
Riemer, T., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-3441. [Link]
-
Baustian, C. L., et al. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 237-246. [Link]
-
Al-Faifi, S. S., et al. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 147-154. [Link]
-
Leucine. (n.d.). Batch Manufacturing Record Guidelines in the Pharmaceutical Industry. Retrieved from [Link]
-
Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296-299. [Link]
-
Paulus, F., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes, 7(8), 509. [Link]
-
Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. The University of Manchester Research Explorer. [Link]
-
Pharmout. (n.d.). Achieving Consistency in Pharmaceutical Manufacturing: Best Practices. Retrieved from [Link]
-
ECA Academy. (2025). New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. Retrieved from [Link]
-
Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A, 298(1), 172-174. [Link]
-
Nordström, J., et al. (2012). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Clomifene-impurities. Retrieved from [Link]
- Wiehle, R. D., et al. (2018). Clomiphene synthesis using a single solvent. U.S.
-
Clark, J. H., & Markaverich, B. M. (1981). Agonistic and Antagonistic Effects of Clomiphene Citrate and Its Isomers. Pharmacology of Estrogens, 8, 11-23. [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
-
Wiehle, R. D., et al. (2018). Clomiphene synthesis using a single solvent. Justia Patents. [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]
-
Scott, C. (2014). Understanding and Controlling Sources of Process Variation: Risks to Achieving Product Critical Quality Attributes. BioProcess International. [Link]
-
Pharmaffiliates. (n.d.). Clomiphene and its Impurities. Retrieved from [Link]
-
Hassan, W. S., & Hosny, M. M. (2008). Spectrophotometric and Conductometric Determination of Clomiphene Citrate and Nefazodone HCl. Semantic Scholar. [Link]
-
DiPietro, D. L., et al. (1969). Effect of cis and trans isomers of clomiphene citrate on uterine hexokinase activity. Endocrinology, 84(6), 1404-1408. [Link]
-
My Pharma Site. (2025). Improving Batch Consistency Through Manufacturing Automation. Retrieved from [Link]
-
Veeprho. (n.d.). Clomifene EP Impurity A. Retrieved from [Link]
-
Shang, Y., et al. (2014). Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Mayo Clinic. (2025). Clomiphene (oral route). Retrieved from [Link]
-
Fontenot, G. K., et al. (2016). Differential effects of isomers of clomiphene citrate on reproductive tissues in male mice. BJU International, 117(2), 344-350. [Link]
-
Adki, K. M., et al. (2022). Mass Spectrometric Analysis of Clomiphene Citrate-induced Changes in the Secretome Profile of PAX8-positive Human Fallopian Tube Secretory Epithelial Cells and Identification of Biomarkers Relevant to Reproduction and Pregnancy. National Institutes of Health. [Link]
-
Ross, M. S., & Judelman, H. (1984). Separation of E-isomers and Z-isomers of clomiphene citrate by high-performance liquid-chromatography using methenamine as mobile phase modifier. FIU Discovery. [Link]
-
Hassan, W. S., & Hosny, M. M. (2008). Spectrophotometric and Conductometric Determination of Clomiphene Citrate and Nefazodone HCl. ResearchGate. [Link]
-
Sereepapong, W., et al. (2000). The effect of clomiphene citrate isomers on human granulosa-lutein cells in culture. European Journal of Obstetrics & Gynecology and Reproductive Biology, 91(2), 171-175. [Link]
- G., G., et al. (2016). Process for the preparation of Clomiphene. U.S.
-
Patel, D. J., et al. (2024). Development and Validation of UV Spectroscopic Methods for Simultaneous Estimation of Clomiphene Citrate and Melatonin in Marketed Formulation. ResearchGate. [Link]
-
Vaddempudi, V., et al. (2013). Development And Validation Of Zero Order Spectrophotometric Method For Estimation Of Clomiphene Citrate In Bulk And Tablet Dosage Form. International Journal of PharmTech Research, 5(1), 27-30. [Link]
-
Riemer, T., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]
-
Patel, J., et al. (2021). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Impactfactor.org. [Link]
- G., G., et al. (2016). Stable solid form of trans-Clomiphene citrate.
-
Wikipedia. (n.d.). Clomifene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clomiphene. PubChem Compound Database. Retrieved from [Link]
-
MP Biomedicals. (2017). Safety Data Sheet - Clomiphene Citrate Salt. [Link]
-
Pharma Source Direct. (n.d.). Safety Data Sheet - Clomiphene Citrate. [Link]
Sources
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- 14. trans-Clomiphene Citrate CAS#: 7599-79-3 [m.chemicalbook.com]
- 15. Clomiphene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
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- 22. Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. japsonline.com [japsonline.com]
- 25. Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Batch Manufacturing Records 2025 Guidelines in Pharma Industry [leucine.io]
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Technical Support Center: Resolving Peak Tailing in trans-Clomiphene HPLC Analysis
<
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of trans-clomiphene. As a tertiary amine, clomiphene is prone to strong interactions with stationary phases, often leading to asymmetrical peaks that compromise quantification and resolution. This document provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my trans-clomiphene peak tailing? I'm using a standard C18 column.
Peak tailing for basic compounds like clomiphene on standard silica-based C18 columns is most often caused by secondary interactions with residual silanol groups (Si-OH) on the silica surface.[1][2][3]
-
Mechanism of Interaction: During the manufacturing of HPLC columns, bulky C18 chains are bonded to the silica surface. However, due to steric hindrance, not all underlying silanol groups can be covered.[3][4][5] These accessible silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3.[6] Trans-clomiphene, being a basic compound, will be protonated (positively charged) in acidic mobile phases. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups.[1][2] This secondary interaction, in addition to the primary reversed-phase interaction, results in a portion of the analyte molecules being retained longer, causing a "tail" on the peak.[1]
-
Visualizing the Problem: The ideal chromatographic peak is a Gaussian distribution, reflecting a single, uniform interaction between the analyte and the stationary phase. When secondary interactions occur, the peak shape becomes distorted. The United States Pharmacopeia (USP) quantifies this with the tailing factor (T), where a value of 1 is perfectly symmetrical. A tailing factor greater than 1 indicates peak tailing, with many methods requiring a T value of less than 2.[7]
Troubleshooting Guides: A Step-by-Step Approach
If you are experiencing peak tailing with trans-clomiphene, follow this logical troubleshooting workflow. Start with the simplest and most common solutions before moving to more complex method modifications.
Workflow: Diagnosing and Resolving Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Level 1: Mobile Phase Optimization
Q2: How does adjusting the mobile phase pH help, and what is the optimal range?
Adjusting the mobile phase pH is the most effective first step to mitigate tailing.[8][9] The goal is to suppress the ionization of the residual silanol groups.
-
Causality: Silanol groups have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to a value of 3 or below, you ensure the silanol groups remain in their neutral, protonated state (Si-OH).[1] This prevents the strong ionic interaction with the protonated clomiphene molecule, significantly improving peak shape.[10]
-
Protocol:
-
Prepare a buffered mobile phase: Do not use unbuffered acid. A buffer provides consistent pH and reproducible results. A phosphate or formate buffer is common.
-
Target pH: Adjust the pH of the aqueous portion of your mobile phase to 2.5 - 3.0 using an acid like phosphoric acid or trifluoroacetic acid (TFA).[11][12] The USP method for Clomiphene Citrate specifies a mobile phase of Methanol, water, and triethylamine adjusted to pH 2.5 with phosphoric acid.[12][13]
-
Verify pH: Always measure the pH of the aqueous component before mixing with the organic solvent.[14]
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization, minimizing secondary interactions.[1] |
| Buffer | Phosphate, Formate | Maintains stable pH for reproducible retention times. |
| Acid Modifier | Phosphoric Acid, TFA | Effectively lowers and maintains the desired pH.[11][12] |
Q3: My peak is still tailing slightly at low pH. What's the next step?
If lowering the pH is insufficient, adding a small amount of a "competing base" like triethylamine (TEA) to the mobile phase can further improve peak shape.[14][15]
-
Causality: TEA is a small, basic amine that will also be protonated in the acidic mobile phase. It acts as a sacrificial agent, preferentially interacting with any remaining active silanol sites.[15] This effectively shields the clomiphene molecules from these secondary interaction sites, allowing them to elute more symmetrically.
-
Protocol:
-
Start with a low concentration of TEA in your mobile phase, typically 0.1% to 0.5% (v/v) .[11]
-
The USP assay method for Clomiphene Citrate suggests a mobile phase containing 0.3% TEA.[11][12]
-
Add the TEA to the aqueous portion of the mobile phase before pH adjustment and final mixing.
-
Be aware that TEA can sometimes suppress ionization in mass spectrometry detectors. If using LC-MS, this approach may require optimization.
-
Level 2: Column & Advanced Methodologies
Q4: I've optimized the mobile phase, but the peak symmetry is still not ideal. Should I change my column?
Yes. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical target. Using a modern, high-performance column with advanced surface chemistry can provide a superior solution.[15]
-
Expertise & Causality: The best choice is a column that has been end-capped . End-capping is a chemical process where the manufacturer reacts the residual silanol groups with a small silylating agent, like trimethylsilyl (TMS) groups.[16][17] This process chemically blocks the silanols, making them unavailable for interaction with basic analytes like clomiphene.[3][4][17] Many modern columns are "double end-capped" for even more thorough deactivation.[16]
-
Recommendation:
-
Switch to a high-purity, silica-based C18 or C8 column that is specifically designated as "end-capped" or "base-deactivated" .
-
Columns with positively charged surface modifications can also yield excellent peak shapes for basic compounds by creating a slight electrostatic repulsion, pushing the basic analyte away from the surface and minimizing interactions.[18]
-
Diagram: The Effect of End-Capping
Caption: End-capping blocks residual silanols, preventing peak tailing.
Q5: Are there other advanced techniques if peak tailing persists?
For particularly challenging separations, ion-pairing chromatography can be employed. This technique introduces a reagent to the mobile phase that interacts with the analyte to form a neutral complex.
-
Causality: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[19][20] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a negatively charged surface.[19] The positively charged clomiphene then forms a neutral ion-pair with the sulfonate head group, which is then retained by the standard reversed-phase mechanism. This masks the charge of the analyte and eliminates interactions with residual silanols.
-
Protocol Considerations:
-
Reagent Selection: For basic analytes like clomiphene, an anionic ion-pairing reagent like an alkyl sulfonate is used.[21][22]
-
Concentration: Typical concentrations are low, around 5 mM.[23]
-
Equilibration: Columns require significantly longer equilibration times when using ion-pairing reagents to ensure the stationary phase surface is saturated.[19]
-
Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pair chromatography, as the reagents can be difficult to wash out completely.
-
Summary of Troubleshooting Strategies
| Strategy | Principle of Action | Key Benefit | Considerations |
| Lower Mobile Phase pH | Suppresses ionization of silanol groups. | Simple, highly effective for improving peak shape. | Must use a buffer; ideal pH is 2.5-3.0.[8][9] |
| Add Competing Base (TEA) | Shields active silanol sites from the analyte. | Complements low pH approach to further reduce tailing. | Start with low concentrations (0.1-0.5%); may affect MS sensitivity.[14][15] |
| Use an End-Capped Column | Chemically deactivates residual silanol groups. | Provides a robust, long-term solution for analyzing basic compounds. | The most reliable solution for persistent tailing.[4][16][17] |
| Use Ion-Pairing Reagents | Forms a neutral complex with the analyte, masking its charge. | Powerful technique for controlling retention and improving shape. | Requires long equilibration and a dedicated column.[19][20] |
By systematically applying these principles, from simple mobile phase adjustments to advanced column selection, you can effectively resolve peak tailing issues in your trans-clomiphene HPLC analysis, leading to more accurate, reproducible, and reliable results.
References
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Chrom Tech, Inc. (2023). What Is Endcapping in HPLC Columns. [Link]
-
Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]
-
Stoll, D. R. (2021). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]
-
Dolan, J. (2023). Silica Purity #2 – Silanols. Separation Science. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Chemistry For Everyone. (2023). Why Is End-Capping Used In Liquid Chromatography? YouTube. [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Al-hamidi, H., et al. (2016). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. PMC - NIH. [Link]
-
LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Dolan, J. (n.d.). End-capping. Separation Science. [Link]
-
Reversed Phase HPLC 26 - Bases and Silanol Groups. (2016). YouTube. [Link]
-
Welch Materials. (2024). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Mason Technology. (2021). Ion-Pairing Agents | HPLC. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
ResearchGate. (2014). Development and Validation of RP-HPLC method for estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
ResearchGate. (2007). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
USP. (n.d.). USP Monographs: Clomiphene Citrate. [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. [Link]
-
Impact Factor. (n.d.). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. [Link]
-
Trungtamthuoc.com. (2025). Clomiphene Citrate USP 2025. [Link]
-
US Pharmacopeia (USP). (2021). General Chapter <621> Chromatography. [Link]
-
Ayurlog. (2024). Stability Indicating RP-HPLC Method for Clomiphene Citrate Estimation. [Link]
-
USP. (2025). Clomiphene Citrate - Definition, Identification, Assay. [Link]
-
GERPAC. (n.d.). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. [Link]
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Technical Support Center: Managing Off-Target Effects of Enclomiphene in Research Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing enclomiphene in experimental models. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and managing the off-target effects of this selective estrogen receptor modulator (SERM). Our goal is to enhance the precision and reproducibility of your research by explaining the causality behind experimental observations and providing robust troubleshooting protocols.
Part 1: Foundational Understanding & Core FAQs
This section addresses the fundamental mechanisms of enclomiphene and the critical distinctions necessary for designing well-controlled experiments.
FAQ 1: What is the fundamental difference between enclomiphene and clomiphene citrate in a research context?
Answer: This is a critical starting point for any researcher. Clomiphene citrate is a racemic mixture of two distinct stereoisomers: enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer).[1][2][3] While both are classified as SERMs, their pharmacological profiles differ significantly:
-
Enclomiphene: Primarily acts as an estrogen receptor (ER) antagonist , especially at the hypothalamus and pituitary gland.[4][5] This antagonism blocks the negative feedback loop of estrogen, leading to an increase in Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[1][2][6] This is its primary on-target effect for stimulating endogenous testosterone production.
-
Zuclomiphene: Acts as a weak estrogen receptor agonist and has a much longer half-life than enclomiphene.[2][4][7] Its estrogenic activity can confound experimental results by opposing the intended antagonist effects of enclomiphene and is responsible for many of the side effects associated with clomiphene citrate, such as mood changes and gynecomastia.[4][8][9]
For research purposes, using purified enclomiphene is intended to isolate the effects of ER antagonism on the hypothalamic-pituitary-gonadal (HPG) axis. However, assuming it is a pure antagonist in all tissues is a common pitfall that can lead to misinterpretation of data.
FAQ 2: How does enclomiphene's mechanism lead to both on-target and potential off-target effects?
Answer: Enclomiphene's action is rooted in its interaction with estrogen receptors, which are widely distributed throughout the body. The distinction between "on-target" and "off-target" depends on the research question.
-
On-Target Effect (HPG Axis): In the context of treating secondary hypogonadism, the on-target effect is the ER antagonism in the pituitary. This disrupts estrogen's negative feedback, increases gonadotropin secretion, and stimulates testicular testosterone production.[5]
-
Off-Target Effects (Peripheral Tissues): Off-target effects arise because enclomiphene interacts with estrogen receptors in tissues outside the HPG axis, such as bone, liver, and the cardiovascular system. In these tissues, it may not act as a pure antagonist and can exhibit partial agonist activity. Furthermore, some effects may be entirely independent of the estrogen receptor.[10] Understanding this tissue-specific activity is crucial for accurate data interpretation.
Below is a diagram illustrating the primary signaling pathway and where off-target effects can diverge.
Caption: On-target vs. Off-target pathways of enclomiphene.
Part 2: Troubleshooting Guide for Specific Off-Target Effects
This section provides structured, question-and-answer troubleshooting for common experimental issues.
Area 1: Metabolic System
FAQ 3: My lipid panel results are unexpected in animal models treated with enclomiphene. Why is this happening?
Answer: This is a documented off-target effect. While enclomiphene has been reported to have minimal impact on some lipid markers, it can interfere directly with cholesterol synthesis.[1][11] Specifically, prolonged therapy with clomiphene citrate (of which enclomiphene is the major component) has been shown to elevate serum levels of desmosterol .[12] This suggests an inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24), the final step in the cholesterol biosynthesis pathway.
This is a direct molecular effect on hepatocytes, independent of the HPG axis. Therefore, you are likely observing a true off-target pharmacological effect.
FAQ 4: How can I experimentally differentiate between HPG-axis mediated hormonal changes and direct off-target metabolic effects of enclomiphene on the liver?
Answer: This requires a carefully designed control experiment to isolate the variables. A gonadectomy (GDX) model is the gold standard for this purpose. The GDX model removes the influence of the gonads, thereby eliminating the on-target effect (testosterone production) and allowing you to observe the direct effects of enclomiphene on peripheral tissues like the liver.
-
Model & Groups:
-
Use adult male rodents (e.g., Sprague-Dawley rats).
-
Group 1 (SHAM): Sham surgery + Vehicle.
-
Group 2 (SHAM + Enc): Sham surgery + Enclomiphene.
-
Group 3 (GDX): Gonadectomy + Vehicle.
-
Group 4 (GDX + Enc): Gonadectomy + Enclomiphene.
-
Rationale: This 2x2 factorial design allows you to isolate the effect of enclomiphene in both hormonally intact and deficient animals.
-
-
Procedure:
-
Perform sham or bilateral orchidectomy surgeries. Allow for a 2-week post-operative recovery period to ensure baseline hormone levels are depleted in GDX animals.
-
Administer enclomiphene or vehicle daily (e.g., via oral gavage) for a predetermined study duration (e.g., 4-6 weeks).
-
At the study endpoint, collect terminal blood samples via cardiac puncture and harvest liver tissue.
-
-
Analysis & Interpretation:
-
Hormone Analysis: Use ELISA or LC-MS/MS to confirm testosterone levels are elevated in Group 2 but remain low in Groups 3 and 4.
-
Metabolic Panel: Analyze serum for Total Cholesterol, LDL, HDL, Triglycerides, and importantly, Desmosterol .
-
Hepatic Gene Expression: Perform qPCR or RNA-seq on liver tissue to analyze genes involved in cholesterol synthesis (e.g., HMGCR, SREBF2, DHCR24).
-
-
Interpreting the Results:
| Metric | Expected Outcome if Effect is... | Rationale |
| Desmosterol | Elevated in Group 2 and Group 4 | This indicates the effect is independent of the gonads and is a direct action on the liver. |
| HDL/LDL Changes | Changes seen in Group 2 but not (or differently) in Group 4 | This suggests the lipid changes are secondary to the altered hormonal milieu (i.e., mediated by testosterone/estrogen). |
| DHCR24 mRNA | Downregulated in Group 2 and Group 4 | Confirms at a molecular level that enclomiphene is directly targeting the cholesterol synthesis pathway in the liver. |
Area 2: Skeletal System
FAQ 5: I'm observing unexpected changes in bone mineral density (BMD) markers in my enclomiphene-treated models. What is the potential mechanism?
Answer: This is a classic example of the tissue-specific agonist/antagonist activity of a SERM. While enclomiphene is an antagonist in the pituitary, it may exert weak estrogen agonist effects in bone tissue. Estrogen is crucial for maintaining bone homeostasis by suppressing osteoclast activity. Therefore, an estrogen-like effect in bone could potentially preserve or even increase BMD. This effect would be considered "off-target" relative to its purpose in raising testosterone. Further research is needed to fully characterize these effects.[1][8][13]
This workflow provides a multi-tiered approach to characterizing the skeletal effects of enclomiphene.
Caption: Workflow for assessing enclomiphene's effects on bone.
Area 3: Systemic & Estrogenic Effects
FAQ 6: I'm observing mild estrogenic responses in my model despite using an "estrogen antagonist." How do I design an experiment to confirm this is a direct, ER-mediated off-target effect?
Answer: This is an excellent question that probes the core of SERM pharmacology. The most definitive way to prove an observed effect is mediated by the estrogen receptor is to see if it can be blocked by a pure ER antagonist that has no known agonist activity, such as Fulvestrant (ICI 182,780). This is a competitive antagonist that also promotes ER degradation.
-
Model & Groups:
-
Use a model that displays a clear, quantifiable estrogenic response (e.g., uterine weight gain in ovariectomized female rats).
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): Estradiol (E2).
-
Group 3 (Test): Enclomiphene only.
-
Group 4 (Rescue): Enclomiphene + Fulvestrant.
-
Group 5 (Antagonist Control): Fulvestrant only.
-
-
Procedure:
-
Acclimate ovariectomized animals.
-
Administer compounds for a short duration (e.g., 3-7 days). Fulvestrant is typically given via subcutaneous injection, while enclomiphene can be given orally.
-
At the endpoint, carefully dissect and weigh the uterus (wet weight).
-
-
Analysis & Interpretation:
-
Expected Results for Confirmation: You would expect to see a slight but significant increase in uterine weight in Group 3 compared to Group 1 . Crucially, if the effect is ER-mediated, the uterine weight in Group 4 should be significantly reduced compared to Group 3 and should be similar to the control groups (Group 1 and Group 5).
-
References
-
Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (n.d.). News-Medical.net. Retrieved from [Link]
-
A Deep Dive: The Science Behind Enclomiphene Therapy - Concierge MD. (2025, October 25). Concierge MD. Retrieved from [Link]
-
Rodriguez, K. M., Pastuszak, A. W., & Lipshultz, L. I. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. Expert Opinion on Pharmacotherapy, 17(11), 1561–1567. Retrieved from [Link]
-
Saffati, G., Kassab, J., Rendon, D. O., et al. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. Translational Andrology and Urology, 13(4), 636–643. Retrieved from [Link]
-
How Enclomiphene Works to Support Male Hormone Health. (2025, July 19). Hims. Retrieved from [Link]
-
Is Enclomiphene Safe? Side Effects and Risks of Enclomiphene. (2025, August 14). Good Health by Hims. Retrieved from [Link]
-
Enclomiphene: Benefits, Side Effects & How It Works. (2025, August 8). BodySpec. Retrieved from [Link]
-
Clomid vs. Enclomiphene: Essential Insights for Men's Hormonal Health. (2025, January 31). Rise Men's Health. Retrieved from [Link]
-
Enclomifene. (n.d.). In Wikipedia. Retrieved from [Link]
-
ENCLOMIPHENE CITRATE VS. CLOMIPHENE CITRATE FOR MEN: RISKS VERSUS REWARDS. (n.d.). Triumph Health. Retrieved from [Link]
-
Kassab, J., Saffati, G., Lipshultz, L., & Khera, M. (2024). (094) Safety and Efficacy of Enclomiphene Compared to Clomiphene for Hypogonadal Men. The Journal of Sexual Medicine, 21(Supplement_1). Retrieved from [Link]
-
What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modulator)? (2025, June 24). Maximus. Retrieved from [Link]
-
What are the side effects of enclomiphene? What to expect. (n.d.). Maximus Tribe. Retrieved from [Link]
-
Saffati, G., et al. (2024). MP47-02 ENCLOMIPHENE VS. CLOMIPHENE: SAFETY AND TESTOSTERONE LEVELS IN HYPOGONADAL MEN. Journal of Urology, 211(Supplement 5). Retrieved from [Link]
-
Does enclomiphene affect desmosterol levels? (2025, July 13). Dr.Oracle. Retrieved from [Link]
-
Katzenellenbogen, B. S., Miller, M. A., Mullick, A., & Katzenellenbogen, J. A. (1985). Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site. Journal of Steroid Biochemistry, 22(5), 565–574. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Purity Validation of trans-Clomiphene Hydrochloride
For researchers and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This is particularly true for compounds like trans-Clomiphene Hydrochloride, a specific geometric isomer with distinct pharmacological activity. Ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for valid scientific inquiry. This guide provides an in-depth comparison of analytical methodologies for validating the purity of trans-Clomiphene Hydrochloride, grounded in established pharmacopeial standards and advanced analytical techniques. We will delve into the "why" behind the "how," offering a framework for a robust, self-validating system of purity assessment.
The Criticality of Isomeric Purity: trans- vs. cis-Clomiphene
Clomiphene is synthesized as a mixture of two geometric isomers: the (E)-isomer, known as enclomiphene or trans-clomiphene, and the (Z)-isomer, known as zuclomiphene or cis-clomiphene. These are not interchangeable entities. Trans-clomiphene acts primarily as an estrogen receptor antagonist, which is the basis for its therapeutic applications.[1] Conversely, the cis-isomer exhibits more estrogenic (agonist) activity, which can lead to undesirable side effects and potentially counteract the therapeutic effect of the trans-isomer.[1] The United States Pharmacopeia (USP) specifies that clomiphene citrate preparations must contain between 30% and 50% of the (Z)-isomer, zuclomiphene.[1][2] For research focused on the specific effects of the trans-isomer, its separation and quantification from the cis-isomer are of paramount importance.
A Multi-Pronged Approach to Purity Validation
A comprehensive purity validation strategy for trans-Clomiphene Hydrochloride should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the compound's identity, strength, and purity. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and robustness.[3][4][5]
Workflow for Purity Validation of trans-Clomiphene Hydrochloride
Caption: A comprehensive workflow for validating the purity of trans-Clomiphene Hydrochloride.
Comparative Analysis of Key Analytical Techniques
| Technique | Primary Application for Purity | Strengths | Limitations | Typical Performance |
| HPLC-UV | Isomeric Purity (trans vs. cis), Assay, and Related Substances | Robust, reproducible, and widely available. Excellent for quantification. | May not resolve all co-eluting impurities. Requires reference standards for identification. | Linearity (R²) > 0.999, Precision (RSD) < 2.0%[6][7] |
| LC-MS | Identification of Unknown Impurities and Degradants | High sensitivity and specificity. Provides molecular weight information for impurity identification. | Quantification can be more complex than UV detection. Matrix effects can influence ionization. | Limits of detection in the pg/mL to ng/mL range.[8][9] |
| qNMR | Absolute Purity Determination (Assay) | Primary analytical method that does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. | Accuracy typically within ±1-2%. |
| GC-FID/MS | Residual Solvent Analysis | High sensitivity for volatile organic compounds. | Not suitable for non-volatile analytes. | Detection limits in the ppm range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity and Assay
Principle: This method separates the trans and cis isomers of clomiphene, as well as other related substances, based on their differential partitioning between a stationary phase and a mobile phase. UV detection is used for quantification.
Step-by-Step Methodology (adapted from USP monograph for Clomiphene Citrate): [10][11][12]
-
Mobile Phase Preparation: A mixture of methanol, water, and triethylamine (e.g., 55:45:0.3 v/v/v). Adjust the pH to 2.5 with phosphoric acid.[11][12] The triethylamine is a tailing inhibitor, improving peak shape for the amine-containing analytes.
-
Standard Solution Preparation: Accurately weigh and dissolve a USP Clomiphene Citrate RS (Reference Standard) in the mobile phase to a known concentration (e.g., 50 µg/mL).[11][12] A commercially available trans-Clomiphene Hydrochloride standard should be used for specific validation.[13][14]
-
Sample Solution Preparation: Accurately weigh and dissolve the trans-Clomiphene Hydrochloride sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic System:
-
System Suitability: Inject a solution containing both cis and trans isomers to ensure adequate resolution between the two peaks. The resolution should be not less than 1.5.[11]
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for the trans-isomer will be longer than the cis-isomer under typical reversed-phase conditions.
-
Calculation: Calculate the percentage of the trans-isomer and any impurities by comparing the peak areas in the sample chromatogram to the standard chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This allows for the determination of the molecular weights of unknown impurities, which is a critical step in their identification.
Step-by-Step Methodology:
-
Chromatographic Separation: Utilize an HPLC method similar to the one described above. However, the mobile phase must be compatible with the mass spectrometer (e.g., using formic acid instead of phosphoric acid).[17]
-
Mass Spectrometry:
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion for each impurity is determined. Fragmentation patterns (MS/MS) can be used to further elucidate the structure of the impurities. Common impurities include N-oxide, N-desethyl, and hydroxylated forms of clomiphene.[18][21][22]
Forced Degradation Studies for Stability-Indicating Method Validation
Principle: Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[15][16][23] This is a core requirement of ICH guidelines.[15][16]
Step-by-Step Methodology:
-
Stress Conditions: Expose the trans-Clomiphene Hydrochloride sample to a variety of stress conditions, including:
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main trans-clomiphene peak. Peak purity analysis using a diode array detector can further confirm the specificity of the method.
Workflow for Forced Degradation and Stability-Indicating Method Validation
Caption: Workflow for establishing a stability-indicating analytical method.
Conclusion
Validating the purity of trans-Clomiphene Hydrochloride is a multi-faceted process that requires a combination of orthogonal analytical techniques. A robust HPLC method is the cornerstone for determining isomeric purity and quantifying related substances. This should be complemented by LC-MS for the identification of unknown impurities and forced degradation studies to ensure the method is stability-indicating. For absolute quantification and definitive structural confirmation, qNMR is an invaluable tool. By employing this comprehensive approach, researchers can have a high degree of confidence in the quality of their starting material, which is essential for the integrity and reproducibility of their research.
References
-
Khan, Z., Yaseen, M., Ali, I., Yaseen, A., Abbasi, B. B. K., Ali, A., Mehmood, K., et al. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. Asian Journal of Chemical Sciences, 13(5), 28-44. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Zuclomiphene and Enclomiphene Isomers. BenchChem.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- United States Pharmacopeia. (2006).
-
Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A, 298(1), 172-174. [Link]
-
Daicel Pharma Standards. Clomiphene Impurities. [Link]
-
United States Pharmacopeia. USP Monographs: Clomiphene Citrate. [Link]
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comparative analysis of enclomiphene vs zuclomiphene in vitro
An In-Depth Comparative Analysis of Enclomiphene and Zuclomiphene In Vitro
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the in vitro performance of enclomiphene and zuclomiphene, the two stereoisomers of clomiphene citrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced molecular mechanisms, binding affinities, and functional outcomes that differentiate these two Selective Estrogen Receptor Modulators (SERMs). The experimental data and protocols herein are presented to ensure technical accuracy and provide a self-validating framework for laboratory investigation.
Introduction: Deconstructing Clomiphene Citrate
Clomiphene citrate has long been a staple in both clinical practice and research as a SERM. However, it is not a single molecular entity but a mixture of two geometric isomers: enclomiphene ((E)-isomer) and zuclomiphene ((Z)-isomer).[1][2][3] These isomers, while structurally similar, possess distinct and often opposing pharmacological properties.[3] Enclomiphene is generally characterized as an estrogen receptor antagonist, while zuclomiphene predominantly exhibits estrogenic (agonist) activity.[1][4][5][6]
Understanding the individual in vitro behavior of each isomer is paramount for researchers seeking to elucidate specific mechanisms of estrogen receptor signaling or to develop more targeted therapeutics. The presence of the estrogenic zuclomiphene can confound the anti-estrogenic effects of enclomiphene, making studies with the mixed compound difficult to interpret.[5] This guide dissects their individual actions through a comparative analysis of their molecular structure, receptor binding, and functional effects in established in vitro models.
Molecular Structure: The Significance of Geometric Isomerism
Enclomiphene and zuclomiphene are triphenylethylene derivatives that differ only in the spatial arrangement of their constituent groups around a central carbon-carbon double bond. This seemingly minor structural variance is the primary determinant of their distinct biological activities.
-
Enclomiphene ((E)-clomiphene): The trans-isomer, where the chloro-substituted phenyl ring and the phenoxy ring are on opposite sides of the double bond.[7]
-
Zuclomiphene ((Z)-clomiphene): The cis-isomer, where these groups are on the same side.[1][8]
This stereochemical difference fundamentally alters the overall shape of the molecule, which in turn dictates how it docks into the ligand-binding domain of the estrogen receptor (ER), leading to unique conformational changes in the receptor and subsequent differential recruitment of co-regulatory proteins.
Comparative In Vitro Functional Assays
Direct comparative studies in controlled in vitro systems are essential to isolate and characterize the distinct activities of enclomiphene and zuclomiphene.
Gonadotropin Secretion in Pituitary Cell Cultures
Pivotal work using primary ovine pituitary cell cultures has provided clear evidence of the isomers' divergent effects on gonadotropin secretion. [9][10][11]These experiments leverage the dual regulatory role of 17β-estradiol (E2) on the pituitary: augmenting the LH response to LHRH while inhibiting basal FSH secretion.
Key Experimental Findings:
-
Enclomiphene (10⁻⁶ M): Acted as a pure E2 antagonist. It blocked the E2-induced augmentation of LH response to LHRH and reversed the E2-mediated inhibition of FSH secretion. [10][11]By itself, it did not alter the LHRH response. [11]* Zuclomiphene (10⁻⁷–10⁻⁵ M): Exhibited a complex dual activity. It behaved as an E2 agonist regarding LH secretion, sensitizing the pituitary cells to LHRH. [10][11]Conversely, it acted as an E2 antagonist for FSH secretion, blocking the inhibitory effects of E2. [10][11] This discovery that zuclomiphene can be both an agonist and an antagonist in the same cell type, depending on the specific endpoint measured, is a critical insight for researchers. [11] Table 1: Summary of Effects on Ovine Pituitary Gonadotropin Secretion
Compound (Concentration) Effect on LH Secretion (in response to LHRH) Effect on Basal FSH Secretion Inferred Activity Enclomiphene (10⁻⁶ M) Blocked E₂-induced augmentation Blocked E₂-induced inhibition Estrogen Antagonist Zuclomiphene (10⁻⁷–10⁻⁵ M) Mimicked E₂ (sensitized cells to LHRH) Blocked E₂-induced inhibition Agonist (LH), Antagonist (FSH)
Experimental Protocol: Pituitary Cell Culture Gonadotropin Assay
-
Cell Preparation: Primary anterior pituitary cells are harvested from subjects (e.g., ovine) and dissociated enzymatically. Cells are plated in appropriate culture media and allowed to attach for 48-72 hours.
-
Pre-incubation: Culture medium is replaced with fresh, steroid-free medium containing the test compounds (Enclomiphene, Zuclomiphene, E₂, or vehicle control) and incubated for a set period (e.g., 24-48 hours) to assess effects on basal secretion and receptor priming.
-
Stimulation: For stimulated secretion studies, a bolus of LHRH (e.g., 10⁻⁹ M) is added to the wells for a short incubation period (e.g., 4 hours).
-
Hormone Quantification: The culture medium is collected from each well. The concentrations of LH and FSH are quantified using a validated method, such as a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Results are expressed as ng/mL of hormone secreted. Data are analyzed to determine agonist effects (stimulation of secretion) and antagonist effects (blockade of E₂ action).
Cell Proliferation in ER-Positive Cancer Cells
In vitro studies using ER-positive human breast cancer cell lines, such as MCF-7, are standard for evaluating the cytostatic or cytotoxic potential of SERMs.
Key Experimental Findings:
-
Low-Dose, Estrogen-Reversible Effects: At lower concentrations (0.25-1.0 µM), the growth-inhibitory effects of enclomiphene and its analogs were reversible by the addition of estradiol. [12][13]In this dose range, the anti-proliferative potency correlated with the compound's relative binding affinity for the nuclear estrogen receptor (RE). [12][13]* High-Dose, Estrogen-Irreversible Effects: At higher concentrations (>2.5 µM), the growth inhibition became partially or wholly irreversible by estradiol, suggesting a mechanism that may not solely involve the ER. [12][13]In this range, the relative potencies shifted, and zuclomiphene became the most active anti-proliferative agent . [12][13]This high-dose activity showed some correlation with binding to a secondary site, the microsomal antiestrogen-binding site (AEBS), rather than the ER. [12][13] This demonstrates that the cellular context and dosage are critical variables. While enclomiphene's primary mechanism appears to be ER-dependent antagonism, zuclomiphene may possess potent, ER-independent cytotoxic effects at higher concentrations.
Table 2: Summary of Effects on MCF-7 Cell Proliferation
| Dose Range | Reversibility by Estradiol | Primary Correlate of Activity | Relative Potency |
|---|---|---|---|
| Low (0.25-1.0 µM) | Reversible | Estrogen Receptor (ER) Affinity | Enclomiphene > Zuclomiphene |
| High (>2.5 µM) | Irreversible | Antiestrogen-Binding Site (AEBS) Affinity | Zuclomiphene > Enclomiphene |
(Data synthesized from Rorke & Katzenellenbogen, 1983) [12][13]
Conclusion: A Tale of Two Isomers
The in vitro evidence presents a clear distinction between enclomiphene and zuclomiphene.
-
Enclomiphene is a consistent estrogen receptor antagonist . Its in vitro actions, particularly in pituitary cell models, align with its known ability to disrupt estrogen's negative feedback on the HPG axis, making it a valuable tool for studying gonadotropin regulation.
-
Zuclomiphene is a more complex agent, acting as an estrogen receptor agonist for some endpoints (LH secretion) and an antagonist for others (FSH secretion). Furthermore, at high concentrations, it exhibits potent, ER-independent anti-proliferative effects.
For researchers, the key takeaway is the necessity of using isolated isomers to achieve interpretable results. The estrogenic and potentially cytotoxic effects of zuclomiphene can significantly mask or alter the purely antagonistic actions of enclomiphene when studied as a mixture. This comparative guide underscores that enclomiphene and zuclomiphene should not be viewed as interchangeable but as distinct pharmacological tools with unique applications in the study of estrogen receptor biology.
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trans-Clomiphene Hydrochloride vs clomiphene citrate in vivo efficacy
An In-Depth Comparative Guide to the In Vivo Efficacy of trans-Clomiphene Hydrochloride vs. Clomiphene Citrate
For decades, clomiphene citrate has been a cornerstone in reproductive medicine, primarily for inducing ovulation.[1][2][3] However, its chemical nature as a mixture of two distinct geometric isomers—enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer)—presents a complex pharmacological profile.[4][5][6][7] Recent research has focused on isolating the trans-isomer, known as enclomiphene (or trans-clomiphene hydrochloride), to harness its therapeutic effects while minimizing the drawbacks of its counterpart.[5][7][8]
This guide provides a detailed comparison of the in vivo efficacy of isolated enclomiphene versus the traditional clomiphene citrate mixture. We will dissect their mechanisms of action, analyze comparative data from preclinical and clinical studies, and outline experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Mechanistic Dichotomy: A Tale of Two Isomers
The therapeutic action of clomiphene originates from its role as a Selective Estrogen Receptor Modulator (SERM). By binding to estrogen receptors in the hypothalamus, it blocks the negative feedback mechanism of circulating estrogen.[9][10] The hypothalamus, perceiving a low-estrogen state, increases the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), the key drivers of gonadal function in both males and females.[2][10][11]
However, the in vivo effect of clomiphene citrate is a composite of its two isomers, which have distinct and often opposing pharmacological properties.
-
trans-Clomiphene (Enclomiphene): This isomer is a potent estrogen receptor antagonist .[4] Its primary function is to robustly block estrogen receptors, leading to a significant and rapid increase in LH and FSH levels.[4][5][12] This strong gonadotropin stimulation is the principal driver of the desired therapeutic effect—increased testosterone production in males and follicular development in females.[4][5][12] Critically, enclomiphene has a relatively short biological half-life.[8]
-
cis-Clomiphene (Zuclomiphene): In contrast, this isomer is a weak estrogen receptor agonist .[4] It possesses estrogen-like properties and has a significantly longer half-life, leading to its accumulation in the body with repeated dosing.[1][8][13] This accumulation is believed to be responsible for many of the estrogenic side effects associated with clomiphene citrate therapy and may partially counteract the anti-estrogenic effects of enclomiphene.[4][7][8]
Comparative In Vivo Efficacy: Preclinical and Clinical Evidence
The most direct comparisons of enclomiphene and clomiphene citrate come from studies on male hypogonadism, an off-label but common use for clomiphene citrate.[14][15]
Hormonal Profile in Men with Secondary Hypogonadism
Both compounds are effective at raising serum testosterone levels. However, isolating enclomiphene leads to a more favorable hormonal cascade.
-
Testosterone, LH, and FSH: Both treatments significantly increase total testosterone.[16][17] However, studies have shown that enclomiphene monotherapy results in a statistically significant increase in both FSH and LH, whereas the increase with clomiphene citrate may be less pronounced for these gonadotropins.[16][17]
-
Estradiol and the T/E Ratio: This is a key point of differentiation. Due to the estrogenic nature of the zuclomiphene isomer, clomiphene citrate treatment is associated with a significant increase in estradiol levels.[18] In stark contrast, enclomiphene treatment leads to a significantly lower increase, and in some cases a decrease, in estradiol.[18] This results in a more favorable testosterone-to-estradiol (T/E) ratio, which is clinically desirable.[19]
| Parameter | trans-Clomiphene (Enclomiphene) | Clomiphene Citrate | Key Finding |
| Total Testosterone | Significant Increase | Significant Increase | Both are effective in raising testosterone.[16][20] |
| LH & FSH | Statistically Significant Increase | Increase (may not be significant) | Enclomiphene appears more effective at raising gonadotropins.[16] |
| Estradiol | Minimal Change or Decrease | Statistically Significant Increase | Enclomiphene avoids the estrogenic effect of zuclomiphene.[18] |
| T/E Ratio | Improved | Variable / May Decrease | Enclomiphene leads to a more favorable T/E balance.[19] |
Effects on Spermatogenesis
For men seeking to preserve fertility, SERMs are a preferred alternative to exogenous testosterone replacement therapy, which suppresses the HPG axis and halts spermatogenesis.[5][14][15]
-
Clinical Data: A retrospective study directly comparing the two found that while sperm motility increased in both groups, only the enclomiphene group showed a statistically significant increase in total motile sperm count (TMSC).[16][17]
-
Preclinical Data: The distinction is even more stark in animal models. A chronic dosing study in mice revealed that zuclomiphene caused testicular degeneration, Leydig cell loss, and an absence of sperm.[4] In the same study, enclomiphene had positive effects on testosterone production with no adverse testicular histology.[4]
| Parameter | trans-Clomiphene (Enclomiphene) | Clomiphene Citrate | Key Finding |
| Sperm Motility | Increased | Increased | Both treatments showed improvements in motility.[16] |
| Total Motile Sperm Count (TMSC) | Statistically Significant Increase | No Significant Change | Enclomiphene was superior in improving TMSC.[16][17] |
Efficacy in Female Ovulation Induction
While clomiphene citrate is a first-line treatment for anovulatory infertility, its efficacy is hampered by a known discrepancy between ovulation rates (high) and pregnancy rates (lower).[3][21] This is often attributed to the anti-estrogenic effects of clomiphene on the endometrium and cervical mucus, which may be exacerbated by the accumulation of the estrogenic zuclomiphene isomer over time.[21] Theoretically, enclomiphene, as a pure antagonist with a shorter half-life, could create a more favorable environment for implantation, but large-scale comparative in vivo trials for this specific indication are lacking, as its development has primarily focused on male hypogonadism.[22][23]
Pharmacokinetics and Side Effect Profile
The differing half-lives of the two isomers are central to their clinical profiles.
-
Pharmacokinetics: Zuclomiphene has a very long half-life and can be detected in the system for over a month, whereas enclomiphene is cleared much more rapidly.[1][6][8] This leads to a progressive, isomer-specific accumulation of zuclomiphene across consecutive treatment cycles with clomiphene citrate.[13]
-
Adverse Effects: The side effects commonly associated with clomiphene citrate, such as mood swings, hot flashes, and in men, gynecomastia, are largely attributed to the estrogenic activity of the accumulating zuclomiphene.[4][5][7] Direct comparative studies confirm this, showing that adverse effects like decreased libido, reduced energy, and mood changes are significantly less frequent with enclomiphene.[5][18]
| Adverse Effect | trans-Clomiphene (Enclomiphene) | Clomiphene Citrate | Key Finding |
| Decreased Libido | Significantly Lower Incidence | Higher Incidence | Enclomiphene has a better tolerability profile.[18] |
| Mood Changes | Significantly Lower Incidence | Higher Incidence | Fewer central nervous system side effects with enclomiphene.[18] |
| Reduced Energy | Significantly Lower Incidence | Higher Incidence | Better patient-reported outcomes with enclomiphene.[18] |
Regulatory Status and Clinical Implications
-
Clomiphene Citrate: Approved by the FDA in 1967 for ovulation induction in women.[3][5] Its use in men for hypogonadism is widespread but remains off-label.[12]
-
trans-Clomiphene (Enclomiphene): Enclomiphene is not approved by the FDA for any indication.[12][23][24] A New Drug Application (NDA) for its use in secondary hypogonadism was submitted, but the FDA did not grant approval, citing concerns over the adequacy of the clinical trials to demonstrate benefit.[22][23][25] It remains an investigational drug, though it can be prescribed by physicians and obtained through specialized compounding pharmacies.[12][24]
Experimental Protocol: In Vivo Efficacy Assessment in a Rodent Model
This protocol outlines a standard methodology for comparing the in vivo efficacy of trans-clomiphene and clomiphene citrate in a preclinical model of secondary hypogonadism.
1. Animal Model and Acclimation:
-
Model: Adult male Sprague-Dawley rats (8-10 weeks old).
-
Induction of Hypogonadism: Administer a GnRH antagonist (e.g., Cetrorelix) to suppress the HPG axis, mimicking secondary hypogonadism. Confirm testosterone suppression via baseline blood tests.
-
Acclimation: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
2. Group Allocation and Dosing:
-
Randomly assign animals to three groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Clomiphene Citrate (dose based on literature, e.g., 10 mg/kg).
-
Group 3: trans-Clomiphene Hydrochloride (equimolar dose to the enclomiphene content in the clomiphene citrate dose).
-
-
Administration: Administer compounds daily via oral gavage for a period of 28 days.
3. In Vivo Monitoring and Sampling:
-
Body Weight: Record body weight twice weekly.
-
Blood Sampling: Collect blood samples via tail vein at baseline (Day 0) and weekly (Days 7, 14, 21, 28) for pharmacokinetic and hormonal analysis.
4. Endpoint Analysis (Day 29):
-
Terminal Blood Collection: Collect terminal blood via cardiac puncture for final hormone analysis.
-
Hormone Analysis: Quantify serum levels of total testosterone, LH, FSH, and estradiol using validated ELISA kits or LC-MS/MS.
-
Organ Collection: Euthanize animals and carefully dissect and weigh testes, seminal vesicles, and prostate gland.
-
Histological Examination: Fix one testis from each animal in Bouin's solution, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze seminiferous tubule morphology, Leydig cell integrity, and stages of spermatogenesis.
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare hormonal levels, organ weights, and histological parameters between the groups. A p-value < 0.05 is typically considered significant.
Conclusion
The available in vivo evidence strongly indicates that trans-clomiphene hydrochloride (enclomiphene) offers a more refined and targeted therapeutic effect compared to the isomeric mixture of clomiphene citrate. By isolating the potent estrogen antagonist from the long-acting estrogen agonist, enclomiphene effectively stimulates the HPG axis to raise testosterone and support spermatogenesis while significantly reducing the incidence of estrogenic side effects.[16][17][18] While clomiphene citrate remains a clinically important and accessible medication, enclomiphene represents a logically advanced alternative, particularly for treating male hypogonadism where fertility preservation and a favorable side effect profile are paramount. Its primary barrier to wider use is not one of efficacy, but of regulatory approval.
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Kim, B. J., et al. (2024). Clomiphene Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications. World Journal of Men's Health. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity in Trans-Clomiphene Immunoassays
Introduction: The Isomeric Challenge of Clomiphene Quantification
Clomiphene citrate is a widely utilized selective estrogen receptor modulator (SERM) for treating female infertility and, increasingly, male hypogonadism.[1][2] Critically, clomiphene is not a single entity but a mixture of two geometric isomers: trans-clomiphene (enclomiphene) and cis-clomiphene (zuclomiphene).[3][4] These isomers possess distinct pharmacological profiles; trans-clomiphene is the primarily anti-estrogenic isomer responsible for stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase gonadotropin release and subsequent testosterone production.[5][6][7][8] Conversely, zuclomiphene exhibits weaker, longer-acting estrogenic properties and contributes more to potential side effects.[5][9]
This fundamental difference necessitates analytical methods that can specifically and accurately quantify trans-clomiphene, unconfounded by the presence of its cis-isomer or various metabolites. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common tool for this purpose. However, their utility is entirely dependent on the specificity of the antibody employed. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the cross-reactivity of anti-trans-clomiphene antibodies, ensuring data integrity and reliable interpretation of pharmacokinetic and pharmacodynamic studies.
The Principle of Competitive Immunoassays and the Specter of Cross-Reactivity
For small molecules like trans-clomiphene, the most common immunoassay format is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, the trans-clomiphene in a sample competes with a labeled (e.g., enzyme-conjugated) version of trans-clomiphene for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of trans-clomiphene in the sample.
The core challenge arises from the antibody's binding pocket (paratope). If this paratope recognizes an epitope that is not unique to trans-clomiphene but is shared with other structurally similar molecules, those molecules will also compete for binding, leading to an overestimation of the true trans-clomiphene concentration.[10][11][12] This phenomenon, known as cross-reactivity, is a critical parameter that must be quantified as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in their guidelines for bioanalytical method validation.[13][14][15][16][17]
Below is a diagram illustrating the competitive immunoassay principle and how a cross-reactant can interfere.
Caption: Principle of Competitive Immunoassay and Cross-Reactivity.
A Systematic Workflow for Cross-Reactivity Assessment
A robust evaluation of an immunoassay's specificity is not a single experiment but a systematic process. The goal is to challenge the assay with all relevant, structurally similar compounds it is likely to encounter in a biological sample.
Identifying Potential Cross-Reactants
The first step is to compile a panel of potential interfering substances based on the structure of trans-clomiphene and its known metabolic pathways. For a trans-clomiphene immunoassay, this panel must include:
-
(Z)-clomiphene (Zuclomiphene): The geometric cis-isomer.
-
Metabolites: Clomiphene is metabolized in the liver.[1][3] Key metabolites that should be tested include 4-hydroxyclomiphene and N-desethylclomiphene, as these have been identified in metabolic studies.[18][19][20]
-
Structurally Related Drugs: If the subject population may be administered other SERMs or structurally similar medications, these should also be considered for inclusion.
Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing and comparing the cross-reactivity profiles of different anti-trans-clomiphene immunoassays.
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A Comparative Guide to Enclomiphene and Other Selective Estrogen Receptor Modulators (SERMs) for Testosterone Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of enclomiphene with other prominent Selective Estrogen Receptor Modulators (SERMs) concerning their impact on testosterone production. As a senior application scientist, the following analysis synthesizes mechanistic insights with clinical data to offer a comprehensive resource for professionals in pharmaceutical research and development.
Introduction: The Role of SERMs in Modulating the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. In the context of male endocrinology, their primary utility lies in their ability to antagonize estrogen receptors at the level of the hypothalamus and pituitary gland. This action disrupts the negative feedback loop of estradiol, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[1][2] Subsequently, the pituitary gland is stimulated to produce more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][5] LH, in turn, acts on the Leydig cells of the testes to increase endogenous testosterone production.[1][6] This mechanism makes SERMs a therapeutic alternative to exogenous testosterone replacement therapy (TRT), particularly for men with secondary hypogonadism who wish to preserve fertility.[2][4][7]
Mechanism of Action: A Visual Representation
The signaling pathway of SERMs in the male HPG axis is a critical concept for understanding their therapeutic effect. The following diagram illustrates this process.
Caption: Preclinical SERM evaluation workflow.
Conclusion and Future Directions
Enclomiphene represents a significant refinement in the use of SERMs for the treatment of secondary hypogonadism. Its targeted estrogen receptor antagonism, devoid of the confounding estrogenic effects of zuclomiphene, offers a more favorable efficacy and safety profile compared to its parent compound, clomiphene citrate. [8][9]While tamoxifen and raloxifene also demonstrate the ability to increase testosterone levels, their primary indications and less robust data for this specific application position enclomiphene as a more specialized agent.
Future research should focus on long-term safety and efficacy studies of enclomiphene, as well as head-to-head clinical trials comparing it directly with other SERMs and TRT. A systematic review and meta-analysis of ten randomized controlled trials concluded that SERM therapy is effective in increasing testosterone levels in men with functional hypogonadism and should be considered an alternative to testosterone gel therapy. [2][5][7][10]Further investigation into the symptomatic benefits of enclomiphene is also warranted to fully elucidate its clinical utility. [3]
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A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Enclomiphene
This guide provides an in-depth comparison and detailed protocols for the validation of a bioanalytical method for enclomiphene, a non-steroidal estrogen receptor modulator, in biological matrices.[1] As the trans-isomer of clomiphene, enclomiphene's accurate quantification is critical in pharmacokinetic, toxicokinetic, and clinical studies.[2] This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory expectations.
The validation of a bioanalytical method is a regulatory requirement to ensure the reliability and reproducibility of quantitative data.[3][4][5] This guide will adhere to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide a framework for conducting such validations.[3][4][6][7][8] While both agencies have similar core requirements, this guide will highlight any notable differences and provide a scientifically sound consensus approach.
The Analytical Challenge: Enclomiphene's Physicochemical Properties and Bioanalytical Considerations
Enclomiphene, like other steroid-like molecules, presents unique challenges in bioanalysis. Its isomeric nature with zuclomiphene necessitates a highly selective method to differentiate between the two, as they may have different pharmacological activities and pharmacokinetic profiles.[2][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of steroids and related compounds due to its high sensitivity, specificity, and wide dynamic range.[10][11][12]
A Comparative Overview of Bioanalytical Techniques
While LC-MS/MS is the predominant technique, other methods have been employed for similar small molecules. This section provides a brief comparison.
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Ligand Binding Assays (e.g., ELISA) |
| Specificity | Very High (mass-to-charge ratio) | High (retention time and mass spectrum) | Variable (potential for cross-reactivity) |
| Sensitivity | Very High (pg/mL to ng/mL) | High | High |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Development Time | Moderate | Moderate to High | High |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression | Susceptible to non-specific binding |
| Cost | High (instrumentation) | Moderate | Low (reagents) |
For enclomiphene, the need for isomeric separation and high sensitivity makes LC-MS/MS the most suitable choice.
The Workflow of Bioanalytical Method Validation
A robust bioanalytical method validation is a multi-step process designed to demonstrate that the analytical method is reliable for its intended purpose. The following diagram illustrates the key stages of this process.
Caption: Comparison of LLE and SPE Workflows
Comparative Analysis of LLE and SPE for Enclomiphene:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate | High |
| Recovery | Generally lower and more variable | Generally higher and more consistent |
| Cleanliness of Extract | Less clean | Cleaner |
| Throughput | Lower (can be automated) | Higher (amenable to automation) |
| Cost per Sample | Lower (solvents) | Higher (cartridges) |
| Method Development | Simpler | More complex |
For a high-throughput laboratory, SPE is often preferred due to its potential for automation and cleaner extracts, which can reduce matrix effects and improve long-term instrument performance.
In-Study Validation: Incurred Sample Reanalysis (ISR)
Causality: ISR is performed to verify the reproducibility of the bioanalytical method using actual study samples.
Experimental Protocol:
-
Select a subset of study samples (typically 5-10% of the total number of samples).
-
Reanalyze these samples in a separate run.
-
Calculate the percent difference between the initial concentration and the reanalyzed concentration.
Acceptance Criteria:
-
At least 67% of the reanalyzed samples should have a percent difference within ±20% of the mean of the initial and reanalyzed values.
Conclusion
The validation of a bioanalytical method for enclomiphene is a rigorous process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the physicochemical properties of the analyte. By following the principles and protocols outlined in this guide, researchers can develop and validate a robust and reliable LC-MS/MS method that will generate high-quality data for their drug development programs. The emphasis on scientific rationale and adherence to regulatory standards ensures the integrity and acceptability of the resulting pharmacokinetic and clinical data.
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Comparative Analysis of Enclomiphene and Anastrozole for the Treatment of Secondary Male Hypogonadism: A Guide for Researchers
This guide provides an in-depth, objective comparison of two prominent therapeutic agents under investigation for secondary male hypogonadism: enclomiphene citrate and anastrozole. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the distinct mechanisms, efficacy, and safety profiles of these compounds, moving beyond surface-level descriptions to explore the causal logic behind their clinical application.
Foundational Concepts in Male Hypogonadism
Male hypogonadism is a clinical syndrome resulting from the testes' failure to produce physiological levels of testosterone and/or a normal number of spermatozoa. It is broadly classified into two categories:
-
Primary Hypogonadism: Characterized by testicular failure, leading to low testosterone despite elevated levels of gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]).
-
Secondary (Hypogonadotropic) Hypogonadism: Stems from dysfunction within the hypothalamic-pituitary-gonadal (HPG) axis, where the hypothalamus or pituitary gland fails to produce sufficient gonadotropin-releasing hormone (GnRH), LH, and FSH.[1] This results in inadequate stimulation of the testes, leading to low testosterone with low or inappropriately normal gonadotropin levels.[1]
Both enclomiphene and anastrozole are primarily investigated for secondary hypogonadism, as their mechanisms rely on a functional HPG axis that can be stimulated to resume endogenous hormone production.[2] This contrasts sharply with traditional testosterone replacement therapy (TRT), which provides exogenous testosterone, subsequently suppressing the HPG axis and impairing spermatogenesis.[1][3]
Enclomiphene Citrate: A Selective Estrogen Receptor Modulator (SERM)
Enclomiphene is the trans-isomer of clomiphene citrate, a non-steroidal selective estrogen receptor modulator (SERM).[4][5][6] It is separated from its cis-isomer, zuclomiphene, which exhibits weak estrogen agonist properties and is associated with a longer half-life and potentially more side effects.[1][7][8]
Mechanism of Action
Enclomiphene functions as a pure estrogen receptor antagonist, particularly at the level of the pituitary gland and hypothalamus.[4][7][9] In the male HPG axis, estradiol (produced via aromatization of testosterone) exerts negative feedback on the hypothalamus and pituitary, suppressing the release of GnRH and subsequently LH and FSH.[7]
By blocking these estrogen receptors, enclomiphene disrupts this negative feedback loop.[4][7] The brain perceives a state of low estrogen, prompting the hypothalamus to increase GnRH secretion. This, in turn, stimulates the pituitary to release more LH and FSH.[7][9]
-
Increased LH stimulates the Leydig cells in the testes to produce more testosterone.[7][9]
-
Increased FSH stimulates the Sertoli cells, which is crucial for spermatogenesis.[7]
This mechanism effectively "restarts" the body's natural testosterone production pathway.[4]
Signaling Pathway Visualization
Caption: Enclomiphene blocks pituitary estrogen receptors, disrupting negative feedback and boosting LH/FSH.
Anastrozole: An Aromatase Inhibitor (AI)
Anastrozole is a potent and selective third-generation, non-steroidal aromatase inhibitor.[2][10][11] It is FDA-approved for treating hormone-receptor-positive breast cancer in postmenopausal women but is used off-label in men.[12]
Mechanism of Action
Anastrozole's mechanism is fundamentally different from enclomiphene's. Instead of blocking estrogen receptors, it inhibits the aromatase enzyme, which is responsible for the peripheral conversion of androgens into estrogens.[11][13] In men, this primarily means blocking the conversion of testosterone to estradiol.[13]
By reducing the synthesis of estradiol, anastrozole lowers circulating estrogen levels.[2] This reduction in estradiol lessens the negative feedback on the HPG axis, similar to the effect of enclomiphene, but through a different pathway. The result is an increase in LH and FSH secretion, leading to higher endogenous testosterone production.[2][14][15] Its efficacy is particularly noted in men with an abnormal testosterone-to-estradiol (T/E) ratio (<10), often seen in obese individuals where adipose tissue is a primary site of aromatase activity.[10][16]
Signaling Pathway Visualization
Caption: Anastrozole inhibits the aromatase enzyme, reducing estradiol production and its negative feedback.
Comparative Efficacy and Performance Data
| Parameter | Enclomiphene Citrate | Anastrozole |
| Mechanism | Selective Estrogen Receptor Modulator (SERM); Estrogen antagonist at the pituitary.[4][9] | Aromatase Inhibitor (AI); Blocks testosterone to estradiol conversion.[2][10] |
| Effect on Testosterone | Significant Increase. A 25 mg/day dose increased mean total testosterone to 604 ng/dL in six weeks.[7] Studies show consistent elevation into the normal range.[17] | Significant Increase. A 1 mg/day dose can double bioavailable testosterone.[2] In one study, levels rose from 270.6 to 412 ng/dL after 5 months.[10][18] |
| Effect on LH & FSH | Significant Increase. Consistently raises both LH and FSH levels above the normal range.[7][17][19] | Increase. Raises LH and FSH by reducing estrogen's negative feedback.[2][14][15] |
| Effect on Estradiol | No direct inhibition; may increase. By increasing testosterone (the precursor), estradiol levels may rise.[20][21] | Significant Decrease. Directly inhibits estradiol production.[10][15] In one study, levels dropped from 32 to 15.9 pg/mL.[10][18] |
| Effect on Fertility | Preserves or Improves. Maintains sperm count and motility by boosting FSH and LH.[5][6][22][23] A viable alternative to TRT for men desiring fertility.[6][7] | May Improve. In subfertile men, has been shown to increase sperm concentration and total motile count.[10][18] |
| Key Side Effects | Generally mild: Headache, nausea, hot flashes, mood swings.[3][24][25] Rare but serious risks include blood clots.[25] | Bone Density Loss. Long-term use is associated with decreased bone mineral density (BMD).[12][13][26][27] Also, joint pain, adverse lipid changes, and potential cardiovascular risks.[12][28][29] |
| Ideal Patient Profile | Men with secondary hypogonadism who wish to preserve or enhance fertility.[5][6] | Men with secondary hypogonadism, particularly those with obesity and a high estradiol level or an abnormal T/E ratio.[10][15] |
Experimental Protocols for Comparative Assessment
To objectively compare these compounds, rigorous, self-validating protocols are essential. The causality behind experimental choices lies in linking hormonal changes directly to physiological and clinical outcomes.
Protocol: Longitudinal Hormonal and Semen Parameter Monitoring
Objective: To quantify the differential impact of enclomiphene vs. anastrozole on the HPG axis and spermatogenesis over a 6-month period.
Methodology:
-
Subject Recruitment: Recruit 100 male subjects (aged 25-50) diagnosed with secondary hypogonadism (Total Testosterone < 300 ng/dL on two separate morning draws, with low or normal LH/FSH).
-
Baseline Assessment (Week 0):
-
Collect triplicate blood samples between 8-10 AM after fasting. Assay for Total Testosterone, Free Testosterone, Estradiol (E2), LH, and FSH using Liquid Chromatography-Mass Spectrometry (LC-MS) for highest accuracy.
-
Perform a complete semen analysis (volume, concentration, motility, morphology) according to WHO 2021 guidelines.
-
Administer validated quality-of-life questionnaires (e.g., ADAM, SF-36).
-
-
Randomization: Double-blind randomization into two arms:
-
Arm A: Enclomiphene Citrate (12.5 mg/day)
-
Arm B: Anastrozole (1 mg, three times weekly)
-
-
Follow-up Assessments (Weeks 4, 12, 24):
-
Repeat all baseline blood assays and semen analyses at each time point.
-
Monitor for adverse events through patient diaries and clinical visits.
-
-
Data Analysis:
-
Use mixed-effects models to analyze changes from baseline for each hormone and semen parameter, comparing the two arms.
-
Correlate changes in T/E ratio with changes in semen parameters to validate the mechanistic hypothesis for each drug.
-
Protocol: Assessing Long-Term Impact on Bone Mineral Density
Objective: To evaluate the long-term skeletal safety of enclomiphene versus anastrozole, a critical consideration given anastrozole's known risks.
Methodology:
-
Subject Recruitment: A subset of the main cohort or a new cohort for a 2-year study.
-
Baseline Assessment (Month 0):
-
Perform Dual-Energy X-ray Absorptiometry (DXA) scans to measure BMD at the lumbar spine, femoral neck, and total hip.
-
Measure serum bone turnover markers (BTMs), such as C-terminal telopeptide (CTX) for resorption and Procollagen type 1 N-terminal propeptide (P1NP) for formation.
-
-
Randomization: As described in Protocol 5.1.
-
Follow-up Assessments (Months 12 and 24):
-
Repeat DXA scans and BTM assays.
-
Concurrently monitor serum testosterone and estradiol levels.
-
-
Data Analysis:
-
Calculate the percentage change in BMD from baseline for each site and compare between treatment groups. A year-long trial showed men on anastrozole experienced decreases in spine BMD compared to placebo.[12]
-
Analyze changes in BTMs to understand the underlying bone metabolic activity.
-
This protocol is self-validating by directly linking the known hormonal effect of each drug (especially anastrozole's E2 suppression) to a critical physiological outcome (bone density).
-
Synthesis and Expert Insights
The choice between enclomiphene and anastrozole is not a matter of simple superiority but of targeted application based on distinct physiological goals and risk profiles.
-
Causality in Drug Selection: The primary causal distinction is how each drug manipulates the T/E ratio. Enclomiphene boosts testosterone, often leading to a proportional rise in estradiol, maintaining a physiological balance. Anastrozole actively skews the ratio by increasing testosterone while simultaneously suppressing estradiol. This makes anastrozole a logical choice for conditions of estrogen excess, such as in obesity-associated hypogonadism.[2][30] However, this potent estrogen suppression is also its greatest liability.
-
Trustworthiness Through Self-Validation: The described protocols are designed to be self-validating. For instance, in the anastrozole arm, a significant decrease in estradiol that correlates with a rise in bone resorption markers (CTX) and a subsequent drop in BMD would provide a trustworthy, cause-and-effect validation of its known side-effect profile.[12][27] Conversely, stable BMD in the enclomiphene arm alongside normalized testosterone would validate its potential as a safer long-term option for skeletal health.
-
Authoritative Grounding in Clinical Practice: The core dilemma for researchers and clinicians is balancing efficacy with safety. While anastrozole effectively raises testosterone, the critical role of estrogen in male health—including bone metabolism, cardiovascular health, and even libido—is well-established.[2][29][31] Suppressing it carries risks that may outweigh the benefits of increased testosterone for many patients.[12][28] Enclomiphene, by preserving the natural T-to-E conversion pathway, offers a more biomimetic approach to restoring HPG axis function, making it a preferable investigational agent for men where fertility is a concern and estrogen excess is not the primary pathology.[1][23]
Conclusion
Enclomiphene citrate and anastrozole represent two distinct and sophisticated strategies for treating secondary male hypogonadism by stimulating endogenous testosterone production.
-
Enclomiphene acts as an HPG axis "re-starter" via estrogen receptor antagonism, proving highly effective at restoring testosterone while crucially preserving spermatogenesis. Its favorable safety profile makes it a compelling candidate for long-term therapy in men concerned with fertility.[6][32]
-
Anastrozole functions as a powerful modulator of the testosterone-to-estradiol ratio by inhibiting aromatase. While effective in raising testosterone, particularly in patient populations with estrogen excess, its utility is significantly constrained by the adverse consequences of estrogen deprivation, most notably the deleterious effects on bone mineral density.[12][13][27]
Future research must continue to focus on long-term, head-to-head comparative studies to fully delineate the risk-benefit profiles and identify the precise patient phenotypes that would derive maximal benefit from each of these targeted therapies.
References
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Rodriguez, K. M., Pastuszak, A. W., & Lipshultz, L. I. (2016). Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. Expert Opinion on Pharmacotherapy, 17(11), 1561–1567. [Link]
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How Enclomiphene Works to Support Male Hormone Health. (2025, July 19). Hims. [Link]
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Enclomiphene in Clinical Practice: Mechanism, Efficacy, and Safety Consideration. (n.d.). News-Medical.net. [Link]
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de Ronde, W., & de Jong, F. H. (2011). Aromatase inhibitors in men: effects and therapeutic options. Reproductive Biology and Endocrinology, 9, 93. [Link]
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Leder, B. Z., Rohrer, J. L., Rubin, S. D., Gallo, J., & Longcope, C. (2004). Effects of Aromatase Inhibition in Elderly Men with Low or Borderline-Low Serum Testosterone Levels. The Journal of Clinical Endocrinology & Metabolism, 89(3), 1174–1180. [Link]
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The Hidden Dangers Men Face When Using Anastrozole for HRT Treatment. (n.d.). Florida Center for Hormones & Wellness. [Link]
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Shah, T., Nyirenda, T., & Shin, D. (2021). Efficacy of anastrozole in the treatment of hypogonadal, subfertile men with body mass index ≥25 kg/m2 . Translational Andrology and Urology, 10(3), 1222–1228. [Link]
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A Deep Dive: The Science Behind Enclomiphene Therapy. (2025, October 25). Concierge MD. [Link]
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Wiehle, R., Cunningham, G. R., Pitteloud, N., Wike, J., Hsu, K., Fontenot, G. K., Rosner, M., & Caille, G. (2013). Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study. BJU International, 112(8), 1188–1200. [Link]
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Hohl, A., Chavez, M. P., Pasqualotto, E., Ferreira, R. O. M., Sande-Lee, S. V. de, & Ronsoni, M. F. (2025). Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials. Archives of Endocrinology and Metabolism, 69(5), e250093. [Link]
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Enclomiphene: Benefits, Side Effects & How It Works. (2025, August 8). BodySpec. [Link]
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Shah, T., Nyirenda, T., & Shin, D. (2021). Efficacy of anastrozole in the treatment of hypogonadal, subfertile men with body mass index ≥25 kg/m2 . PubMed. [Link]
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Why would a man take anastrazole (Aromatase Inhibitor) for hypogonadism or low testosterone levels? (2025, August 19). Dr.Oracle. [Link]
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Anastrazole / Arimidex for Male Infertility. (n.d.). Male Infertility Guide. [Link]
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Side Effects of Enclomiphene. (n.d.). Rex MD. [Link]
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Rodriguez, K. M., Pastuszak, A. W., & Lipshultz, L. I. (2016). Enclomiphene citrate for the treatment of secondary male hypogonadism. Taylor & Francis Online. [Link]
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Enclomiphene: How It Works, Usage and Side Effects. (n.d.). Balance My Hormones. [Link]
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Enclomiphene citrate for the treatment of secondary male hypogonadism. (n.d.). QxMD. [Link]
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Can Anastrozole Cause Erectile Dysfunction? (2022, September 28). HealthMatch. [Link]
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What are the side effects of enclomiphene? What to expect. (n.d.). Maximus Tribe. [Link]
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Is Enclomiphene Safe? Side Effects and Risks of Enclomiphene. (2025, August 14). Good Health by Hims. [Link]
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Side Effects of Aromatase Inhibitors and Low Estrogen in Men. (2024, August 4). TeleTest.ca. [Link]
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Saffati, G. A., Kassab, J. Y., Chard, M. E., & Lipshultz, L. I. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. The Journal of Sexual Medicine. [Link]
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Taking Anastrozole with Testosterone. (2023, December 28). Obsidian Mens Health. [Link]
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Can You Take Enclomiphene Long-Term? (n.d.). Maximus Tribe. [Link]
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Leder, B. Z., & Longcope, C. (2002). Effect of aromatase inhibition on bone metabolism in elderly hypogonadal men. PubMed. [Link]
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Shah, T., Nyirenda, T., & Shin, D. (2021). Efficacy of anastrozole in the treatment of hypogonadal, subfertile men with body mass index ≥25 kg/m2 . Translational Andrology and Urology. [Link]
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Can Anastrozole Improve Testosterone in Men? (2022, February 1). Ro Man. [Link]
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Burnett-Bowie, S.-A. M., McKay, E. A., Lee, H., & Leder, B. Z. (2009). Effects of Aromatase Inhibition on Bone Mineral Density and Bone Turnover in Older Men with Low Testosterone Levels. The Journal of Clinical Endocrinology & Metabolism, 94(12), 4785–4792. [Link]
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Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone. (2025, May 9). Fagron Academy. [Link]
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Long-Term Use Of Enclomiphene: Safety, Side Effects, And Monitoring. (2024, February 14). Drip Hydration. [Link]
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Efficacy of anastrozole in the treatment of hypogonadal, subfertile men with body mass index ≥25 kg/m2 . (n.d.). Translational Andrology and Urology. [Link]
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Anastrozole for Men and Low Testosterone: A Beginner's Guide. (2025, March 7). BodyFix Medical. [Link]
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Enclomiphene and Fertility Treatment: Understanding Its Role in Male Reproductive Health. (n.d.). Lakeview Pharmacy. [Link]
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Enclomiphene and Fertility: Understanding the Connection. (2025, August 23). Good Health by Hims. [Link]
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What are the effects of Anastrozole (Arimidex) on male patients? (2025, May 27). Dr.Oracle. [Link]
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Saffati, G. A., Kassab, J. Y., Chard, M. E., & Lipshultz, L. I. (2024). Safety and efficacy of enclomiphene and clomiphene for hypogonadal men. PMC. [Link]
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Why you should NOT use aromatase inhibitors while on TRT. (2024, December 19). YouTube. [Link]
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Al-Zoubi, M., Al-Kandari, M., & Al-Kandari, H. (2021). Aromatase inhibitors in male: A literature review. Medicina Clínica Práctica, 4(3), 100224. [Link]
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A Guide to Establishing a Primary Reference Standard for trans-Clomiphene Hydrochloride: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. This integrity begins with the quality of the reference standard. This guide provides an in-depth, technically-grounded framework for establishing a primary reference standard for trans-Clomiphene Hydrochloride, also known as Enclomiphene Hydrochloride. We will explore the necessary experimental rigor, compare analytical methodologies, and explain the scientific rationale behind each step, ensuring a self-validating and trustworthy process.
Clomiphene is a selective estrogen receptor modulator (SERM) that exists as two geometric isomers: the trans-isomer (enclomiphene) and the cis-isomer (zuclomiphene).[1][2] The commercial drug, Clomiphene Citrate, is a mixture of these isomers.[3][4] However, the trans-isomer is primarily responsible for the desired anti-estrogenic activity that stimulates ovulation.[2][5] Therefore, establishing a well-characterized, high-purity reference standard for trans-Clomiphene Hydrochloride is a critical prerequisite for accurate quantification in drug substance, drug product, and pharmacokinetic studies.
Part 1: The Foundation - Candidate Material Qualification
The journey to a reference standard begins with the candidate material. This material must be of the highest possible purity, as regulatory bodies like the FDA require reference standards to be "highly purified" and "well characterized."[6][7]
Source & Synthesis: The candidate material can be sourced commercially or synthesized. If synthesized, the final purification steps are critical. Techniques like multi-step recrystallization or preparative chromatography are often employed to isolate the trans-isomer and remove process-related impurities and the unwanted cis-isomer.
Initial Assessment: A preliminary screening using High-Performance Liquid Chromatography (HPLC) and a general purity test like Differential Scanning Calorimetry (DSC) provides an initial estimate of purity and suitability. A candidate should exhibit a purity of >99.5% in these initial checks to be considered for full characterization.
Part 2: Unambiguous Identification: A Multi-technique, Orthogonal Approach
Confirming the identity of the candidate material is non-negotiable. An orthogonal approach, using multiple analytical techniques that rely on different physicochemical principles, provides irrefutable evidence of the compound's structure.
Spectroscopic & Spectrometric Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for elucidating the chemical structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The resulting spectra should be consistent with the known structure of trans-clomiphene.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule, which can be used to confirm its elemental composition. The observed molecular weight for the hydrochloride salt should be approximately 442.42 g/mol .[5][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. The spectrum should show characteristic absorption bands for C-Cl, C-O, C-N, and aromatic C-H bonds, matching the structure of clomiphene.
-
UV-Visible Spectroscopy: When dissolved in a suitable solvent like 0.1 N hydrochloric acid, trans-clomiphene citrate exhibits characteristic UV absorbance maxima.[3] While not highly specific on its own, the UV spectrum serves as a valuable supportive identification test.
Causality in Method Selection: Using this combination of techniques creates a self-validating system. While MS can confirm the mass, it doesn't detail the arrangement of atoms. NMR provides that structural map. FTIR confirms the functional groups are present, and UV spectroscopy provides a characteristic electronic fingerprint. No single technique is sufficient, but together they provide an unambiguous identification.
Part 3: The Cornerstone of Purity - Advanced Chromatographic Separation
The most critical parameter for a reference standard is its purity. A robust, stability-indicating chromatographic method is required to separate the main component from all potential impurities, including its geometric isomer, degradation products, and synthesis by-products.
Comparative Analysis: Modern HPLC vs. Legacy Methods
| Methodology | Performance & Rationale | Limitations |
| Modern UHPLC/HPLC | High Resolution & Specificity: Utilizes columns with small particle sizes (e.g., <2 µm to 5 µm) like a C18 column, providing superior separation of the cis and trans isomers and other related substances.[10][11] Sensitivity: UV or DAD detectors can achieve low limits of detection (LOD) and quantification (LOQ), crucial for impurity profiling. Validation: The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[12][13][14] | Requires careful method development, including mobile phase optimization (e.g., methanol, water, triethylamine at a specific pH) to achieve baseline separation.[3][15] |
| Thin-Layer Chromatography (TLC) | Simplicity & Speed: Useful for rapid, qualitative checks during synthesis or for limit tests. | Low Resolution & Non-Quantitative: Fails to adequately separate closely related impurities and is not suitable for precise quantification of a reference standard. |
| Packed Column Gas Chromatography (GC) | Historical Relevance: Previously used but largely superseded for this type of analysis. | Thermal Instability: Clomiphene can degrade at high temperatures required for GC, leading to inaccurate results. HPLC is the preferred method due to its operation at ambient or slightly elevated temperatures. |
Protocol: Stability-Indicating HPLC Method for Purity Determination
This protocol is designed to meet the rigorous standards of pharmacopeial and regulatory bodies.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A filtered and degassed mixture of methanol, water, and triethylamine (e.g., 55:45:0.3 v/v/v), adjusted to a pH of 2.5 with phosphoric acid.[3][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.[16]
-
Column Temperature: 40°C.[16]
-
Injection Volume: 10 µL.
2. System Suitability:
-
Before analysis, inject a system suitability solution containing both trans-Clomiphene HCl and cis-Clomiphene HCl (or a known impurity like Clomiphene Related Compound A).[3][15]
-
Acceptance Criteria: The resolution between the cis and trans isomer peaks must be >2.0. The tailing factor for the trans-Clomiphene peak should be <1.5, and the relative standard deviation (%RSD) for replicate injections should be <1.0%.
3. Purity Calculation (Area Percent):
-
Inject the candidate reference standard solution.
-
Calculate the purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
Mandatory Workflow Visualization: HPLC Method Validation
The HPLC method's reliability must be proven through a validation process guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[17]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Part 4: Quantifying the Active Moiety - The Mass Balance Approach
Chromatographic purity alone is insufficient. A reference standard's assigned value (potency) must account for non-chromatographable components like water, residual solvents, and inorganic residues. The mass balance approach is the most scientifically sound method for this determination.
Assigned Value (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue
Essential Supporting Analyses
-
Water Content (Karl Fischer Titration): This is the gold standard for water determination, offering higher accuracy and precision than the "loss on drying" method, which can also measure volatile solvents.
-
Residual Solvents (Headspace Gas Chromatography - GC-HS): This method quantifies any organic volatile impurities remaining from the synthesis and purification process.
-
Non-volatile Residue / Residue on Ignition (Thermogravimetric Analysis - TGA / Muffle Furnace): This test determines the amount of inorganic material that does not combust, which would not be detected by HPLC or GC.
Mandatory Workflow Visualization: Mass Balance Calculation
Caption: Diagram illustrating the mass balance approach for purity assignment.
Part 5: Data Synthesis and Final Certification
All data must be compiled into a comprehensive Certificate of Analysis (CoA). This document serves as the official record of the reference standard's quality.
Comparative Data Summary
| Parameter | Methodology | Acceptance Criteria | Example Result: Established RS | Example Result: Poorly Characterized Material |
| Identity | NMR, MS, FTIR, UV | Conforms to structure | Conforms | Inconclusive / Missing Data |
| Chromatographic Purity | Validated HPLC-UV | ≥ 99.5% | 99.85% | 98.0% (Method not validated) |
| Isomer Content (cis) | Validated HPLC-UV | ≤ 0.15% | 0.05% | 1.5% (High isomer content) |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.08% | Not Tested (Used Loss on Drying) |
| Residual Solvents | GC-HS | Per ICH Q3C | < 0.05% Total | Not Tested |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.01% | Not Tested |
| Assigned Value (Purity) | Mass Balance | Report Value with Uncertainty | 99.7% ± 0.2% | 98.0% (Unreliable) |
Trustworthiness through Data: The table above clearly demonstrates the difference between a rigorously established reference standard and a material with incomplete characterization. The use of validated, specific methods provides a high degree of confidence in the assigned value, which is crucial for its intended use in quantitative analysis.
Conclusion
Establishing a primary reference standard for trans-Clomiphene Hydrochloride is a meticulous, multi-faceted process that underpins the accuracy and reliability of pharmaceutical analysis. It requires an orthogonal approach to identity confirmation, a validated, high-resolution chromatographic method for purity, and a comprehensive mass balance calculation to assign a definitive value. By adhering to these scientifically sound principles and rigorous protocols, researchers and developers can ensure the integrity of their data, the quality of their products, and compliance with global regulatory expectations.[18][19]
References
-
USP Monographs: Clomiphene Citrate Tablets. USP29-NF24. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
-
Ripp, L. et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-41. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-Clomiphene Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of trans-clomiphene hydrochloride, a compound requiring meticulous handling due to its pharmacological activity and potential environmental impact. Our focus is to provide not just a protocol, but a foundational understanding of the principles that ensure safety and regulatory adherence.
Understanding the Hazard Profile of trans-Clomiphene Hydrochloride
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Trans-clomiphene hydrochloride, an isomer of clomiphene, is an active pharmaceutical ingredient (API). Safety Data Sheets (SDS) are the primary source for this critical information.
Trans-clomiphene hydrochloride is classified as a hazardous substance, with its most significant warnings related to reproductive toxicity.[1][2][3] Exposure may pose a risk to fertility or the unborn child.[1][2] Therefore, all handling and disposal procedures must be designed to minimize exposure to laboratory personnel and prevent release into the environment.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[4] | Gloves: Chemically resistant (e.g., nitrile). Inspect before use.[5] |
| H361: Suspected of damaging fertility or the unborn child.[4] | Lab Coat: Standard laboratory coat. | |
| Eye Protection: Safety glasses with side shields or goggles.[6] | ||
| Respiratory Protection: Use in a well-ventilated area. Avoid dust formation. If dust is likely, a suitable respirator should be used.[7][8] |
The causality behind these stringent PPE requirements lies in the compound's potential for systemic effects upon absorption, inhalation, or ingestion. Each piece of PPE acts as a critical barrier to protect the handler.
The Core Principle: Segregation and Waste Stream Identification
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a comprehensive framework for managing hazardous and non-hazardous solid waste.[9] Pharmaceutical waste, particularly APIs like trans-clomiphene hydrochloride, falls under these stringent regulations.
The cardinal rule is to never dispose of trans-clomiphene hydrochloride down the drain or in the regular trash.[4][5][10] This practice is explicitly banned for hazardous pharmaceuticals as wastewater treatment facilities are not equipped to remove such compounds, leading to environmental contamination of waterways.[11][12][13]
Workflow for Waste Segregation:
The following diagram illustrates the initial decision-making process for segregating trans-clomiphene hydrochloride waste.
Caption: Initial waste stream determination for trans-clomiphene hydrochloride.
Step-by-Step Disposal Protocol for trans-Clomiphene Hydrochloride Waste
This protocol applies to the pure compound, expired materials, and any items heavily contaminated with trans-clomiphene hydrochloride (e.g., spill cleanup materials).
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[14][15]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-Clomiphene Hydrochloride"
-
The specific hazard(s): "Reproductive Toxin"
-
The date accumulation started.
-
Step 2: Waste Accumulation
-
Point of Generation: Accumulate the waste in a designated satellite accumulation area within the laboratory where it was generated.[14]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated location, away from incompatible materials.[4][5]
-
Segregation: Ensure the container is segregated from other incompatible waste streams to prevent dangerous chemical reactions.[15]
Step 3: Spill Management In the event of a spill, the cleanup materials themselves become hazardous waste.
-
Personal Protection: Wear the appropriate PPE as detailed in Table 1.
-
Containment: Prevent the spill from spreading or entering drains.[7]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the hazardous waste container.[16]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or if the project is complete, contact your institution's EHS department to arrange for a pickup.
-
Licensed Disposal Vendor: The waste will be transported and disposed of by a licensed hazardous waste management company. The standard and required method of disposal is controlled incineration at a permitted facility.[4][5] This high-temperature destruction process is necessary to break down the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Workflow Diagram:
Caption: Step-by-step disposal workflow for trans-clomiphene hydrochloride waste.
Protocol for Empty Container Disposal
An "empty" container that held a hazardous chemical must be managed properly to ensure no residual hazard remains.
-
Triple Rinsing: For containers that held an acute hazardous waste, triple rinsing with a suitable solvent is required.[16] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[16]
-
Defacing Labels: Once properly rinsed, all hazardous chemical labels on the container must be completely defaced or removed.[16]
-
Final Disposal: The rinsed and defaced container can then typically be disposed of in the regular laboratory solid waste or recycling, depending on institutional policies. Alternatively, the container can be punctured to render it unusable and disposed of in a sanitary landfill.[4][5]
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, all laboratories should actively seek to minimize the generation of hazardous waste.[17][18]
-
Inventory Management: Purchase only the quantities of chemicals necessary for your experiments to avoid outdated and unused stock.[16][17]
-
Scale of Experiments: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[18]
-
Product Substitution: If feasible for the research, consider substituting hazardous chemicals with less hazardous alternatives.[16]
By adhering to these detailed procedures, rooted in regulatory compliance and a deep understanding of the chemical's properties, we can ensure the safe handling and disposal of trans-clomiphene hydrochloride. This commitment is fundamental to protecting ourselves, our colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-Clomiphene Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-Clomiphene Hydrochloride. As a potent Selective Estrogen Receptor Modulator (SERM), this compound requires meticulous handling to mitigate occupational exposure risks. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the principles of causality and self-validating protocols to ensure your safety and the integrity of your research.
Foundational Safety: Understanding the Hazard
trans-Clomiphene Hydrochloride is a pharmacologically active substance designed to interact with estrogen receptors.[1][2] Its therapeutic mechanism of action underscores the critical need for stringent safety protocols in a laboratory setting. The primary hazard associated with this compound is its potential for reproductive toxicity.[3][4] Safety Data Sheets (SDS) consistently classify clomiphene citrate and its isomers as suspected of damaging fertility or the unborn child.[5][6][7][8]
Exposure can occur through three main routes:
-
Inhalation: Airborne powder is a significant risk, especially during weighing or transfer operations.
-
Dermal Contact: The compound can be absorbed through the skin. Open cuts, abraded, or irritated skin should never be exposed to this material.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental workflow.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety, known as the Hierarchy of Controls. PPE is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safer systems over individual actions.
For potent compounds like trans-Clomiphene Hydrochloride, Engineering Controls are paramount. All handling of the solid material, especially weighing and reconstituting, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particles.[8][9] Administrative Controls , such as designating specific areas for handling this compound and providing thorough training, further reduce risk.
Core Protective Equipment: A Detailed Breakdown
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable lab coat over regular lab coat; disposable sleeves | NIOSH-approved N95 or higher-rated respirator[9][10] |
| Preparing Solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable lab coat | Not required if performed in a certified fume hood |
| Administering to Cultures/Animals | Chemical splash goggles or safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
Causality Behind PPE Choices:
-
Eye and Face Protection : Based on the potential for splashes or aerosolized powder, chemical splash-resistant safety goggles are mandatory.[11] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities of the solid.[11]
-
Hand Protection : Chemical-resistant gloves are essential to prevent dermal absorption.[12] Due to the lack of specific breakthrough time data for trans-Clomiphene Hydrochloride, a conservative approach of double-gloving with nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Gloves must be inspected for tears or holes before each use.[12]
-
Body Protection : A standard lab coat protects personal clothing.[11] For handling the solid compound, a disposable, fluid-resistant lab coat worn over the primary lab coat provides an easily removable layer in case of a spill.
-
Respiratory Protection : Due to the reproductive hazards, airborne exposure to the powdered form must be avoided.[13] When handling the solid outside of a ventilated enclosure (which is strongly discouraged), a NIOSH-approved respirator is required.[9][10] The specific type (e.g., N95, P100) should be determined by your institution's environmental health and safety department.
Procedural Guide: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to avoid contamination.
Step-by-Step Donning Protocol:
-
Location: Perform in a clean area, away from the immediate handling space.
-
Body Protection: Don your inner lab coat, followed by the disposable lab coat.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye Protection: Put on safety goggles and a face shield if necessary.
-
Hand Protection: Don the first pair of gloves. Don the second, outer pair, ensuring the cuff of the glove goes over the sleeve of the lab coat.
Step-by-Step Doffing Protocol:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Disposable Gown: Remove the disposable lab coat, rolling it away from your body. Dispose of it in the designated waste.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5][13]
Emergency Protocols: Spills and Exposure
Accidental Spill Management:
-
Alert Personnel: Immediately alert others in the area.[12]
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill zone.
-
PPE: Don appropriate PPE, including respiratory protection, double gloves, a disposable gown, and eye protection.
-
Cleanup (Solid Spill): Do NOT dry sweep.[13] Gently cover the spill with damp paper towels to avoid generating dust. Use appropriate tools to carefully place the material into a labeled, sealed container for hazardous waste disposal.[10]
-
Cleanup (Liquid Spill): Use an inert absorbent material to contain the spill. Place the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water or another appropriate decontamination solution.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[4]
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12][14] Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[11]
Waste Disposal Plan
All materials contaminated with trans-Clomiphene Hydrochloride, including disposable PPE, cleanup materials, and empty containers, must be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.[12][15]
-
Do not mix with other waste streams.
-
Arrange for disposal through your institution's licensed chemical waste disposal program.[12]
-
Never discharge waste containing this compound into sewer systems or drains.[5][12]
By adhering to these detailed protocols, you build a self-validating system of safety that protects you and your colleagues while ensuring the highest standards of scientific integrity.
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Safety Data Sheet - Clomiphene citrate. (n.d.). metasci. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
